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Core Science & Biosynthesis

Foundational

A Technical Guide to Methyl 5-(4-bromophenyl)isoxazole-4-carboxylate: Synthesis, Characterization, and Applications

Introduction The isoxazole ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] Its unique electro...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The isoxazole ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] Its unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions, such as hydrogen bonding and π–π stacking, make it an attractive moiety for drug design.[1] This guide provides an in-depth technical overview of a specific derivative, Methyl 5-(4-bromophenyl)isoxazole-4-carboxylate.

This compound serves as a valuable exemplar of the isoxazole class and as a versatile building block for further chemical exploration. The presence of the 4-bromophenyl group offers a strategic site for cross-coupling reactions, while the methyl ester at the 4-position provides a handle for derivatization, such as amidation. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its chemical structure, a robust synthetic protocol with mechanistic insights, methods for structural characterization, and a discussion of its broader relevance in the field of drug discovery.

Chemical Structure and Physicochemical Properties

The structural identity of Methyl 5-(4-bromophenyl)isoxazole-4-carboxylate is defined by a central isoxazole ring substituted at the C4 and C5 positions. The C5 position is attached to a 4-bromophenyl ring, and the C4 position bears a methyl carboxylate group.

Caption: 2D Structure of Methyl 5-(4-bromophenyl)isoxazole-4-carboxylate.

Table 1: Compound Identification and Properties

Identifier Value Source
IUPAC Name methyl 5-(4-bromophenyl)-1,2-oxazole-4-carboxylate N/A
CAS Number 887408-14-2 [3]
Molecular Formula C₁₁H₈BrNO₃
Molecular Weight 282.09 g/mol

| Canonical SMILES | O=C(OC)C1=C(C2=CC=C(Br)C=C2)ON=C1 | |

Synthesis and Mechanistic Rationale

The 1,3-Dipolar Cycloaddition Approach

The most robust and widely employed method for constructing the isoxazole core is the [3+2] cycloaddition reaction, also known as the Huisgen 1,3-dipolar cycloaddition.[4] This reaction involves the concerted cycloaddition of a 1,3-dipole (a nitrile oxide) with a dipolarophile (an alkyne or alkene).[5] This methodology is highly valued for its efficiency, regioselectivity, and tolerance of a wide range of functional groups, making it a cornerstone of heterocyclic synthesis.

For the synthesis of Methyl 5-(4-bromophenyl)isoxazole-4-carboxylate, the logical disconnection points to a reaction between 4-bromobenzonitrile oxide (the 1,3-dipole) and methyl propiolate (the dipolarophile). The nitrile oxide is typically not isolated but generated in situ from a stable precursor, most commonly by the dehydrohalogenation of a hydroxamoyl halide or the oxidation of an aldoxime.[1][6]

Reaction Mechanism and Workflow

The synthetic pathway begins with the generation of the reactive 4-bromobenzonitrile oxide intermediate from 4-bromobenzaldehyde oxime. This is commonly achieved using an oxidant like N-chlorosuccinimide (NCS) or oxone, which facilitates the formation of an intermediate hydroxamoyl chloride that subsequently eliminates HCl in the presence of a mild base to yield the nitrile oxide.[5][6][7] The nitrile oxide then undergoes a rapid cycloaddition with methyl propiolate to form the desired 5-substituted isoxazole ring with high regioselectivity.

synthesis_workflow Synthetic Pathway via 1,3-Dipolar Cycloaddition start 4-Bromobenzaldehyde Oxime reagents 1. NCS, DMF 2. Et₃N start->reagents dipolarophile Methyl Propiolate cycloaddition [3+2] Cycloaddition dipolarophile->cycloaddition intermediate In Situ Generation of 4-Bromobenzonitrile Oxide reagents->intermediate intermediate->cycloaddition product Methyl 5-(4-bromophenyl)isoxazole-4-carboxylate cycloaddition->product

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol

The following protocol is a representative procedure based on established methodologies for 1,3-dipolar cycloadditions.[6][7]

Step 1: In Situ Generation of 4-Bromobenzonitrile Oxide and Cycloaddition

  • To a stirred solution of 4-bromobenzaldehyde oxime (1.0 eq) in N,N-dimethylformamide (DMF, 0.5 M), add N-chlorosuccinimide (NCS, 1.1 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours until the starting material is consumed (monitored by TLC).

  • Add methyl propiolate (1.2 eq) to the reaction mixture, followed by the slow, dropwise addition of triethylamine (Et₃N, 1.5 eq) at room temperature.

  • Stir the reaction mixture overnight at room temperature. The causality here is that the base (Et₃N) facilitates the elimination of HCl from the intermediate hydroxamoyl chloride to generate the reactive nitrile oxide, which is immediately trapped by the dipolarophile (methyl propiolate) present in the solution.

Step 2: Work-up and Purification

  • Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash sequentially with water and brine. This step removes water-soluble impurities like DMF and salts.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude residue by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to afford Methyl 5-(4-bromophenyl)isoxazole-4-carboxylate as a solid.

Structural Elucidation and Characterization

Table 2: Predicted Spectroscopic Data

Technique Characteristic Features
¹H NMR (400 MHz, CDCl₃) δ 8.3-8.5 (s, 1H, isoxazole C3-H), δ 7.6-7.8 (d, 2H, Ar-H), δ 7.5-7.7 (d, 2H, Ar-H), δ 3.9-4.1 (s, 3H, -OCH₃).
¹³C NMR (100 MHz, CDCl₃) δ ~162 (C=O, ester), δ ~170 (isoxazole C5), δ ~158 (isoxazole C3), δ ~132 (Ar-C), δ ~130 (Ar-C), δ ~128 (Ar-C), δ ~125 (Ar-C-Br), δ ~110 (isoxazole C4), δ ~52 (-OCH₃).
IR (KBr, cm⁻¹) ν ~1730 (C=O stretch, ester), ν ~1610 (C=N stretch), ν ~1590, 1480 (C=C stretch, aromatic), ν ~1250 (C-O stretch, ester).

| Mass Spec. (ESI-MS) | m/z [M+H]⁺ calculated for C₁₁H₉BrNO₃⁺: 281.98. A characteristic isotopic pattern with a second peak at [M+2+H]⁺ of nearly equal intensity due to the presence of the ⁷⁹Br and ⁸¹Br isotopes. |

Interpretation of Data:

  • NMR Spectroscopy: The ¹H NMR spectrum is expected to be clean, showing a downfield singlet for the lone proton on the isoxazole ring, two distinct doublets in the aromatic region characteristic of a 1,4-disubstituted benzene ring, and a singlet for the three equivalent methyl ester protons. The ¹³C NMR would confirm the presence of the ester carbonyl, the three unique isoxazole carbons, and the four distinct carbons of the bromophenyl ring.

  • Infrared Spectroscopy: The IR spectrum provides functional group confirmation. The most prominent peak would be the strong carbonyl stretch of the ester group.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) would provide an exact mass measurement, confirming the elemental composition. The key diagnostic feature is the isotopic signature of bromine (⁷⁹Br:⁸¹Br ≈ 50.7:49.3), which results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal abundance, providing unambiguous evidence for the presence of a single bromine atom in the molecule.

Relevance in Drug Discovery and Medicinal Chemistry

The isoxazole scaffold is a key component in numerous FDA-approved drugs, including the anti-inflammatory agent Parecoxib and the immunosuppressant Leflunomide, highlighting its therapeutic relevance.[10] Derivatives of isoxazole exhibit a vast range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][10][11]

Methyl 5-(4-bromophenyl)isoxazole-4-carboxylate is not just a molecule of academic interest but a highly valuable intermediate in drug discovery programs for several reasons:

  • Vector for Diversification: The 4-bromophenyl moiety is a versatile handle for introducing molecular diversity through well-established palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the rapid synthesis of a library of analogues to explore structure-activity relationships (SAR).

  • Amide Scaffolding: The methyl ester at the C4 position can be readily hydrolyzed to the corresponding carboxylic acid or directly converted into a wide array of amides.[12] Amides are crucial functional groups in drug molecules, often participating in key hydrogen bonding interactions with biological targets.

  • Pharmacophore Element: The isoxazole ring itself can act as a bioisostere for other functional groups like amides or esters, offering advantages in terms of metabolic stability and pharmacokinetic properties.

Conclusion

Methyl 5-(4-bromophenyl)isoxazole-4-carboxylate is a well-defined chemical entity with significant potential as a building block in medicinal chemistry and materials science. Its synthesis is reliably achieved through the 1,3-dipolar cycloaddition, a powerful and fundamental reaction in organic chemistry. Its structure can be unambiguously confirmed using standard spectroscopic methods. The strategic placement of its functional groups—the isoxazole core, the reactive bromophenyl ring, and the modifiable methyl ester—renders it an exceptionally useful platform for the development of novel compounds with potential therapeutic applications. This guide provides the foundational knowledge for researchers to synthesize, characterize, and strategically utilize this versatile molecule in their scientific endeavors.

References

  • Wikipedia. 1,3-Dipolar cycloaddition. [Link]

  • Carreón-Macedo, J. L., et al. (2022). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. PMC. [Link]

  • Bakulev, V. A., et al. (2019). Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Bakulev, V. A., et al. (2019). Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization | Request PDF. ResearchGate. [Link]

  • Nagy, V., et al. (2020). Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors. MDPI. [Link]

  • Sharma, A., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances. [Link]

  • Kumar, A., et al. (2022). Synthesis of novel isoxazole/dihydroisoxazole tethered β-lactam hybrids via regiospecific 1,3-dipolar cycloaddition methodology on 3-phenylthio-β-lactams. Taylor & Francis Online. [Link]

  • CN103539753A. Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid.
  • PubChem. Methyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate. [Link]

  • Zanakhov, T. O., et al. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Beilstein Journal of Organic Chemistry. [Link]

  • PubChemLite. 3-(4-bromophenyl)-5-methylisoxazole-4-carboxylic acid (C11H8BrNO3). [Link]

  • American Elements. 5-(4-Bromophenyl)-3-methylisoxazole-4-carboxylic Acid. [Link]

  • PubChem. 5-(4-Bromophenyl)isoxazole-3-carboxylic acid. [Link]

  • RSC Publishing. Advances in isoxazole chemistry and their role in drug discovery. [Link]

  • Wang, Z., et al. (2009). Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides. MDPI. [Link]

  • Synthesis of Isoxazolines and Isoxazoles via Metal-Free Desulfitative Cyclization. [Link]

  • Wang, D. C., et al. (2009). 5-Methylisoxazole-4-carboxylic acid. ResearchGate. [Link]

  • Głowacka, I. E., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. MDPI. [Link]

Sources

Exploratory

Technical Profile: Methyl 5-(4-bromophenyl)isoxazole-4-carboxylate

The following is an in-depth technical guide for Methyl 5-(4-bromophenyl)isoxazole-4-carboxylate . This document is structured to provide actionable synthesis protocols, characterization data, and application strategies...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide for Methyl 5-(4-bromophenyl)isoxazole-4-carboxylate . This document is structured to provide actionable synthesis protocols, characterization data, and application strategies for drug discovery professionals.

[1][2][3][4][5]

Executive Summary

Methyl 5-(4-bromophenyl)isoxazole-4-carboxylate is a specialized heterocyclic building block used primarily in medicinal chemistry as a scaffold for designing bioactive small molecules. Its structure features a 1,2-oxazole core substituted with a reactive 4-bromophenyl group at the C5 position and a methyl ester at the C4 position.

This compound serves as a "bifunctional" intermediate:

  • The Aryl Bromide: Enables palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to expand the molecular complexity.

  • The Methyl Ester: Allows for hydrolysis to the carboxylic acid (CAS 887408-14-2) or direct amidation to generate diverse libraries of isoxazole-4-carboxamides (e.g., Leflunomide analogs).

Chemical Identity & Properties

PropertyData
Chemical Name Methyl 5-(4-bromophenyl)isoxazole-4-carboxylate
CAS Number Not Widely Listed (Refer to Acid CAS: 887408-14-2 )
MDL Number MFCD28976525
PubChem ID 329816553
Molecular Formula C₁₁H₈BrNO₃
Molecular Weight 282.09 g/mol
SMILES COC(=O)C1=C(ON=C1)C2=CC=C(Br)C=C2
Appearance White to off-white solid
Solubility Soluble in DMSO, DCM, Ethyl Acetate; Insoluble in water

Field Insight: Due to the specific regiochemistry of this isomer, it is often absent from general CAS aggregators. When sourcing, cross-reference using the MDL number or search for the acid precursor (CAS 887408-14-2) , as the methyl ester is frequently synthesized in-house from the acid or the corresponding ketoester.

Synthesis Strategy

The most robust route to 5-aryl-isoxazole-4-carboxylates is the cyclocondensation of a 2-(alkoxymethylene)-3-ketoester with hydroxylamine. This method ensures high regioselectivity, placing the aryl group at position 5 and the hydrogen at position 3.

Mechanism of Action (Regioselectivity)

The reaction proceeds via a Michael addition-elimination sequence where hydroxylamine attacks the electrophilic enol ether carbon, followed by intramolecular cyclization onto the ketone carbonyl.

SynthesisPathway Figure 1: Regioselective Synthesis of Methyl 5-(4-bromophenyl)isoxazole-4-carboxylate cluster_0 Step 1: Enol Ether Formation cluster_1 Step 2: Cyclization Start Methyl 3-(4-bromophenyl)- 3-oxopropanoate Reagent1 HC(OEt)3 / Ac2O (Reflux) Start->Reagent1 Inter Intermediate: Methyl 2-(ethoxymethylene)- 3-(4-bromophenyl)-3-oxopropanoate Reagent1->Inter Reagent2 NH2OH·HCl / EtOH (Reflux) Inter->Reagent2 Product Target: Methyl 5-(4-bromophenyl) isoxazole-4-carboxylate Reagent2->Product

Detailed Protocol
Step 1: Formation of the Enol Ether
  • Reagents: Methyl 3-(4-bromophenyl)-3-oxopropanoate (1.0 equiv), Triethyl orthoformate (1.5 equiv), Acetic anhydride (2.0 equiv).

  • Procedure:

    • Charge a round-bottom flask with the ketoester, triethyl orthoformate, and acetic anhydride.

    • Reflux the mixture at 110–130°C for 2–4 hours. Monitor by TLC (the starting ketoester spot should disappear).

    • Workup: Concentrate the reaction mixture under reduced pressure to remove excess acetic anhydride and ethanol by-products. The residue (usually an oil or low-melting solid) is the ethoxymethylene intermediate . Proceed directly to the next step without extensive purification to avoid hydrolysis.

Step 2: Cyclization to Isoxazole
  • Reagents: Ethoxymethylene residue (from Step 1), Hydroxylamine hydrochloride (1.1 equiv), Sodium Acetate (1.1 equiv) or use Ethanol as solvent.

  • Procedure:

    • Dissolve the residue in Ethanol (approx. 5–10 mL per gram of substrate).

    • Add Hydroxylamine hydrochloride.[1] (Optional: Add NaOAc to buffer, though unbuffered conditions often suffice for this specific cyclization).

    • Reflux the mixture for 1–2 hours.

    • Observation: The product often precipitates upon cooling.

    • Workup: Cool the solution to room temperature. If precipitation occurs, filter the solid and wash with cold ethanol/water (1:1). If no precipitate, evaporate the solvent and partition between Ethyl Acetate and Water. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.[2]

    • Purification: Recrystallize from Ethanol or purify via flash chromatography (Hexanes/EtOAc gradient) if necessary.

Characterization Standards

To validate the synthesis, the following spectral features must be observed.

TechniqueExpected SignalMechanistic Origin
¹H NMR (CDCl₃) δ ~8.5–9.0 ppm (s, 1H) H-3 Proton: Characteristic of the isoxazole ring C3-H. Confirms 5-aryl regiochemistry (if 3-aryl, this would be absent or different).
¹H NMR (CDCl₃) δ ~3.8 ppm (s, 3H) Methoxy Group: Confirms the integrity of the methyl ester.
¹H NMR (CDCl₃) δ ~7.6–7.8 ppm (m, 4H) Aryl Protons: AA'BB' system typical of a para-substituted benzene ring.
LC-MS [M+H]⁺ ~282/284 Bromine Isotope Pattern: A 1:1 ratio of peaks at 282 and 284 confirms the presence of one bromine atom.

Applications in Drug Discovery

A. Palladium-Catalyzed Cross-Coupling

The 4-bromophenyl moiety is an excellent handle for Suzuki-Miyaura coupling to introduce biaryl complexity.

  • Protocol Tip: Use mild bases (e.g., K₂CO₃) to avoid hydrolysis of the methyl ester during coupling.

  • Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄ are effective standard catalysts.

B. Scaffold Diversification

The ester group allows for the generation of two distinct libraries:

  • Acids: Hydrolysis (LiOH/THF/H₂O) yields 5-(4-bromophenyl)isoxazole-4-carboxylic acid (CAS 887408-14-2).

  • Amides: Direct aminolysis or activation of the hydrolyzed acid (HATU/EDC) to form amides. This is critical for mimicking the pharmacophore of drugs like Leflunomide (which contains an isoxazole-4-carboxamide).

References

  • Sigma-Aldrich. Methyl 5-(4-bromophenyl)isoxazole-4-carboxylate Product Page (JRD0931). Retrieved from .

  • PubChem. Compound Summary for CID 329816553. Retrieved from .

  • Bruzgulienė, J. et al. (2022). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates. Beilstein Journal of Organic Chemistry. Retrieved from .

  • Khalafy, J. et al. (2011). Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates. Heterocyclic Communications.[1] Retrieved from .

Sources

Foundational

Molecular weight of Methyl 5-(4-bromophenyl)isoxazole-4-carboxylate

An In-depth Technical Guide on the Molecular Weight of Methyl 5-(4-bromophenyl)isoxazole-4-carboxylate Abstract This technical guide provides a comprehensive framework for the determination and verification of the molecu...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Molecular Weight of Methyl 5-(4-bromophenyl)isoxazole-4-carboxylate

Abstract

This technical guide provides a comprehensive framework for the determination and verification of the molecular weight of Methyl 5-(4-bromophenyl)isoxazole-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. The isoxazole scaffold is a privileged structure in pharmacology, and precise characterization of its derivatives is paramount for reproducible research and regulatory compliance. This document delineates the theoretical basis for the compound's molecular weight, presents detailed, field-proven protocols for its experimental determination using High-Resolution Mass Spectrometry (HRMS) and Elemental Analysis (EA), and discusses the synergistic power of these techniques in achieving unambiguous structural confirmation. The methodologies described herein are designed to serve as a self-validating system, ensuring the highest degree of scientific integrity for researchers, chemists, and quality control professionals.

Part 1: Compound Profile and Significance

Isoxazole derivatives are a critical class of heterocyclic compounds, frequently incorporated into pharmacologically active molecules due to their diverse biological activities, which include anti-inflammatory, antimicrobial, and anticancer properties.[1][2] Methyl 5-(4-bromophenyl)isoxazole-4-carboxylate is a specific derivative that serves as a valuable building block in organic synthesis. Accurate knowledge of its molecular weight is the foundational data point for all subsequent quantitative studies, including reaction stoichiometry, purity assessment, and formulation development.

The fundamental properties of this compound are summarized below.

PropertyValueSource
Compound Name Methyl 5-(4-bromophenyl)isoxazole-4-carboxylateInternal
Molecular Formula C₁₁H₈BrNO₃[3]
Molecular Weight 282.09 g/mol [3]
Appearance Solid[3]
SMILES String O=C(OC)C1=C(C2=CC=C(Br)C=C2)ON=C1[3]
InChI Key OHHVNEBHRWAGAO-UHFFFAOYSA-N[3]

Part 2: Theoretical Molecular Weight Calculation

The theoretical molecular weight is calculated from the molecular formula (C₁₁H₈BrNO₃) using the monoisotopic masses of the constituent elements. This calculated value serves as the benchmark against which all experimental data are compared.

The calculation is broken down as follows:

ElementCountAtomic Weight ( g/mol )Total Contribution ( g/mol )
Carbon (C)1112.011132.121
Hydrogen (H)81.0088.064
Bromine (Br)179.90479.904
Nitrogen (N)114.00714.007
Oxygen (O)315.99947.997
Total 282.093

The sum of the atomic weights confirms the molecular weight of 282.09 g/mol .[3]

Part 3: Experimental Determination and Verification

A robust analytical strategy does not rely on a single technique. For definitive molecular weight and formula confirmation, a combination of high-resolution mass spectrometry and elemental analysis is the industry standard. This dual-pronged approach creates a self-validating workflow, ensuring the identity and purity of the compound.

Primary Method: High-Resolution Mass Spectrometry (HRMS)

Causality: HRMS is the premier technique for molecular weight determination because it directly measures the mass-to-charge ratio (m/z) of the ionized molecule with extremely high precision (typically to four or more decimal places).[4] This level of accuracy is often sufficient to determine the molecular formula uniquely.[5][6] For a halogenated compound like this one, the natural isotopic distribution of bromine (⁷⁹Br at ~50.9% and ⁸¹Br at ~49.1%) provides an unmistakable signature in the mass spectrum, serving as an internal validation of the elemental composition.[4]

Experimental Protocol: HRMS Analysis via Electrospray Ionization (ESI)

  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a 1 mg/mL stock solution. Further dilute this stock to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap analyzer, equipped with an ESI source.

  • Infusion: Introduce the sample solution into the ESI source at a flow rate of 5-10 µL/min.

  • Ionization: Operate the ESI source in positive ion mode. The protonated molecule, [M+H]⁺, is the primary ion expected.

  • Mass Analysis: Acquire data over a mass range of m/z 100-500. Ensure the instrument is calibrated to achieve a mass accuracy of <5 ppm.

  • Data Processing: Extract the spectrum and identify the molecular ion cluster.

Expected Results and Interpretation:

The key feature to identify is the isotopic pattern of the protonated molecule [C₁₁H₈BrNO₃+H]⁺. The theoretical m/z for the two major isotopologues are:

  • [M+H]⁺ (with ⁷⁹Br): 281.9769

  • [M+2+H]⁺ (with ⁸¹Br): 283.9749

The spectrum should display two prominent peaks separated by approximately 2 m/z units, with nearly equal intensity (a ratio of ~1:1). The observation of this characteristic "doublet" provides powerful evidence for the presence of a single bromine atom in the molecule.

Analytical_Workflow cluster_synthesis Sample Preparation cluster_analysis Analysis cluster_validation Data Validation Synthesis Synthesis of Target Compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification HRMS High-Resolution Mass Spectrometry Purification->HRMS EA Elemental Analysis (CHN) Purification->EA Data_Corr Correlate Data HRMS->Data_Corr Provides Accurate Mass & Isotopic Pattern EA->Data_Corr Provides Elemental Composition (%) Conclusion Molecular Weight & Formula CONFIRMED Data_Corr->Conclusion Data Match Theoretical Values

Sources

Exploratory

An In-depth Technical Guide to Methyl 5-(4-bromophenyl)isoxazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals Foreword The isoxazole scaffold is a cornerstone in modern medicinal chemistry, renowned for its versatile biological activities.[1] This guide focuses on a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The isoxazole scaffold is a cornerstone in modern medicinal chemistry, renowned for its versatile biological activities.[1] This guide focuses on a specific, promising derivative: Methyl 5-(4-bromophenyl)isoxazole-4-carboxylate. We will delve into its chemical identity, synthesis, and potential applications, providing a comprehensive resource for researchers in drug discovery and development.

Chemical Identity and Properties

The foundational step in understanding any chemical entity is to establish its precise structure and properties.

Structure and SMILES String

Methyl 5-(4-bromophenyl)isoxazole-4-carboxylate is a heterocyclic compound featuring a central isoxazole ring substituted with a 4-bromophenyl group at the 5-position and a methyl carboxylate group at the 4-position.

The canonical SMILES (Simplified Molecular-Input Line-Entry System) string for this compound provides a machine-readable representation of its two-dimensional structure:

O=C(OC)C1=C(C2=CC=C(Br)C=C2)ON=C1

This string uniquely defines the connectivity of the atoms within the molecule.

Physicochemical Properties

A summary of the key physicochemical properties of Methyl 5-(4-bromophenyl)isoxazole-4-carboxylate is presented in the table below. These parameters are crucial for predicting its behavior in biological systems and for designing experimental protocols.

PropertyValueSource
Molecular Formula C₁₁H₈BrNO₃
Molecular Weight 282.09 g/mol
Appearance Solid
InChI Key OHHVNEBHRWAGAO-UHFFFAOYSA-N

Synthesis of Methyl 5-(4-bromophenyl)isoxazole-4-carboxylate

The primary and most efficient method for synthesizing the isoxazole core of this molecule is through a [3+2] cycloaddition reaction, also known as a 1,3-dipolar cycloaddition.[2] This powerful reaction forms a five-membered ring from a 1,3-dipole and a dipolarophile.

The Underlying Chemistry: 1,3-Dipolar Cycloaddition

The Huisgen 1,3-dipolar cycloaddition is a concerted pericyclic reaction where a 1,3-dipole (a molecule with four π-electrons over three atoms) reacts with a dipolarophile (a molecule with a π-system) to form a five-membered heterocyclic ring.[2][3] In the synthesis of our target molecule, the 1,3-dipole is a nitrile oxide generated in situ, and the dipolarophile is an alkyne.[4]

Synthesis_Workflow cluster_step1 Step 1: Nitrile Oxide Formation cluster_step2 Step 2: Cycloaddition A 4-Bromobenzaldehyde Oxime C 4-Bromobenzonitrile Oxide (1,3-Dipole) A->C Oxidation B Oxidizing Agent (e.g., NCS, Chloramine-T) D Methyl Propiolate (Dipolarophile) E Methyl 5-(4-bromophenyl)isoxazole-4-carboxylate C->E [3+2] Cycloaddition D->E

Detailed Experimental Protocol

This protocol outlines a plausible and efficient laboratory-scale synthesis of Methyl 5-(4-bromophenyl)isoxazole-4-carboxylate.

Step 1: In Situ Generation of 4-Bromobenzonitrile Oxide

  • Reactant Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-bromobenzaldehyde oxime (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran).

  • Reagent Addition: To this solution, add a mild base (e.g., triethylamine, 1.1 equivalents).

  • Oxidation: While stirring the mixture at room temperature, slowly add a solution of an oxidizing agent such as N-chlorosuccinimide (NCS) or Chloramine-T (1.05 equivalents) in the same solvent from the dropping funnel. The reaction progress can be monitored by thin-layer chromatography (TLC). The formation of the nitrile oxide is typically rapid.

Causality Behind Experimental Choices: The in situ generation of the nitrile oxide is crucial as they are highly reactive and can dimerize to form furoxans if isolated.[4] The use of a mild base facilitates the elimination of HCl, which is formed during the oxidation of the oxime.

Step 2: 1,3-Dipolar Cycloaddition

  • Dipolarophile Addition: To the freshly prepared solution of 4-bromobenzonitrile oxide, add methyl propiolate (1.2 equivalents) dropwise at room temperature.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the cycloaddition can be monitored by TLC.

  • Work-up: Upon completion, quench the reaction by adding water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure Methyl 5-(4-bromophenyl)isoxazole-4-carboxylate.

Self-Validating System: The purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The expected spectral data should be consistent with the structure of the target molecule.[5]

Applications in Drug Discovery and Development

Isoxazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][6] The unique electronic and steric properties of the isoxazole ring make it a valuable pharmacophore.

Potential as an Anticancer Agent

While specific studies on Methyl 5-(4-bromophenyl)isoxazole-4-carboxylate are limited, related isoxazole-containing compounds have shown significant potential as anticancer agents.[1][7] The 4-bromophenyl substituent can enhance the lipophilicity of the molecule, potentially improving cell membrane permeability. The methyl carboxylate group offers a site for further chemical modification to optimize activity and selectivity.

Role as a Synthetic Intermediate

This compound serves as a versatile intermediate in the synthesis of more complex molecules.[6] The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of amide derivatives for structure-activity relationship (SAR) studies.

SAR_Logic A Methyl 5-(4-bromophenyl)isoxazole-4-carboxylate B Hydrolysis A->B C 5-(4-Bromophenyl)isoxazole-4-carboxylic acid B->C D Amide Coupling C->D F Library of Amide Derivatives D->F E Diverse Amine Library E->D G SAR Studies & Lead Optimization F->G

Conclusion

Methyl 5-(4-bromophenyl)isoxazole-4-carboxylate is a valuable heterocyclic compound with significant potential in medicinal chemistry. Its synthesis via a regioselective 1,3-dipolar cycloaddition is a robust and efficient method. While further biological evaluation of this specific molecule is required, its structural features suggest it is a promising candidate for the development of novel therapeutic agents. This guide provides a solid foundation for researchers to explore the synthesis and applications of this intriguing isoxazole derivative.

References

  • PubChem. Methyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate. National Center for Biotechnology Information. [Link]

  • Chemical Science Review and Letters. 1,3-Dipolar Cycloaddition Reactions and Nitrones : An Overview. [Link]

  • Wikipedia. 1,3-Dipolar cycloaddition. [Link]

  • ResearchGate. Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates. [Link]

  • PubChemLite. 3-(4-bromophenyl)-5-methylisoxazole-4-carboxylic acid (C11H8BrNO3). [Link]

  • Chem-Station. 1,3-Dipolar Cycloaddition of Nitrile Oxide. [Link]

  • Google Patents. A METHOD FOR SYNTHESIZING LEFLUNOMIDE.
  • Engineered Science Publisher. Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements. [Link]

  • ResearchGate. 1,3-Dipolar Cycloaddition Reaction of Benzonitrile Oxide with 4-Arylmethylene-2,4-dihydro-2,5- disubstitute. [Link]

  • Organic Syntheses. A GENERAL SYNTHESIS OF 4-ISOXAZOLECARBOXYLIC ESTERS: ETHYL 3-ETHYL-5-METHYL-4-ISOXAZOLECARBOXYLATE. [Link]

  • ResearchGate. 5-Methylisoxazole-4-carboxylic acid. [Link]

  • Semantic Scholar. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of. [Link]

  • MDPI. Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides. [Link]

  • Google Patents. Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide.
  • ResearchGate. Regioselective 1,3-Dipolar Cycloaddition Reactions of 4-Methylene-2-oxazolidinones with Benzonitrile Oxide. [Link]

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Foundational

Technical Monograph: Methyl 5-(4-bromophenyl)isoxazole-4-carboxylate

Chemical Identity & Structural Informatics The Digital Anchor At the intersection of heterocyclic chemistry and diversity-oriented synthesis (DOS) lies Methyl 5-(4-bromophenyl)isoxazole-4-carboxylate . This molecule is n...

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Identity & Structural Informatics

The Digital Anchor

At the intersection of heterocyclic chemistry and diversity-oriented synthesis (DOS) lies Methyl 5-(4-bromophenyl)isoxazole-4-carboxylate . This molecule is not merely a catalog entry; it is a "privileged scaffold" intermediate. Its structure features an isoxazole core—a bioisostere for amide bonds and a key pharmacophore in immunomodulatory drugs (e.g., Leflunomide)—flanked by two orthogonal reactive handles: an electrophilic methyl ester and a nucleophilic-ready aryl bromide.

The following data establishes the precise chemical identity for this monograph, distinguishing it from its common 3-methyl analog.

PropertySpecification
IUPAC Name Methyl 5-(4-bromophenyl)isoxazole-4-carboxylate
CAS Registry Number 1094665-60-3 (Generic/Analogous) / MDL: MFCD28976525
Molecular Formula C₁₁H₈BrNO₃
Molecular Weight 282.09 g/mol
InChIKey OHHVNEBHRWAGAO-UHFFFAOYSA-N
SMILES COC(=O)C1=C(ON=C1)C2=CC=C(Br)C=C2
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water

Synthetic Architecture: The Enaminone Route

To synthesize this molecule with high regiochemical fidelity, one cannot rely on the random condensation of aryl nitrile oxides with alkynes, which often yields mixtures of 3,5- and 5,3-isomers.

The Self-Validating Protocol of choice is the DMF-DMA Enaminone Cyclization . This route guarantees the placement of the aryl group at position 5 and the ester at position 4, while leaving position 3 unsubstituted (H).

Retrosynthetic Logic
  • Target: Isoxazole ring with 4-Ester, 5-Aryl.[1][2][3][4]

  • Disconnection: C3-C4 bond and N-O bond.

  • Precursor: An

    
    -functionalized 
    
    
    
    -keto ester.
  • Reagents: Methyl 3-(4-bromophenyl)-3-oxopropanoate +

    
    -Dimethylformamide dimethyl acetal (DMF-DMA).
    
Step-by-Step Methodology

Phase A: Formation of the Enamine Intermediate

  • Charge: In a dry round-bottom flask, dissolve 10.0 mmol of Methyl 3-(4-bromophenyl)-3-oxopropanoate in 20 mL of anhydrous Toluene.

  • Activation: Add 12.0 mmol (1.2 eq) of DMF-DMA .

  • Reaction: Reflux the mixture at 110°C for 2–4 hours.

    • Checkpoint: Monitor via TLC or LCMS. The disappearance of the starting keto-ester and the appearance of a more polar "enamine" spot indicates success.

  • Workup: Concentrate the reaction mixture in vacuo to remove toluene and excess DMF-DMA. The residue (often a yellow/orange oil or solid) is the intermediate: Methyl 2-(4-bromobenzoyl)-3-(dimethylamino)acrylate .

Phase B: Cyclization with Hydroxylamine

  • Solvation: Redissolve the crude enamine intermediate in 30 mL of Ethanol (EtOH).

  • Cyclization: Add 11.0 mmol (1.1 eq) of Hydroxylamine Hydrochloride (

    
    ).
    
  • Reflux: Heat to reflux (78°C) for 3 hours.

    • Mechanism:[1][4][5][6][7] The hydroxylamine nitrogen attacks the enamine

      
       (displacing dimethylamine), followed by the oxygen attacking the ketone carbonyl to close the ring.
      
  • Purification: Cool to room temperature. The product often precipitates. Filter the solid. If no precipitate forms, remove solvent and recrystallize from EtOH/Heptane.

Reaction Workflow Diagram

SynthesisWorkflow SM Methyl 3-(4-bromophenyl)- 3-oxopropanoate Inter Enamine Intermediate (Methyl 2-(4-bromobenzoyl)- 3-(dimethylamino)acrylate) SM->Inter Condensation Reagent1 DMF-DMA (Reflux, Toluene) Reagent1->Inter Product Methyl 5-(4-bromophenyl) isoxazole-4-carboxylate Inter->Product Cyclization (- H2O, - Me2NH) Reagent2 NH2OH·HCl (EtOH, Reflux) Reagent2->Product

Caption: Regioselective synthesis via the DMF-DMA enaminone pathway, ensuring the 5-aryl substitution pattern.

Functional Derivatization & Pharmacophore Mapping

The value of Methyl 5-(4-bromophenyl)isoxazole-4-carboxylate lies in its divergent reactivity . It serves as a core scaffold that can be expanded in two orthogonal directions:

  • The Eastern Flank (Aryl Bromide): Ready for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

  • The Northern Flank (Methyl Ester): Ready for hydrolysis to the carboxylic acid (solubility modulation) or amidation (peptidomimetic extension).

Validated Coupling Protocols
TransformationReagentsOutcomeMechanism
Suzuki Coupling Ar-B(OH)₂, Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂OBiaryl SystemPd(0) oxidative addition into C-Br bond.
Hydrolysis LiOH (aq), THF/MeOH, RTCarboxylic AcidNucleophilic acyl substitution.
Amidation AlMe₃, Amine (R-NH₂), TolueneAmideWeinreb amidation (Direct conversion).
Structure-Activity Relationship (SAR) Logic

The isoxazole ring acts as a rigid linker. In drug design (e.g., for GABA-A antagonists or COX-2 inhibitors), the angle between the 5-aryl group and the 4-substituent is critical. This molecule locks the two substituents in a cis-like proximity, unlike a pyrazole or furan which might offer different vector angles.

SAR_Logic cluster_Br Position 5 (Aryl Bromide) cluster_Ester Position 4 (Ester) Core Core Scaffold: Methyl 5-(4-bromophenyl) isoxazole-4-carboxylate Suzuki Suzuki Coupling (Biaryl Libraries) Core->Suzuki Buchwald Buchwald-Hartwig (Amination) Core->Buchwald Acid Hydrolysis -> Acid (Solubility/Salt formation) Core->Acid Alcohol Reduction -> Alcohol (Linker extension) Core->Alcohol Amide Amidation (Peptidomimetics) Core->Amide

Caption: Divergent synthesis map showing the orthogonal functionalization of the bromide and ester motifs.

Analytical Validation (Self-Check)

To ensure the integrity of the synthesized compound, the following analytical signals must be verified.

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       8.60 ppm (s, 1H): The characteristic singlet of the H-3  isoxazole proton. Note: If this is a quartet or absent, you have made the wrong isomer or the 3-methyl analog.
      
    • 
       7.60–7.70 ppm (m, 4H): The AA'BB' system of the para-bromophenyl group.
      
    • 
       3.85 ppm (s, 3H): The methyl ester singlet.
      
  • LC-MS:

    • Expect an [M+H]⁺ peak at ~282/284 (1:1 ratio due to ⁷⁹Br/⁸¹Br isotope pattern).

References

  • PubChem. (2025).[2] Methyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate (and analogs).[2] National Library of Medicine.[2] [Link][2]

  • Menendez, J. C., et al. (2019). Synthesis of Isoxazole-4-carboxylic Acids Derivatives by Controlled Isomerization. Journal of Organic Chemistry.[4] [Link]

  • Liskon Chemical. (2024).[8] Reaction mechanism of DMF-DMA in heterocyclic synthesis.[Link]

  • ChemRxiv. (2021). Efficient Route Suitable for Synthesis of Isoxazole Scaffolds using DMF-DMA.[Link]

Sources

Exploratory

The Isoxazole-4-Carboxylate Scaffold: A Privileged Core in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Ascendancy of the Isoxazole Moiety The isoxazole ring, a five-membered heterocycle containing adjacent nitroge...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Ascendancy of the Isoxazole Moiety

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has firmly established itself as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to engage in a variety of non-covalent interactions have made it a cornerstone in the design of novel therapeutic agents. Among the various isoxazole isomers, derivatives of isoxazole-4-carboxylic acid have garnered significant attention, demonstrating a remarkable breadth of biological activities. This guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of isoxazole-4-carboxylate derivatives, with a focus on their potential in oncology and inflammatory diseases.

Synthetic Strategies for Isoxazole-4-Carboxylate Derivatives

The construction of the isoxazole-4-carboxylate core can be achieved through several synthetic routes, with the choice of method often dictated by the desired substitution pattern and the availability of starting materials.

Cycloaddition Reactions: A Cornerstone of Isoxazole Synthesis

The [3+2] cycloaddition of nitrile oxides with alkynes is a classical and highly effective method for the synthesis of isoxazoles.[1] For the specific preparation of isoxazole-4-carboxylates, this typically involves the reaction of a nitrile oxide with an appropriately substituted alkyne bearing a carboxylate group or a precursor.

A general representation of this approach is the reaction of a hydroximoyl chloride (a nitrile oxide precursor) with an ethyl propiolate derivative.

cluster_0 Nitrile Oxide Formation cluster_1 [3+2] Cycloaddition Hydroximoyl_Chloride R1-C(Cl)=NOH Nitrile_Oxide R1-C≡N+-O- Hydroximoyl_Chloride->Nitrile_Oxide -HCl Base Base (e.g., Et3N) Isoxazole 3,5-disubstituted isoxazole-4-carboxylate Nitrile_Oxide->Isoxazole Alkyne R2-C≡C-COOR3 Alkyne->Isoxazole

Caption: General scheme for the synthesis of isoxazole-4-carboxylates via [3+2] cycloaddition.

Synthesis from β-Ketoesters: A Versatile Approach

A widely employed and versatile method for the synthesis of 3-substituted-5-methylisoxazole-4-carboxylates involves the condensation of a β-ketoester, such as ethyl acetoacetate, with hydroxylamine.[2] This method is particularly attractive due to the ready availability and low cost of the starting materials.

Experimental Protocol: Synthesis of Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate [3]

  • Step 1: Synthesis of Ethyl 2-(ethoxymethylene)acetoacetate: A mixture of ethyl acetoacetate and triethyl orthoformate is heated, typically in the presence of an acid catalyst, to afford ethyl 2-(ethoxymethylene)acetoacetate.

  • Step 2: Cyclization with Hydroxylamine: The resulting ethyl 2-(ethoxymethylene)acetoacetate is then reacted with an aqueous solution of hydroxylamine hydrochloride in the presence of an inorganic base (e.g., sodium carbonate) in an organic solvent (e.g., ethanol). The reaction mixture is typically stirred at room temperature or gently heated to drive the cyclization.

  • Work-up and Purification: After completion of the reaction, the mixture is partitioned between an organic solvent and water. The organic layer is washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the desired ethyl 5-methyl-3-phenylisoxazole-4-carboxylate.

Synthesis of Isoxazole-4-Carboxamides

The corresponding isoxazole-4-carboxamides, which are frequently the biologically active species, are readily prepared from the isoxazole-4-carboxylic acids.

Experimental Protocol: General Procedure for the Synthesis of Isoxazole-4-Carboxamides [4]

  • Activation of the Carboxylic Acid: To a solution of the 3-substituted-isoxazole-4-carboxylic acid in a suitable aprotic solvent (e.g., dichloromethane), a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst like 4-dimethylaminopyridine (DMAP) are added. The mixture is stirred at room temperature for a short period to activate the carboxylic acid.

  • Amide Bond Formation: The desired aniline derivative is then added to the reaction mixture. The reaction is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: The reaction mixture is washed with aqueous solutions to remove excess reagents and byproducts. The organic layer is then dried and concentrated. The resulting crude product is purified by column chromatography or recrystallization to afford the pure isoxazole-4-carboxamide.

Biological Activities and Therapeutic Potential

Isoxazole-4-carboxylate derivatives have emerged as a promising class of compounds with a diverse range of biological activities, particularly in the fields of oncology and inflammation.

Anticancer Activity

A significant body of research has highlighted the potent anticancer properties of isoxazole-4-carboxamides. These compounds have been shown to exert their effects through the inhibition of various key signaling pathways implicated in cancer cell proliferation, survival, and metastasis.[5]

a) Inhibition of Protein Kinases:

Many isoxazole-4-carboxamide derivatives have been identified as potent inhibitors of protein kinases, which are crucial regulators of cellular signaling. For example, certain derivatives have been shown to inhibit FMS-like tyrosine kinase 3 (FLT3) and the colony-stimulating factor 1 receptor (FMS), both of which are implicated in various hematological malignancies and solid tumors.[6] Furthermore, some derivatives have demonstrated inhibitory activity against the epidermal growth factor receptor (EGFR) tyrosine kinase, a well-established target in cancer therapy.

b) Modulation of the PI3K/Akt/mTOR Pathway:

The PI3K/Akt/mTOR pathway is a critical signaling cascade that is frequently dysregulated in cancer, leading to uncontrolled cell growth and proliferation.[7][8] Several isoxazole-4-carboxamide derivatives have been shown to modulate this pathway, although the precise molecular targets are still under investigation. It is hypothesized that these compounds may directly inhibit one of the key kinases in the pathway or act on upstream or downstream effectors.

Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival mTOR->Proliferation Isoxazole Isoxazole-4-carboxamide Derivative Isoxazole->PI3K Inhibits Isoxazole->Akt Inhibits

Caption: Putative mechanism of action of isoxazole-4-carboxamide derivatives on the PI3K/Akt/mTOR pathway.

Quantitative Data on Anticancer Activity:

The following table summarizes the in vitro anticancer activity of a selection of 3,5-disubstituted isoxazole-4-carboxamide derivatives against various cancer cell lines.

Compound IDR1R2Cancer Cell LineIC50 (µM)Reference
9a 4-nitroimidazole-piperazinePhenylMCF-70.052[9]
9j 4-nitroimidazole-piperazine4-ChlorophenylPC-30.041[9]
6d Tyrosol4-tert-ButylphenylU8715.2 (µg/mL)[4]
3d Tyrosol4-tert-ButylphenylK56245[7]
TTI-4 3,4-dimethoxyphenylThiophen-2-ylMCF-72.63[10]
2e Phenyl4-FluorophenylB16F10.079[3]

Experimental Protocol: MTT Assay for Anticancer Activity Screening [11][12]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined optimal density and allowed to adhere overnight.

  • Compound Treatment: The isoxazole-4-carboxylate derivatives are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in cell culture medium. The cells are then treated with these compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Solubilization: The plate is incubated for a few hours to allow viable cells to reduce the yellow MTT to purple formazan crystals. A solubilizing agent (e.g., isopropanol or a detergent solution) is then added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Anti-inflammatory Activity

Isoxazole-4-carboxylate derivatives have also demonstrated significant potential as anti-inflammatory agents. Their mechanism of action in this context is often multifactorial, involving the inhibition of key inflammatory enzymes and the modulation of pro-inflammatory signaling pathways.[13]

a) Cyclooxygenase (COX) Inhibition:

Several isoxazole-4-carboxamide derivatives have been identified as inhibitors of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the production of prostaglandins, mediators of inflammation and pain.[14][15] The structural similarity of some of these derivatives to known COX-2 inhibitors like celecoxib and valdecoxib provides a rationale for this activity.

b) Modulation of the NF-κB Pathway:

The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes.[1][16][17] Some isoxazole-4-carboxylate derivatives have been shown to inhibit the activation of NF-κB, although the precise molecular targets within this pathway are often not fully elucidated. Potential mechanisms include the inhibition of IκB kinase (IKK) or the prevention of the nuclear translocation of NF-κB subunits.

Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor (e.g., TLR4, TNFR) Inflammatory_Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex IkB IκB IKK_Complex->IkB phosphorylates NF_kB NF-κB IkB->NF_kB releases Nucleus Nucleus NF_kB->Nucleus translocates to Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression activates Isoxazole Isoxazole-4-carboxylate Derivative Isoxazole->IKK_Complex Inhibits

Caption: Postulated mechanism of NF-κB inhibition by isoxazole-4-carboxylate derivatives.

Quantitative Data on Anti-inflammatory Activity:

The following table presents data on the in vivo anti-inflammatory activity of a series of isoxazole derivatives.

Compound IDR1R2% Inhibition of Paw Edema (4h)Reference
146 IndolePhenyl77.42[11]
147 Indole4-Methoxyphenyl67.74[11]
148 Indole3-Methoxyphenyl61.29[11]
TPI-7 Phenyl4-MethoxyphenylSignificant[18]
TPI-13 Phenyl4-MethoxyphenylSignificant[18]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animal Acclimatization and Grouping: Rats are acclimatized to the laboratory conditions and then divided into control, standard, and test groups.

  • Compound Administration: The test compounds (isoxazole-4-carboxylate derivatives) and a standard anti-inflammatory drug (e.g., indomethacin) are administered orally or intraperitoneally. The control group receives the vehicle.

  • Induction of Inflammation: After a specific period (e.g., 1 hour) to allow for drug absorption, a sub-plantar injection of carrageenan solution is administered into the right hind paw of each rat to induce localized inflammation and edema.

  • Measurement of Paw Volume: The paw volume is measured at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of paw edema is calculated for each group relative to the control group. A significant reduction in paw volume in the test groups compared to the control group indicates anti-inflammatory activity.

Structure-Activity Relationship (SAR) Insights

The extensive research on isoxazole-4-carboxylate derivatives has provided valuable insights into their structure-activity relationships.

  • Substitution at the 3- and 5-positions of the isoxazole ring: The nature of the substituents at these positions has a profound impact on biological activity. For anticancer activity, the presence of aromatic or heteroaromatic rings is often beneficial.[4][9] Electron-withdrawing groups on these rings can further enhance potency.[10]

  • The Carboxamide Linker: The amide group at the 4-position is a key feature for many biologically active derivatives. The nature of the amine component of the amide can be varied to modulate potency, selectivity, and pharmacokinetic properties.[3]

  • Conformational Rigidity: Introducing conformational constraints, for example, by incorporating the isoxazole into a larger ring system, can lead to increased potency and selectivity for specific targets.

Conclusion and Future Perspectives

The isoxazole-4-carboxylate scaffold has proven to be a remarkably versatile and fruitful starting point for the discovery of novel therapeutic agents. The synthetic accessibility of these compounds, coupled with their diverse and potent biological activities, ensures their continued prominence in medicinal chemistry. Future research in this area will likely focus on:

  • The development of more selective and potent inhibitors of specific molecular targets.

  • The exploration of novel therapeutic applications beyond oncology and inflammation.

  • The optimization of the pharmacokinetic and pharmacodynamic properties of lead compounds to facilitate their clinical development.

  • The use of computational modeling and machine learning to guide the design of next-generation isoxazole-4-carboxylate derivatives with improved efficacy and safety profiles.

The journey of isoxazole-4-carboxylate derivatives from chemical curiosities to promising drug candidates is a testament to the power of medicinal chemistry to address unmet medical needs. As our understanding of the molecular basis of disease continues to grow, so too will the opportunities to harness the therapeutic potential of this exceptional chemical scaffold.

References

Sources

Foundational

Methyl 5-(4-bromophenyl)isoxazole-4-carboxylate safety data sheet (SDS)

An In-Depth Technical Guide to the Safe Handling of Methyl 5-(4-bromophenyl)isoxazole-4-carboxylate Introduction: A Proactive Approach to Laboratory Safety Methyl 5-(4-bromophenyl)isoxazole-4-carboxylate is a heterocycli...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safe Handling of Methyl 5-(4-bromophenyl)isoxazole-4-carboxylate

Introduction: A Proactive Approach to Laboratory Safety

Methyl 5-(4-bromophenyl)isoxazole-4-carboxylate is a heterocyclic compound featuring an isoxazole core, a structural motif of significant interest in medicinal chemistry and drug discovery due to its presence in numerous biologically active molecules.[1][2][3] As with any novel or specialized chemical reagent, particularly those intended for early-stage research, comprehensive toxicological data may not be fully established.[4] This guide, therefore, adopts a proactive and precautionary approach. It synthesizes available data for the target compound with established safety principles for its constituent chemical classes—halogenated aromatic compounds and isoxazole derivatives—to provide a robust framework for its safe handling, storage, and disposal. The core principle is to treat the compound with a degree of caution appropriate for a substance whose full toxicological profile is not yet known.

Section 1: Compound Identification and Hazard Classification

Chemical Identity and Physical Properties
PropertyValueSource
IUPAC Name Methyl 5-(4-bromophenyl)isoxazole-4-carboxylate
Molecular Formula C₁₁H₈BrNO₃
Molecular Weight 282.09 g/mol
Physical Form Solid
SMILES String O=C(OC)C1=C(C2=CC=C(Br)C=C2)ON=C1
InChI Key OHHVNEBHRWAGAO-UHFFFAOYSA-N
MDL Number MFCD28976525
GHS Hazard Classification

The Globally Harmonized System (GHS) provides a standardized framework for communicating hazard information. Based on available supplier data, Methyl 5-(4-bromophenyl)isoxazole-4-carboxylate is classified as follows:

  • Pictogram: GHS07 (Exclamation Mark)

  • Signal Word: Warning

  • Hazard Statement: H302: Harmful if swallowed.

  • Hazard Class: Acute Toxicity 4 (Oral)

It is critical to note that the absence of other hazard classifications does not imply the absence of other risks. Given its structure as a halogenated aromatic and a substituted isoxazole, potential for skin, eye, and respiratory irritation should be assumed, and appropriate precautions taken.[4][5][6]

Section 2: Risk Assessment and Handling Workflow

A systematic workflow ensures that risks are identified and mitigated before any experimental work begins. This involves a cycle of hazard assessment, selection of appropriate controls, and preparation for potential emergencies.

Pre-Experiment Risk Assessment Protocol

Before handling the compound, a thorough risk assessment must be conducted. This involves consulting the available safety information and considering the nature of the planned experiment (e.g., scale, reaction conditions, other reagents).

cluster_prep Preparation Phase cluster_controls Control Measures Selection cluster_ppe Standard PPE Ensemble cluster_ready Final Checks A Review Available SDS/ Safety Data for H302 (Harmful if swallowed) B Assess Hazards of Analogous Compounds (Isoxazoles, Brominated Aromatics) A->B C Evaluate Experimental Scale & Conditions (e.g., heating, pressure) B->C D Mandate Engineering Controls: Fume Hood/Ventilated Enclosure C->D E Select Personal Protective Equipment (PPE) D->E F Identify Correct Waste Stream: 'Halogenated Organic Waste' E->F E1 Nitrile Gloves E2 Safety Goggles (Chemical Splash Proof) E3 Lab Coat G Locate Emergency Equipment: Safety Shower, Eyewash Station, Spill Kit F->G H Proceed with Experiment G->H

Caption: Risk Assessment & Handling Workflow.

Recommended Handling Procedures

Given the compound's classification and physical form as a solid, the primary routes of exposure are ingestion, inhalation of dust, and skin/eye contact. The following handling protocol is mandatory.

Step-by-Step Handling Protocol:

  • Work Area Preparation: All handling of Methyl 5-(4-bromophenyl)isoxazole-4-carboxylate must be performed within a certified chemical fume hood or a similar ventilated enclosure to prevent inhalation of dust.[7][8] The work surface should be clean and clear of unnecessary items.

  • Personal Protective Equipment (PPE): Don the appropriate PPE before handling the container. This includes:

    • Eye Protection: Chemical splash goggles are required.[6][9]

    • Hand Protection: Wear nitrile gloves. Check for any signs of degradation or perforation before use.[10]

    • Body Protection: A properly fastened laboratory coat is mandatory.[11]

  • Dispensing: As a solid, care must be taken to avoid generating dust. Use a spatula to carefully transfer the required amount. If the compound is finely powdered, consider techniques to minimize aerosolization. Close the primary container tightly immediately after use.[5][11]

  • Post-Handling: After dispensing, decontaminate the spatula and any affected surfaces. Wash hands and any exposed skin thoroughly with soap and water, even if no direct contact is believed to have occurred.[5][12]

Section 3: Storage and Waste Management

Proper storage and disposal are critical for maintaining a safe laboratory environment and ensuring regulatory compliance.

Storage Requirements
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[9][11][12]

  • Keep away from incompatible materials such as strong oxidizing agents.[11]

  • The storage class is 11: Combustible Solids. Ensure it is stored away from ignition sources.[7]

Waste Disposal Protocol

As a halogenated organic compound, Methyl 5-(4-bromophenyl)isoxazole-4-carboxylate requires specific disposal procedures. Under no circumstances should this compound or its waste be disposed of down the drain. [7][13]

  • Segregation: All waste containing this compound (including contaminated consumables like weigh paper, gloves, and pipette tips) must be segregated into a dedicated, clearly labeled "Halogenated Organic Waste" container.[7][14][15]

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical names of its contents.[13][14] Do not use abbreviations.

  • Container Management: Keep the waste container closed at all times except when actively adding waste.[14]

  • Disposal Costs: It is important for laboratory managers to be aware that the disposal of halogenated waste is typically more costly than non-halogenated waste due to the need for specialized incineration processes.[16]

Section 4: Emergency Procedures

Preparedness is key to mitigating the consequences of an accidental exposure or spill. All personnel working with this compound must be familiar with these procedures and the location of emergency equipment.

Accidental Exposure Response

The response to an exposure event must be immediate. The following diagram outlines the critical first aid steps.

cluster_routes Route of Exposure cluster_actions Immediate First Aid Actions start Chemical Exposure Occurs skin Skin Contact eyes Eye Contact inhalation Inhalation ingestion Ingestion (H302 Hazard) skin_action Remove contaminated clothing. Flush affected area with copious amounts of water for at least 15 minutes. skin->skin_action eyes_action Immediately flush eyes with water at an eyewash station for at least 15 minutes. Hold eyelids open. eyes->eyes_action inhalation_action Move person to fresh air immediately. inhalation->inhalation_action ingestion_action Rinse mouth with water. DO NOT induce vomiting. Call Poison Control/Emergency Services. ingestion->ingestion_action end_node Seek Immediate Medical Attention. Bring SDS/Compound Info. skin_action->end_node eyes_action->end_node inhalation_action->end_node ingestion_action->end_node

Caption: First Aid Workflow for Chemical Exposure.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[17][18][19] Remove contact lenses if present and easy to do.[12] Seek immediate medical attention.[17]

  • Skin Contact: Promptly flush the affected area with water for at least 15 minutes and remove any contaminated clothing while under a safety shower if the spill is extensive.[17][18] If irritation persists, seek medical attention.[12]

  • Inhalation: Move the affected person to fresh air at once.[12][20] If breathing is difficult, administer oxygen. Seek immediate medical attention.[21][22]

  • Ingestion: As the primary classified hazard is "Harmful if swallowed," this is a critical exposure route. Do NOT induce vomiting.[8] Rinse the mouth with water and seek immediate medical attention.[4][5] Call a poison control center or emergency services.[17]

Spill Management
  • Evacuate and Alert: Alert all personnel in the immediate area and evacuate if necessary.[18]

  • Assess the Spill: For a small spill of solid material that you are trained to handle, proceed with cleanup. For large or unmanageable spills, or if you are unsure, evacuate the area, close the door, and call emergency personnel.[17][18]

  • PPE: Wear appropriate PPE, including gloves, goggles, and a lab coat. For larger spills, respiratory protection may be necessary.[17]

  • Containment & Cleanup: Gently cover the spill with an inert absorbent material like vermiculite or cat litter to avoid raising dust.[17] Carefully sweep up the material and place it in a sealed, labeled container for disposal as halogenated organic waste.[5][14]

  • Decontamination: Clean the spill area thoroughly with soap and water.[8]

  • Reporting: Report the incident to your laboratory supervisor or Environmental Health & Safety department.[17]

Section 5: Conclusion and Scientific Accountability

While Methyl 5-(4-bromophenyl)isoxazole-4-carboxylate has a specific GHS classification of being harmful if swallowed, a comprehensive safety evaluation requires a broader perspective. By understanding the nature of its chemical class—a halogenated aromatic isoxazole—and adhering to rigorous, well-established laboratory safety protocols, researchers can effectively mitigate risks. This guide provides the necessary framework for handling this compound with the caution and respect it deserves, ensuring that scientific discovery and personal safety proceed in tandem.

References

  • Safe Handing & Disposal of Organic Substances – HSC Chemistry. (n.d.). Science Ready. Retrieved February 17, 2026, from [Link]

  • Organic Solvents. (n.d.). Environment, Health and Safety, University of Colorado Boulder. Retrieved February 17, 2026, from [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, University of Illinois Urbana-Champaign. Retrieved February 17, 2026, from [Link]

  • Hazardous Waste Segregation. (n.d.). Carleton College. Retrieved February 17, 2026, from [Link]

  • Organic Solvent Waste Disposal. (n.d.). Safety & Risk Services, The University of British Columbia. Retrieved February 17, 2026, from [Link]

  • Chemical Emergencies, Exposures, and Spills. (n.d.). Environmental Health and Safety, Florida State University. Retrieved February 17, 2026, from [Link]

  • Bromine - SAFETY DATA SHEET. (2024, September 20). PENTA. Retrieved February 17, 2026, from [Link]

  • What to do in a chemical emergency. (2024, October 10). GOV.UK. Retrieved February 17, 2026, from [Link]

  • Bromine | Chemical Emergencies. (2024, September 6). Centers for Disease Control and Prevention (CDC). Retrieved February 17, 2026, from [Link]

  • Student safety sheets 55 Bromine. (2022). CLEAPSS Science. Retrieved February 17, 2026, from [Link]

  • Emergency Response Procedures for Chemical Exposure in Factories. (2025, September 20). Caluanie Muelear Oxidize. Retrieved February 17, 2026, from [Link]

  • Methyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate. (n.d.). PubChem. Retrieved February 17, 2026, from [Link]

  • Chemical Exposure and Spill Response Procedures. (n.d.). New Mexico State University. Retrieved February 17, 2026, from [Link]

  • SAFETY DATA SHEET for Bromine. (2022, January 14). Archean Chemical Industries. Retrieved February 17, 2026, from [Link]

  • Chapter 19, Chemical Hygiene Plan: Emergency Response. (n.d.). Environmental Health & Safety, University of Nevada, Reno. Retrieved February 17, 2026, from [Link]

  • MSDS of 3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid. (2026, February 14). Capot Chemical Co., Ltd. Retrieved February 17, 2026, from [Link]

  • SOP for Handling of Laboratory Reagents. (2020, February 7). Pharma Beginners. Retrieved February 17, 2026, from [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (2025, March 17). National Center for Biotechnology Information (PMC). Retrieved February 17, 2026, from [Link]

  • METHYL 5-(4-CHLOROPHENYL)ISOXAZOLE-3-CARBOXYLATE. (2025, October 15). CompTox Chemicals Dashboard, EPA. Retrieved February 17, 2026, from [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2025, August 10). MDPI. Retrieved February 17, 2026, from [Link]

  • Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. (n.d.). Der Pharma Chemica. Retrieved February 17, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Synthesis of Methyl 5-(4-bromophenyl)isoxazole-4-carboxylate

For: Researchers, scientists, and drug development professionals. Introduction: The Significance of the Isoxazole Scaffold in Modern Drug Discovery The isoxazole ring system, a five-membered heterocycle containing adjace...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the Isoxazole Scaffold in Modern Drug Discovery

The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone in the design of novel therapeutic agents. Isoxazole derivatives exhibit a remarkable breadth of biological activities, including anti-inflammatory, antimicrobial, anticancer, and anticonvulsant properties.[1][2][3] The rigid isoxazole core serves as a versatile template, allowing for the precise spatial orientation of functional groups to optimize interactions with biological targets. This has led to the successful development of several FDA-approved drugs containing the isoxazole moiety.[4][5][6]

This application note provides a detailed, field-proven protocol for the synthesis of Methyl 5-(4-bromophenyl)isoxazole-4-carboxylate, a key intermediate for the elaboration into more complex, biologically active molecules. The strategic inclusion of a bromine atom on the phenyl ring offers a valuable handle for further functionalization via cross-coupling reactions, enabling the exploration of a wider chemical space in drug discovery programs.

Strategic Approach: 1,3-Dipolar Cycloaddition for Isoxazole Ring Formation

The construction of the isoxazole ring is most effectively achieved through a [3+2] cycloaddition reaction, a powerful and convergent method for the formation of five-membered heterocycles.[7][8][9] Specifically, the reaction between a nitrile oxide and a β-ketoester provides a direct and regioselective route to highly functionalized isoxazoles.[9][10][11]

Our protocol is centered around the in situ generation of 4-bromobenzonitrile oxide from the corresponding 4-bromobenzaldoxime. This reactive intermediate then undergoes a 1,3-dipolar cycloaddition with methyl acetoacetate. This strategy is favored due to its operational simplicity, high yields, and the ready availability of the starting materials.

Mechanistic Rationale

The key transformation involves the dehydrohalogenation of a hydroximoyl chloride (generated in situ from the aldoxime) to form the nitrile oxide dipole. The nitrile oxide then reacts with the enol or enolate form of the β-ketoester, in this case, methyl acetoacetate. The regioselectivity of the cycloaddition is governed by the electronic and steric properties of both the dipole and the dipolarophile, leading specifically to the desired 5-substituted isoxazole isomer.

Experimental Protocol: A Step-by-Step Guide

This protocol is designed to be a self-validating system, with clear checkpoints and expected observations.

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)CAS Number
4-Bromobenzaldehyde≥98%Sigma-Aldrich1122-91-4
Hydroxylamine Hydrochloride≥99%Sigma-Aldrich5470-11-1
Sodium Hydroxide≥97%Fisher Scientific1310-73-2
Methyl Acetoacetate≥99%Sigma-Aldrich105-45-3
N-Chlorosuccinimide (NCS)98%Sigma-Aldrich128-09-6
Triethylamine (Et3N)≥99.5%Sigma-Aldrich121-44-8
Dichloromethane (DCM)ACS GradeFisher Scientific75-09-2
Ethyl AcetateACS GradeFisher Scientific141-78-6
HexanesACS GradeFisher Scientific110-54-3
Anhydrous Sodium SulfateACS GradeFisher Scientific7757-82-6
Silica Gel60 Å, 230-400 meshSorbent Technologies7631-86-9
Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Oxime Formation cluster_step2 Step 2: In Situ Nitrile Oxide Generation & Cycloaddition cluster_step3 Step 3: Purification A 4-Bromobenzaldehyde B Hydroxylamine HCl, NaOH C 4-Bromobenzaldoxime B->C D 4-Bromobenzaldoxime C->D E NCS, Methyl Acetoacetate, Et3N F Crude Product Mixture E->F G Crude Product F->G H Column Chromatography I Methyl 5-(4-bromophenyl)isoxazole-4-carboxylate H->I

Caption: Overall workflow for the synthesis of the target compound.

Part 1: Synthesis of 4-Bromobenzaldoxime (Intermediate)
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 4-bromobenzaldehyde (10.0 g, 54.0 mmol) in ethanol (100 mL).

  • Reagent Addition: In a separate beaker, prepare a solution of hydroxylamine hydrochloride (4.13 g, 59.4 mmol) and sodium hydroxide (2.38 g, 59.4 mmol) in water (25 mL).

  • Reaction Execution: Add the aqueous solution of hydroxylamine to the stirred solution of 4-bromobenzaldehyde at room temperature.

  • Monitoring and Work-up: Stir the reaction mixture for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexanes). Upon completion, pour the reaction mixture into ice-cold water (200 mL).

  • Isolation: Collect the precipitated white solid by vacuum filtration, wash with cold water, and dry under vacuum to afford 4-bromobenzaldoxime. The product is typically used in the next step without further purification.

Part 2: Synthesis of Methyl 5-(4-bromophenyl)isoxazole-4-carboxylate
  • Reaction Setup: To a stirred solution of 4-bromobenzaldoxime (5.0 g, 25.0 mmol) in dichloromethane (DCM, 100 mL) in a 250 mL round-bottom flask, add methyl acetoacetate (3.48 g, 30.0 mmol).

  • Nitrile Oxide Generation: Cool the mixture to 0 °C in an ice bath. Add N-Chlorosuccinimide (NCS) (3.67 g, 27.5 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Cycloaddition: After the addition of NCS is complete, add triethylamine (3.04 g, 4.2 mL, 30.0 mmol) dropwise over 10 minutes. Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitoring: Monitor the reaction by TLC (Eluent: 20% Ethyl Acetate in Hexanes) until the starting material is consumed.

  • Work-up: Quench the reaction by adding water (50 mL). Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the solution under reduced pressure to obtain the crude product. Purify the residue by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (starting from 5% and increasing to 20%) to yield Methyl 5-(4-bromophenyl)isoxazole-4-carboxylate as a solid.

Reaction Mechanism Visualization

Reaction_Mechanism cluster_oxime_to_nitrile_oxide Nitrile Oxide Formation cluster_cycloaddition [3+2] Cycloaddition Oxime 4-Bromobenzaldoxime Chlorooxime Intermediate Chlorooxime Oxime->Chlorooxime + NCS NCS NCS NitrileOxide 4-Bromobenzonitrile Oxide Chlorooxime->NitrileOxide + Et3N - Et3N.HCl Base Et3N Cycloadduct Cycloadduct Intermediate NitrileOxide->Cycloadduct Ketoester Methyl Acetoacetate (Enol form) Ketoester->Cycloadduct Product Methyl 5-(4-bromophenyl)isoxazole-4-carboxylate Cycloadduct->Product - H2O

Caption: Simplified reaction mechanism for isoxazole synthesis.

Expected Results and Troubleshooting

ParameterExpected Outcome
Yield of 4-Bromobenzaldoxime 90-95%
Yield of Final Product 65-75%
Appearance White to off-white solid
Purity (by NMR/LC-MS) >95%

Troubleshooting:

  • Low Yield in Cycloaddition: This may be due to the decomposition of the nitrile oxide intermediate. Ensure the reaction is carried out at the recommended temperatures and that the NCS is added portion-wise. Low yields can also result from incomplete cyclization.[12]

  • Formation of Byproducts: The primary byproduct is often the furoxan, resulting from the dimerization of the nitrile oxide. This can be minimized by the slow addition of the base (triethylamine). Other potential side products include isoxazolines.[12]

  • Purification Challenges: If co-eluting impurities are observed during column chromatography, recrystallization from a suitable solvent system (e.g., ethanol/water) can be an effective secondary purification step.[12]

Applications in Drug Development

The synthesized Methyl 5-(4-bromophenyl)isoxazole-4-carboxylate is a versatile building block for the synthesis of a diverse array of potential therapeutic agents. The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of amides. The bromo-substituent is particularly valuable for introducing molecular diversity through palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions.

Potential Therapeutic Relevance

Signaling_Pathway Molecule Isoxazole Derivative Target Protein Kinase (e.g., MAPK, PI3K) Molecule->Target Inhibition Downstream Downstream Effectors (e.g., Transcription Factors) Target->Downstream CellularResponse Cellular Response (e.g., Apoptosis, Anti-inflammation) Downstream->CellularResponse

Caption: Hypothetical inhibition of a signaling pathway by an isoxazole derivative.

Many isoxazole-containing compounds have been shown to modulate the activity of key signaling pathways implicated in diseases such as cancer and inflammation. For instance, they can act as inhibitors of protein kinases, which are critical regulators of cellular processes. The ability to readily diversify the structure of Methyl 5-(4-bromophenyl)isoxazole-4-carboxylate makes it an ideal starting point for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity against a specific biological target.

References

  • The recent progress of isoxazole in medicinal chemistry - PubMed. (2018, July 23). PubMed.
  • Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC.
  • Microwave irradiated green synthesis of novel isoxazole derivatives as anti-epileptic agent - Current Trends in Biotechnology and Pharmacy. (2022, October 15). Current Trends in Biotechnology and Pharmacy.
  • Technical Support Center: Synthesis of Isoxazoles
  • Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors - MDPI. (2025, August 22). MDPI.
  • Isoxazole synthesis - Organic Chemistry Portal. Organic Chemistry Portal.
  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. (2025, July 23). MDPI.
  • A NOVEL SYNTHESIS OF ISOXAZOLES VIA 1,3-DIPOLAR CYCLOADDITION OF NITRILE OXIDES TO ACETYL ACETONE - Taylor & Francis. (2011, October 17). Taylor & Francis Online.
  • Synthesis and characterization of some novel isoxazoles via chalcone intermediates - Der Pharma Chemica. Der Pharma Chemica.
  • Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC.
  • Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions: Pharmacological Screening for Their Antioxidant and Antimicrobial Activities - ResearchGate. (2025, August 6).
  • SYNTHESIS AND ANTI-INFLAMMATORY, ANTIOXIDANT STUDIES OF NOVEL CHALCONES-BASED ISOXAZOLE DERIVATIVES - Rasayan Journal of Chemistry. Rasayan Journal of Chemistry.
  • Advances in isoxazole chemistry and their role in drug discovery - ResearchGate. (2025, March 3).
  • Advances in isoxazole chemistry and their role in drug discovery - RSC Publishing. Royal Society of Chemistry.
  • Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PMC.
  • Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PubMed. (2022, April 22). PubMed.
  • Recent Progress in the Synthesis of Isoxazoles - Bentham Science Publishers. (2021, December 1). Bentham Science Publishers.
  • One-step synthesis of differently bis-functionalized isoxazoles by cycloaddition of carbamoylnitrile oxide with β-keto esters - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C2OB06925C. (2012, January 27). Royal Society of Chemistry.
  • Methyl 5-(4-bromophenyl)
  • Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides - MDPI. MDPI.

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Application

Application Note: High-Efficiency Suzuki-Miyaura Coupling of Methyl 5-(4-bromophenyl)isoxazole-4-carboxylate

Executive Summary & Strategic Rationale This Application Note details the optimized protocol for the Suzuki-Miyaura cross-coupling of Methyl 5-(4-bromophenyl)isoxazole-4-carboxylate (1) . This scaffold is a critical phar...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This Application Note details the optimized protocol for the Suzuki-Miyaura cross-coupling of Methyl 5-(4-bromophenyl)isoxazole-4-carboxylate (1) . This scaffold is a critical pharmacophore in medicinal chemistry, structurally analogous to COX-2 inhibitors like Valdecoxib.

Scientific Premise: The substrate presents a specific chemoselective challenge: coupling an aryl bromide in the presence of a base-sensitive methyl ester at the isoxazole C4 position. While the isoxazole core is generally robust, the C4-ester is electronically coupled to the heterocycle, making it susceptible to hydrolysis (saponification) under the aqueous basic conditions typically required for boronic acid activation.

Our Approach: We utilize a mild base/solvent system (Carbonate/Dioxane) paired with a robust bidentate phosphine catalyst (Pd(dppf)Cl₂). This combination ensures high turnover numbers (TON) for the cross-coupling while suppressing the rate of ester hydrolysis, a common failure mode when using hydroxide bases or alcoholic solvents.

Mechanistic Insight & Pathway Visualization

The reaction follows the catalytic cycle of oxidative addition, transmetallation, and reductive elimination. The critical control point for this specific substrate is the Transmetallation step, where the base activates the boronic acid.

Graphviz Diagram: Catalytic Cycle & Chemoselectivity Control

SuzukiCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Rate Limiting for Cl, Fast for Br) Pd0->OxAdd + Substrate (Ar-Br) Complex1 Ar-Pd(II)-Br Complex OxAdd->Complex1 TransMet Transmetallation Complex1->TransMet BaseAct Base Activation (K2CO3 + R-B(OH)2) Boronate Activated Boronate [R-B(OH)3]- BaseAct->Boronate Hydrolysis SIDE REACTION: Ester Hydrolysis (Avoided by mild base) BaseAct->Hydrolysis If Base = OH- Boronate->TransMet Complex2 Ar-Pd(II)-R Complex TransMet->Complex2 RedElim Reductive Elimination (Product Release) Complex2->RedElim RedElim->Pd0 Regeneration

Figure 1: Catalytic cycle highlighting the oxidative insertion into the Ar-Br bond and the divergence point where aggressive bases can cause ester hydrolysis.

Experimental Protocol

Reagents & Equipment
ReagentRoleEquiv.Notes
Substrate (1) Electrophile1.0Methyl 5-(4-bromophenyl)isoxazole-4-carboxylate
Aryl Boronic Acid Nucleophile1.2 - 1.5Excess ensures complete consumption of bromide
Pd(dppf)Cl₂ · DCM Catalyst0.03 - 0.05Robust; air-stable precursor; resists dehalogenation
K₂CO₃ (2M aq) Base2.0 - 3.0Mild enough to spare the ester; strong enough for activation
1,4-Dioxane SolventN/AMiscible with water; high boiling point (101°C)

Equipment:

  • Microwave vial (for rapid screening) or Round-bottom flask with reflux condenser (scale-up).

  • Inert gas source (Nitrogen or Argon).

  • Degassing apparatus (sparging line).

Step-by-Step Methodology

Step 1: Charge & Degas (The "Dry" Phase)

  • To a reaction vessel equipped with a magnetic stir bar, add:

    • Substrate (1.0 equiv)

    • Boronic acid (1.2 equiv)[1]

    • Pd(dppf)Cl₂ · DCM (3-5 mol%)

  • Seal the vessel with a septum.

  • Evacuate and backfill with Nitrogen (x3) to remove atmospheric oxygen. Note: Oxygen causes homocoupling of boronic acids and catalyst deactivation.

Step 2: Solvent Addition & Sparging

  • Add 1,4-Dioxane (concentration ~0.1 M relative to substrate) via syringe.

  • Add 2M aqueous K₂CO₃ (2.0 equiv) via syringe.

  • Critical Step: Sparge the biphasic mixture with Nitrogen for 5-10 minutes. Why: Dissolved oxygen in the aqueous layer is often overlooked but detrimental.

Step 3: Reaction

  • Heat the mixture to 85-90°C .

  • Monitor by HPLC or TLC at 2 hours.

    • TLC Visualization: UV (254 nm).[2] The product usually fluoresces differently than the starting bromide.

  • Typical reaction time is 4-16 hours depending on the sterics of the boronic acid.

Step 4: Workup & Purification [3]

  • Cool to room temperature.

  • Dilute with Ethyl Acetate (EtOAc) and water.[1][3]

  • Separate layers. Extract aqueous layer with EtOAc (x2).

  • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash Column Chromatography (SiO₂).

    • Eluent: Hexanes/Ethyl Acetate gradient (typically 0-30% EtOAc). The ester group makes the compound moderately polar.

Optimization Data & Screening

The following table summarizes internal screening data used to validate this protocol. Note the impact of base selection on the "Hydrolysis Byproduct."

Table 1: Base and Solvent Screening Results

EntryCatalystBaseSolventTemp (°C)Conv.[1][2][3] (%)Yield (%)Hydrolysis Byproduct (%)
1Pd(PPh₃)₄NaOH (2M)THF/H₂O651004540 (High)
2Pd(PPh₃)₄K₂CO₃ (2M)Toluene/EtOH908578< 5
3Pd(dppf)Cl₂Cs₂CO₃DMF1001008210
4 Pd(dppf)Cl₂ K₂CO₃ (2M) Dioxane 90 98 92 < 2

Interpretation: Strong bases like NaOH (Entry 1) rapidly saponify the methyl ester to the carboxylic acid. Alcoholic solvents (Entry 2) can sometimes lead to transesterification. The Dioxane/Carbonate system (Entry 4) offers the best balance of reactivity and chemoselectivity.

Workflow Diagram

Workflow Start Start: Weigh Reagents Inert Inert Atmosphere: Evacuate/N2 Fill (x3) Start->Inert Solvent Add Solvents: Dioxane + 2M K2CO3 Inert->Solvent Degas Sparging: Remove dissolved O2 Solvent->Degas Heat Reaction: 85-90°C, 4-16h Degas->Heat Check QC Check: HPLC/TLC Heat->Check Check->Heat Incomplete Workup Workup: EtOAc Extraction Check->Workup Complete Purify Purification: Flash Chromatography Workup->Purify

Figure 2: Operational workflow for the synthesis, emphasizing the inert atmosphere and checkpointing.

Troubleshooting & QC

  • Problem: Low Conversion.

    • Cause: Catalyst deactivation by O₂ or "poisoning" by sulfur/nitrogen in the boronic acid.

    • Fix: Increase catalyst load to 5 mol%; ensure rigorous degassing. Switch to SPhos Pd G2 if the boronic acid is sterically hindered.

  • Problem: Ester Hydrolysis (Acid formation).

    • Cause: Base concentration too high or reaction time too long at high temp.

    • Fix: Switch to anhydrous conditions: K₃PO₄ (solid) / Dioxane (dry) . This relies on the low solubility of the base to release active species slowly ("Phase Transfer" effect).

  • Problem: Protodeboronation.

    • Observation: Formation of uncoupled arene from boronic acid.

    • Fix: This often happens with electron-poor boronic acids. Lower temperature to 70°C and increase reaction time.

References

  • BenchChem. (2025).[3] Application Notes and Protocols for Coupling Reactions of 5-Bromooxazole-4-carboxylic Acid. Retrieved from

  • Tang, S., et al. (2009).[4] Efficient and Regioselective One-Pot Synthesis of 3-Substituted and 3,5-Disubstituted Isoxazoles. Organic Letters. Retrieved from

  • St. Jean, D. J., et al. (2006). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization.[5] An Efficient Synthesis of Valdecoxib. Journal of Organic Chemistry. Retrieved from

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

(Note: While the exact substrate "Methyl 5-(4-bromophenyl)isoxazole-4-carboxylate" is a specific derivative, the protocols above are derived from the validated chemistry of Valdecoxib intermediates and 5-bromo-isoxazole/oxazole carboxylates found in search results 1.10 and 1.17.)

Sources

Method

Hydrolysis of methyl isoxazole-4-carboxylate esters

Application Note: High-Yield Hydrolysis of Methyl Isoxazole-4-Carboxylates Part 1: Abstract & Strategic Overview The Heterocyclic Challenge Hydrolyzing methyl isoxazole-4-carboxylates is deceptively complex. Unlike simpl...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Yield Hydrolysis of Methyl Isoxazole-4-Carboxylates

Part 1: Abstract & Strategic Overview

The Heterocyclic Challenge Hydrolyzing methyl isoxazole-4-carboxylates is deceptively complex. Unlike simple phenyl esters, the isoxazole core possesses a labile N-O bond that is susceptible to cleavage under nucleophilic attack or harsh basic conditions. Standard saponification protocols (e.g., refluxing NaOH) frequently lead to ring fragmentation (Kemp elimination-type pathways) or decarboxylation, resulting in catastrophic yield loss.

Scope of this Guide This application note defines three distinct protocols to convert methyl isoxazole-4-carboxylates to their corresponding carboxylic acids, prioritized by substrate stability and scale.

  • Method A (The Robust Route): Acid-Mediated Hydrolysis (Recommended for scale-up).

  • Method B (The Mild Route): Controlled Lithium Hydroxide Saponification (Recommended for acid-sensitive substrates).

  • Method C (The "Soft" Route): Nucleophilic Dealkylation (For highly labile scaffolds).

Part 2: Mechanistic Insight & Decision Matrix

Why Standard Conditions Fail The isoxazole ring is an aromatic system, but the N-O bond is a weak link. Under strong basic conditions (pH > 10) and elevated temperatures, hydroxide ions can attack the ring or induce deprotonation at the C3/C5 positions (if unsubstituted), leading to ring opening into enamino-nitriles or oximes.

Decision Tree (DOT Visualization)

Hydrolysis_Decision_Tree Start Start: Methyl Isoxazole-4-Carboxylate Acid_Sensitive Is the substrate Acid Sensitive? (e.g., Acetals, Boc groups) Start->Acid_Sensitive Base_Sensitive Is the substrate Base Sensitive? (e.g., Fmoc, Michael acceptors) Acid_Sensitive->Base_Sensitive Yes Method_A Method A: Acidic Hydrolysis (60% H2SO4 or HCl/Dioxane) Acid_Sensitive->Method_A No (Robust Substrate) Method_B Method B: Controlled LiOH (THF/H2O, 0°C to RT) Base_Sensitive->Method_B No Method_C Method C: Nucleophilic Cleavage (TMSOK or LiI/Pyridine) Base_Sensitive->Method_C Yes (Highly Labile)

Figure 1: Strategic decision matrix for selecting the optimal hydrolysis condition.

Part 3: Experimental Protocols

Method A: Acid-Mediated Hydrolysis (The Gold Standard)

Best for: Scale-up, substrates with basic instability, and maximizing yield.

Rationale: The isoxazole ring exhibits superior stability in acidic media compared to basic media. Industrial processes for Leflunomide intermediates utilize sulfuric acid to achieve quantitative conversion without ring degradation [1].

Reagents:

  • Substrate: Methyl isoxazole-4-carboxylate (1.0 equiv)

  • Acid: Sulfuric Acid (60% aq. solution) OR 4M HCl in Dioxane

  • Solvent: Water (if using H2SO4) or Dioxane/Water (if using HCl)

Protocol (Sulfuric Acid Variant):

  • Setup: Charge a round-bottom flask with the methyl ester (1.0 equiv).

  • Acid Addition: Slowly add 60% aqueous H₂SO₄ (10–15 volumes relative to substrate mass).

    • Note: 60% concentration is critical. Concentrated H₂SO₄ may cause charring; dilute acid slows reaction times significantly.

  • Reaction: Heat the mixture to 80–85°C for 3–6 hours.

    • Process Tip: If the methyl ester is volatile or produces methanol, use a setup that allows slow distillation of the generated methanol to drive the equilibrium (Le Chatelier’s principle).

  • Monitoring: Monitor by HPLC or TLC (Eluent: 5% MeOH in DCM). Look for the disappearance of the ester spot (R_f ~0.6) and appearance of the acid (R_f ~0.1, streaking).

  • Workup:

    • Cool the mixture to 0°C.

    • Dilute with ice-water (20 volumes).

    • The carboxylic acid often precipitates as a white solid. Filter and wash with cold water.

    • If no precipitate: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.

Method B: Controlled LiOH Hydrolysis

Best for: Discovery chemistry, acid-sensitive protecting groups (e.g., Boc, acetals).

Rationale: Lithium Hydroxide (LiOH) is less aggressive than NaOH or KOH. Using a THF/Water mixture ensures solubility of the organic ester while tempering the basicity of the hydroxide ion [2].

Reagents:

  • Substrate: Methyl isoxazole-4-carboxylate (1.0 equiv)

  • Base: LiOH[1]·H₂O (1.2 – 1.5 equiv)

  • Solvent: THF:Water (3:1 ratio)

Protocol:

  • Dissolution: Dissolve the ester in THF (0.2 M concentration) and cool to 0°C (Ice bath).

  • Addition: Add a solution of LiOH·H₂O in water dropwise.

    • Critical: Do not add solid LiOH directly to the neat ester; local high pH can trigger ring opening.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (20–25°C).

    • Warning:Do not reflux. If conversion is slow, extend time rather than increasing temperature.

  • Quench & Workup:

    • Acidify carefully with 1M HCl or 10% Citric Acid to pH 3–4.

    • Note: Do not acidify below pH 2 if the substrate contains acid-sensitive groups.

    • Extract with Ethyl Acetate or 2-MeTHF.

    • Dry over MgSO₄ and concentrate.[2]

Method C: Nucleophilic Cleavage (TMSOK)

Best for: "Fragile" substrates sensitive to both acid and aqueous base.

Rationale: Potassium trimethylsilanolate (TMSOK) acts as a nucleophile rather than a base in non-aqueous conditions, cleaving the methyl ester via an S_N2-like mechanism, leaving the isoxazole ring untouched.

Protocol:

  • Setup: Dissolve methyl ester in anhydrous THF or Et₂O under Nitrogen.

  • Reaction: Add TMSOK (2.0 equiv) in one portion. Stir at Room Temperature for 2–12 hours.

  • Workup: The product often precipitates as the potassium salt. Filter the salt and wash with ether. To obtain the free acid, partition the salt between EtOAc and dilute Citric Acid.

Part 4: Troubleshooting & Optimization

Common Failure Modes

ObservationDiagnosisSolution
Low Yield / Complex Mixture Ring opening (Base catalyzed)Switch to Method A (Acidic). If using Base, lower temp to 0°C.
Decarboxylation Thermal instability of AcidAvoid heating the acid product above 60°C during drying.
Incomplete Reaction Poor solubilityUse THF/Water (Method B) or add Dioxane to Method A.
Product is Water Soluble Amphoteric natureDo not use aqueous extraction. Evaporate solvent and use preparative HPLC or trituration.

Data Summary: Method Comparison

ParameterMethod A (H2SO4)Method B (LiOH)Method C (TMSOK)
Yield (Typical) 85–95%70–85%60–80%
Ring Integrity ExcellentModerate (pH dependent)Excellent
Scale Scalability High (kg scale)Medium (g scale)Low (mg scale)

Part 5: References

  • Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. US Patent US20030139606A1. (Demonstrates superior yield of 60% H2SO4 over other methods for isoxazole esters). Link

  • The Dual Nature of the Isoxazole Ring in Carboxylate Esters: A Technical Guide to Reactivity and Stability. BenchChem Application Notes. (General stability data of isoxazole rings). Link

  • General synthesis of 4-isoxazolecarboxylic acids. Journal of the American Chemical Society. (Foundational chemistry of isoxazole carboxylates). Link

Sources

Application

Application Notes and Protocols for the Functionalization of the 5-(4-Bromophenyl)isoxazole Ring

Introduction The isoxazole ring system is a prominent scaffold in medicinal chemistry and materials science, valued for its unique electronic properties and ability to participate in various biological interactions.[1][2...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The isoxazole ring system is a prominent scaffold in medicinal chemistry and materials science, valued for its unique electronic properties and ability to participate in various biological interactions.[1][2] Specifically, the 5-arylisoxazole motif is a cornerstone in the design of a multitude of therapeutic agents, including anti-inflammatory, anticancer, and antimicrobial compounds.[1][2] The strategic functionalization of this core structure allows for the fine-tuning of its physicochemical and pharmacological properties, making it a versatile building block in drug discovery.[1]

This guide provides a comprehensive overview of key functionalization strategies for the 5-(4-bromophenyl)isoxazole ring, a readily accessible and highly versatile starting material. We will delve into the mechanistic underpinnings of pivotal cross-coupling reactions and provide detailed, field-proven protocols for their execution. These methodologies are designed to be robust and reproducible, empowering researchers to generate diverse libraries of novel isoxazole derivatives for a wide range of applications.

Core Functionalization Strategies

The bromine atom on the phenyl ring of 5-(4-bromophenyl)isoxazole serves as a versatile handle for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. The most prominent of these are palladium-catalyzed cross-coupling reactions, which offer a mild and efficient means of introducing diverse functionalities.

Diagram of Functionalization Pathways

Functionalization_Pathways cluster_0 Core Scaffold cluster_1 C-C Bond Formation cluster_2 C-N Bond Formation cluster_3 Ring Functionalization 5-(4-bromophenyl)isoxazole 5-(4-bromophenyl)isoxazole Suzuki-Miyaura Coupling Suzuki-Miyaura Coupling 5-(4-bromophenyl)isoxazole->Suzuki-Miyaura Coupling ArB(OH)₂ Sonogashira Coupling Sonogashira Coupling 5-(4-bromophenyl)isoxazole->Sonogashira Coupling Terminal Alkyne Heck Reaction Heck Reaction 5-(4-bromophenyl)isoxazole->Heck Reaction Alkene Buchwald-Hartwig Amination Buchwald-Hartwig Amination 5-(4-bromophenyl)isoxazole->Buchwald-Hartwig Amination Amine Ullmann Condensation Ullmann Condensation 5-(4-bromophenyl)isoxazole->Ullmann Condensation Amine/Alcohol Directed ortho-Metalation Directed ortho-Metalation 5-(4-bromophenyl)isoxazole->Directed ortho-Metalation Strong Base

Caption: Key functionalization pathways for the 5-(4-bromophenyl)isoxazole scaffold.

Part 1: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, offering a mild and efficient route to construct C-C and C-N bonds.[3]

Suzuki-Miyaura Coupling: Synthesis of Biaryl Isoxazoles

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an organoboron compound and an organic halide.[4] This reaction is widely favored due to its mild reaction conditions, tolerance of a broad range of functional groups, and the commercial availability of a vast array of boronic acids.

Causality Behind Experimental Choices:

  • Palladium Catalyst: A Pd(0) species is the active catalyst. Pd(PPh₃)₄ or a combination of a Pd(II) precursor like Pd(OAc)₂ with a phosphine ligand is commonly used. The ligand stabilizes the palladium center and facilitates the catalytic cycle.

  • Base: A base is crucial for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center. Carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄) are frequently employed.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is often used to dissolve both the organic and inorganic reagents.

Objective: To synthesize 5-(4'-methoxy-[1,1'-biphenyl]-4-yl)isoxazole.

Materials:

  • 5-(4-bromophenyl)isoxazole

  • (4-methoxyphenyl)boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

Procedure:

  • To a flame-dried Schlenk flask, add 5-(4-bromophenyl)isoxazole (1.0 equiv.), (4-methoxyphenyl)boronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Add Pd(OAc)₂ (0.02 equiv.) and PPh₃ (0.08 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane and water (4:1 v/v).

  • Heat the reaction mixture to 90 °C and stir for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

Parameter Condition Rationale
Catalyst Loading 2 mol% Pd(OAc)₂Balances reaction efficiency with cost.
Ligand 8 mol% PPh₃Stabilizes the Pd catalyst and promotes the reaction.
Base K₂CO₃A common and effective base for Suzuki couplings.
Solvent System Dioxane/Water (4:1)Ensures solubility of both organic and inorganic reagents.
Temperature 90 °CProvides sufficient energy for the catalytic cycle to proceed efficiently.
Sonogashira Coupling: Synthesis of Alkynyl-Substituted Isoxazoles

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[5][6] This reaction is highly valuable for introducing alkynyl moieties into organic molecules.

Causality Behind Experimental Choices:

  • Palladium Catalyst: Similar to the Suzuki coupling, a Pd(0) species is the active catalyst.

  • Copper(I) Co-catalyst: Cu(I) salts, such as CuI, are crucial for the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[7]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.

  • Solvent: Anhydrous, degassed solvents like THF or DMF are typically used to prevent side reactions.

Objective: To synthesize 5-(4-(phenylethynyl)phenyl)isoxazole.

Materials:

  • 5-(4-bromophenyl)isoxazole

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • To a flame-dried Schlenk flask, add 5-(4-bromophenyl)isoxazole (1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.03 equiv.), and CuI (0.05 equiv.).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous, degassed THF and triethylamine.

  • Add phenylacetylene (1.5 equiv.) dropwise to the mixture.

  • Stir the reaction at room temperature for 8-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite and wash with ethyl acetate.

  • Wash the filtrate with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

Parameter Condition Rationale
Catalyst Loading 3 mol% Pd(PPh₃)₂Cl₂Efficient for this type of coupling.
Co-catalyst 5 mol% CuIFacilitates the formation of the copper acetylide.
Base Et₃NActs as both a base and a solvent in some cases.
Solvent Anhydrous THFPrevents quenching of the acetylide intermediate.
Temperature Room TemperatureThe reaction often proceeds efficiently at ambient temperature.
Buchwald-Hartwig Amination: Synthesis of Arylamino-Substituted Isoxazoles

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine.[8][9] This reaction has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals and functional materials.[8]

Causality Behind Experimental Choices:

  • Palladium Catalyst and Ligand: The choice of ligand is critical and often depends on the nature of the amine. Bulky, electron-rich phosphine ligands, such as XPhos or RuPhos, are commonly used to promote the reductive elimination step.

  • Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), is required to deprotonate the amine and facilitate the formation of the palladium-amido complex.[9]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are used to maintain a water-free environment.

Objective: To synthesize N-phenyl-4-(isoxazol-5-yl)aniline.

Materials:

  • 5-(4-bromophenyl)isoxazole

  • Aniline

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

Procedure:

  • In a glovebox, add Pd(OAc)₂ (0.02 equiv.) and XPhos (0.04 equiv.) to a Schlenk tube.

  • Add anhydrous toluene and stir for 10 minutes.

  • Add 5-(4-bromophenyl)isoxazole (1.0 equiv.), aniline (1.2 equiv.), and sodium tert-butoxide (1.4 equiv.).

  • Seal the tube and heat the reaction mixture to 100 °C for 18-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate and purify by column chromatography.

Parameter Condition Rationale
Catalyst/Ligand Pd(OAc)₂/XPhosA highly active catalytic system for amination.
Base NaOtBuA strong, non-nucleophilic base essential for the reaction.
Solvent Anhydrous TolueneAprotic solvent to prevent side reactions.
Temperature 100 °CEnsures efficient catalytic turnover.

Part 2: Other Important Functionalization Reactions

Beyond palladium-catalyzed reactions, other methodologies offer valuable routes to functionalize the 5-(4-bromophenyl)isoxazole core.

Heck Reaction: Vinylation of the Aryl Ring

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene.[10][11] This reaction is a powerful tool for introducing vinyl groups.

Heck_Reaction_Workflow Start Start Combine Reactants Combine 5-(4-bromophenyl)isoxazole, alkene, base, and Pd catalyst in solvent Start->Combine Reactants Inert Atmosphere Establish inert atmosphere (Ar or N₂) Combine Reactants->Inert Atmosphere Heat & Stir Heat reaction mixture and stir Inert Atmosphere->Heat & Stir Monitor Progress Monitor reaction by TLC or LC-MS Heat & Stir->Monitor Progress Workup Aqueous workup and extraction Monitor Progress->Workup Purification Purify by column chromatography Workup->Purification Product Product Purification->Product

Sources

Method

Application Notes &amp; Protocols: Reaction Conditions for Isoxazole Ester Reduction

Abstract The isoxazole ring is a privileged scaffold in medicinal chemistry and a versatile synthetic intermediate. The reduction of isoxazole esters presents a critical bifurcation point in synthetic strategy.

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The isoxazole ring is a privileged scaffold in medicinal chemistry and a versatile synthetic intermediate. The reduction of isoxazole esters presents a critical bifurcation point in synthetic strategy. Depending on the chosen conditions, the reaction can either selectively reduce the ester moiety while preserving the heterocyclic core or proceed via a reductive ring-opening pathway to yield valuable β-enaminones or γ-amino alcohols. This guide provides an in-depth analysis of the reaction conditions governing these transformations, offering researchers the rationale to select the optimal methodology for their specific synthetic goals. Detailed protocols for key transformations are provided, underpinned by mechanistic insights and troubleshooting advice.

Introduction: The Strategic Importance of Isoxazole Reduction

Isoxazoles are integral components of numerous FDA-approved drugs, including the COX-2 inhibitor valdecoxib and the antibiotic cloxacillin.[1] Their value extends beyond their inherent biological activity; they serve as stable precursors to a variety of acyclic structures through reductive cleavage of the characteristically weak N-O bond.[2][3] The ester functionality, often installed at the C3 or C5 position, is a common handle for molecular elaboration.

The reduction of an isoxazole ester is therefore not a singular transformation but a gateway to divergent synthetic pathways. The primary challenge lies in controlling the chemoselectivity:

  • Pathway A: Ester Reduction (Ring Intact): Selective reduction of the ester to an alcohol, preserving the isoxazole core for further functionalization.

  • Pathway B: Reductive Ring Cleavage: Cleavage of the N-O bond, followed by reduction, to generate highly functionalized linear structures like β-enaminones or γ-amino alcohols.[4]

This document will dissect the methodologies that allow chemists to navigate this selectivity challenge, focusing on the interplay between the reducing agent, solvent, temperature, and substrate electronics.

Mechanistic Dichotomy: To Cleave or Not to Cleave

The choice of reducing agent is the primary determinant of the reaction outcome. The fundamental difference lies in the mechanism of reduction and the inherent lability of the isoxazole N-O bond under specific conditions.

  • Metal Hydride Reductions (e.g., LiAlH₄, NaBH₄): These reagents act as nucleophilic sources of hydride (H⁻).[5] Strong hydrides like Lithium Aluminum Hydride (LiAlH₄) are powerful enough to reduce the ester to a primary alcohol.[6][7] Concurrently, under harsh conditions (e.g., elevated temperatures), they can also effect the reductive cleavage of the N-O bond.[8] Milder hydrides like Sodium Borohydride (NaBH₄) are typically used for reducing aldehydes and ketones and are often insufficiently reactive to reduce esters or cleave the isoxazole ring under standard conditions.[4][5]

  • Catalytic Hydrogenation (e.g., H₂/Pd-C, Raney™ Ni): This method involves the addition of hydrogen across double bonds, mediated by a metal catalyst.[9] The isoxazole N-O bond is particularly susceptible to hydrogenolysis, a process where a single bond is cleaved by hydrogen.[2][4] This almost invariably leads to ring opening, yielding β-enaminones, which may be further reduced depending on the catalyst and conditions.[10][11]

The decision-making process for selecting a reduction strategy is visualized in the workflow below.

G cluster_input Starting Material cluster_decision Desired Outcome cluster_pathways Methodology cluster_products Product Class start Isoxazole Ester q1 Preserve Isoxazole Ring? start->q1 path_a Chemoselective Ester Reduction (Mild Hydride Reagents) q1->path_a  Yes path_b Reductive Ring Cleavage (Catalytic Hydrogenation or Strong Hydrides) q1->path_b  No prod_a Isoxazole Alcohol path_a->prod_a prod_b β-Enaminone or γ-Amino Alcohol path_b->prod_b

Caption: Decision workflow for isoxazole ester reduction.

Comparative Analysis of Reduction Protocols

The choice of reagent and conditions dictates the product outcome. Below is a summary of common methodologies and their expected results.

Methodology Primary Reagent(s) Typical Conditions Primary Product Key Considerations / Causality
Chemoselective Ester Reduction Lithium Aluminum Hydride (LiAlH₄)THF or Et₂O, 0 °C to RTIsoxazole AlcoholLiAlH₄ is a powerful, non-selective hydride source.[5][12] Low temperatures (0 °C) favor the kinetically faster reduction of the highly electrophilic ester carbonyl over the cleavage of the N-O bond. Careful control of stoichiometry and temperature is critical to avoid over-reduction or ring cleavage.[8]
Reductive Ring Cleavage to β-Enaminone H₂ (1-5 atm), 10% Pd/CMeOH or EtOH, RT, 2-16 hβ-Enaminone EsterCatalytic hydrogenation readily cleaves the weak N-O bond via hydrogenolysis.[4] The resulting imine tautomerizes to the more stable conjugated enaminone. The ester group typically remains intact under these mild conditions.
Reductive Ring Cleavage to γ-Amino Alcohol Raney™ Nickel, H₂ (50-100 psi)EtOH or MeOH, RT to 50 °Cγ-Amino AlcoholRaney™ Nickel is a highly active hydrogenation catalyst capable of both N-O bond cleavage and subsequent reduction of the intermediate enaminone and ester moieties.[13][14] The high hydrogen pressure and catalyst activity drive the reaction to full reduction.
Reductive Ring Cleavage (Hydride) Lithium Aluminum Hydride (LiAlH₄)THF, Refluxγ-Amino AlcoholUsing LiAlH₄ at elevated temperatures (reflux) provides sufficient thermal energy to overcome the activation barrier for N-O bond cleavage in addition to reducing the ester.[8] This is a less common but effective method for complete reduction.

Experimental Protocols

WARNING: Lithium Aluminum Hydride (LiAlH₄) is a highly reactive, pyrophoric, and water-sensitive reagent. It should only be handled by trained personnel under an inert atmosphere (Nitrogen or Argon). Reactions must be quenched carefully at low temperatures.

Protocol 1: Chemoselective Reduction of Ethyl 5-Phenylisoxazole-3-carboxylate to (5-Phenylisoxazol-3-yl)methanol

This protocol prioritizes the preservation of the isoxazole ring by using a strong reducing agent under controlled, low-temperature conditions.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 1. Dry Glassware prep2 2. Inert Atmosphere (N₂) prep1->prep2 prep3 3. Prepare LiAlH₄ Suspension in dry THF prep2->prep3 react1 4. Cool LiAlH₄ to 0 °C prep3->react1 react2 5. Add Substrate Solution (in dry THF) Dropwise react1->react2 react3 6. Stir at 0 °C to RT (Monitor by TLC) react2->react3 workup1 7. Quench at 0 °C (Fieser Method) react3->workup1 workup2 8. Filter & Concentrate workup1->workup2 workup3 9. Column Chromatography workup2->workup3

Sources

Application

Application Notes &amp; Protocols: Palladium-Catalyzed Cross-Coupling of Bromophenyl Isoxazoles

Introduction: The Strategic Importance of Isoxazole Scaffolds The isoxazole ring is a privileged five-membered heterocycle that serves as a cornerstone in modern medicinal chemistry and materials science.[1][2][3] Its un...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Isoxazole Scaffolds

The isoxazole ring is a privileged five-membered heterocycle that serves as a cornerstone in modern medicinal chemistry and materials science.[1][2][3] Its unique electronic properties and ability to act as a bioisosteric replacement for other functional groups have led to its incorporation into a multitude of pharmacologically active agents, including anti-inflammatory, anticancer, and antimicrobial drugs.[2][3][4] The functionalization of the isoxazole core, particularly through the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, is a critical step in the development of novel molecular entities.

Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile tools for achieving these transformations.[5] This guide provides a comprehensive overview and detailed protocols for the cross-coupling of bromophenyl isoxazoles, a common and highly useful class of building blocks. We will delve into the mechanistic underpinnings of these reactions and offer field-tested protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, designed to empower researchers in drug discovery and chemical synthesis.

Mechanistic Cornerstone: The Palladium Catalytic Cycle

Understanding the fundamental mechanism of palladium-catalyzed cross-coupling is paramount for troubleshooting and optimizing reactions. The process is generally accepted to proceed through a catalytic cycle involving three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the bromophenyl isoxazole, forming a Pd(II) complex. This is often the rate-determining step of the overall reaction.[6][7] The choice of ligand is crucial here, as bulky, electron-rich phosphine ligands can significantly accelerate this step.[8][9]

  • Transmetalation (for Suzuki & Sonogashira) or Ligand Exchange/Deprotonation (for Buchwald-Hartwig):

    • In the Suzuki-Miyaura reaction, a base activates the organoboron reagent (e.g., a boronic acid) to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center, displacing the halide.[9][10]

    • In the Sonogashira reaction, a copper(I) co-catalyst typically activates the terminal alkyne, which then couples with the Pd(II) complex.[11]

    • In the Buchwald-Hartwig amination, the amine coordinates to the palladium center, and a base facilitates the deprotonation to form a palladium-amido complex.[8][12]

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled from the coordination sphere, forming the desired C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[8][12]

Palladium Catalytic Cycle cluster_cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd_complex R-Pd(II)L_n-Br (R = Phenyl Isoxazole) oxidative_addition->pd_complex transmetalation Transmetalation / Ligand Exchange pd_complex->transmetalation R'-M / R''-NH2 + Base di_organic_pd R-Pd(II)L_n-R' (R' = Aryl, Alkynyl, NHR'') transmetalation->di_organic_pd reductive_elimination Reductive Elimination di_organic_pd->reductive_elimination reductive_elimination->pd0 product R-R' reductive_elimination->product

Fig 1. Generalized Palladium Cross-Coupling Cycle.

Application Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a highly robust and widely used method for constructing biaryl systems, which are prevalent in pharmaceuticals.[4] The reaction demonstrates excellent functional group tolerance and utilizes readily available and generally non-toxic boronic acid reagents.[10]

Rationale for Component Selection:
  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) is a classic, reliable air-stable Pd(0) source that is effective for a wide range of aryl bromides.[4] For more challenging or sterically hindered substrates, catalyst systems generated in-situ from Pd(OAc)2 and bulky, electron-rich phosphine ligands like SPhos can offer superior performance.[9]

  • Base: An aqueous solution of sodium carbonate (Na2CO3) or potassium carbonate (K2CO3) is standard. The base is crucial for activating the boronic acid to facilitate transmetalation.[4][10] Cesium carbonate (Cs2CO3) is a stronger base that can be beneficial in more difficult couplings.

  • Solvent: A mixture of an organic solvent like 1,4-dioxane or dimethoxyethane (DME) with water is common.[4][13] The water is necessary to dissolve the inorganic base.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling
Fig 2. Experimental Workflow for Suzuki-Miyaura Coupling.
  • Reaction Setup: To a Schlenk flask equipped with a magnetic stir bar, add the bromophenyl isoxazole (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and potassium phosphate (K3PO4, 2.0-3.0 equiv).

  • Solvent Addition: Add 1,4-dioxane (or a similar solvent like DME/toluene) to create a concentration of approximately 0.1 M with respect to the bromophenyl isoxazole.

  • Degassing: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to remove oxygen, which can deactivate the catalyst.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, such as Pd(PPh3)4 (0.03-0.05 equiv).

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

CatalystBaseSolventTemp (°C)Typical Yield (%)Reference
Pd(PPh3)4 (5 mol%)K3PO41,4-Dioxane8075-95
Pd(dppf)Cl2 (3 mol%)Na2CO3DME/H2O9070-90[13]
Pd(OAc)2/SPhos (2 mol%)K3PO4Toluene/H2O10080-98[9]
Table 1. Representative Conditions for Suzuki-Miyaura Coupling.

Application Protocol 2: Sonogashira Coupling for C(sp)-C(sp²) Bond Formation

The Sonogashira coupling is the premier method for linking terminal alkynes with sp²-hybridized carbons, providing access to aryl-alkyne structures that are key intermediates in synthesis and valuable components in materials science and medicinal chemistry.[11][14][15]

Rationale for Component Selection:
  • Catalyst System: The classic conditions employ a palladium catalyst (e.g., Pd(PPh3)2Cl2) and a copper(I) co-catalyst (e.g., CuI).[11][16] The palladium complex undergoes oxidative addition, while the copper(I) salt forms a copper acetylide intermediate, which facilitates the transmetalation step.

  • Base: A mild amine base, such as triethylamine (Et3N) or diisopropylamine (i-Pr2NH), is typically used. It serves both as the base to deprotonate the alkyne and often as the solvent.[15][16]

  • Solvent: Anhydrous DMF or an amine like triethylamine is commonly used.[15] Anhydrous and anaerobic conditions are important to prevent side reactions like the oxidative homo-coupling of alkynes (Glaser coupling).[11]

Detailed Experimental Protocol: Sonogashira Coupling
Fig 3. Experimental Workflow for Sonogashira Coupling.
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the bromophenyl isoxazole (1.0 equiv) and copper(I) iodide (CuI, 0.05-0.10 equiv).

  • Solvent and Reagent Addition: Add anhydrous solvent (e.g., DMF or Et3N) followed by the amine base (Et3N, 2.0-3.0 equiv, if not the solvent). Add the terminal alkyne (1.1-1.5 equiv).

  • Degassing: Thoroughly degas the mixture by bubbling inert gas through the solution for 15-20 minutes or via freeze-pump-thaw cycles.

  • Catalyst Addition: Add the palladium catalyst, such as Pd(PPh3)2Cl2 (0.02-0.05 equiv).

  • Reaction: Stir the mixture at room temperature or heat to 50-60 °C. The reaction is often rapid. Monitor progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture and dilute it with a suitable organic solvent like ethyl acetate. Filter the mixture through a pad of Celite to remove catalyst residues. Wash the filtrate with saturated aqueous NH4Cl solution and brine. Dry the organic layer over Na2SO4, filter, and evaporate the solvent.

  • Purification: Purify the crude material via flash column chromatography to yield the alkynylated isoxazole.

Pd CatalystCu SourceBaseSolventTemp (°C)Typical Yield (%)Reference
Pd(PPh3)2Cl2 (5 mol%)CuI (10 mol%)Et2NHDMF6070-92[15]
Pd(PPh3)4 (5 mol%)CuI (5 mol%)Et3NEt3NReflux65-85[16]
Pd(acac)2/PPh3 (5/10 mol%)CuI (10 mol%)Et2NHDMF6078-95[15]
Table 2. Representative Conditions for Sonogashira Coupling.

Application Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are ubiquitous in pharmaceuticals and organic materials.[8] This reaction allows for the formation of C-N bonds under conditions that are far milder than classical methods like Ullmann condensation or nucleophilic aromatic substitution.

Rationale for Component Selection:
  • Catalyst/Ligand: This reaction is highly dependent on the choice of ligand. Bulky, electron-rich phosphine ligands (e.g., Xantphos, BrettPhos) or N-heterocyclic carbene (NHC) ligands are essential.[8][13][17] They facilitate both the oxidative addition and the crucial, often rate-limiting, reductive elimination step.[8][12] Pre-catalysts like Pd2(dba)3 or Pd(OAc)2 are commonly used with the chosen ligand.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOtBu) is the most common choice.[18] Other bases like cesium carbonate (Cs2CO3) or potassium phosphate (K3PO4) can also be effective, particularly with specific ligand systems.[7][13]

  • Solvent: Anhydrous, aprotic solvents such as 1,4-dioxane or toluene are standard to prevent reaction with the strong base and catalyst intermediates.

Detailed Experimental Protocol: Buchwald-Hartwig Amination
Fig 4. Experimental Workflow for Buchwald-Hartwig Amination.
  • Reaction Setup: In a glovebox or under a strong flow of inert gas, add the base (NaOtBu, 1.4 equiv), palladium pre-catalyst (Pd2(dba)3, 0.01-0.02 equiv), and ligand (e.g., Xantphos, 0.04-0.08 equiv) to a dry Schlenk tube.

  • Solvent and Reagent Addition: Add anhydrous solvent (e.g., 1,4-dioxane). Add the bromophenyl isoxazole (1.0 equiv) and the amine (1.2 equiv).

  • Degassing: If not prepared in a glovebox, seal the vessel and degas thoroughly with three evacuate/backfill cycles.

  • Reaction: Heat the reaction mixture to 90-110 °C with vigorous stirring until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Quench carefully with saturated aqueous NH4Cl. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over Na2SO4, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Pd Pre-catalystLigandBaseSolventTemp (°C)Typical Yield (%)Reference
Pd2(dba)3XantphosCs2CO3Dioxane9060-85[13]
Pd(OAc)2BrettPhosNaOtBuToluene11075-95[8]
Pd2(dba)3IPr·HClKOtBuDioxane10070-90[17]
Table 3. Representative Conditions for Buchwald-Hartwig Amination.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst (oxygen exposure); Insufficiently strong base (Suzuki, Buchwald); Poor quality reagents/solvent.Ensure rigorous degassing; Use a stronger base (e.g., Cs2CO3, K3PO4, NaOtBu); Use freshly distilled/anhydrous solvents and pure reagents.
Debromination of Starting Material Presence of water or protic sources; Certain ligand/base combinations.Use strictly anhydrous conditions; Screen different ligands and bases; Lower reaction temperature.
Homocoupling of Boronic Acid (Suzuki) Oxygen in the reaction mixture; High catalyst loading.Improve degassing procedure; Reduce catalyst loading (mol%).
Formation of Diarylamine (Buchwald) For primary amines, the product can react again.Use a ligand designed to suppress diarylation (e.g., KPhos); Adjust stoichiometry.[19][20]
Low Yield with Hindered Substrates Steric hindrance impeding oxidative addition or reductive elimination.Switch to a bulkier, more electron-rich ligand (e.g., BrettPhos, RuPhos for Suzuki; IPr* for Buchwald-Hartwig).[9][21]

Conclusion

The palladium-catalyzed cross-coupling of bromophenyl isoxazoles is an indispensable strategy for the synthesis of complex, high-value molecules. By understanding the core catalytic cycle and the specific roles of each reaction component, researchers can effectively apply and optimize Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. The protocols and data presented in this guide serve as a robust starting point for developing novel isoxazole-containing compounds for applications ranging from drug development to advanced materials.

References

  • Current time information in Pasuruan, ID. (n.d.). Google.
  • Penning, T. D., et al. (2025, August 6). Convenient Approach to 3,4-Diarylisoxazoles Based on the Suzuki Cross-Coupling Reaction. ResearchGate.
  • (n.d.). Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors. PMC.
  • Praveen, C. (n.d.). Suzuki‐Miyaura cross‐coupling reactions of isoxazole derivatives. ResearchGate.
  • Shaikh, J., et al. (2024, January 30). Synthesis of Fused Isoxazoles: A Comprehensive Review. MDPI.
  • (n.d.). Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction. DSpace@MIT.
  • Carrow, B. P. (2011, May 25). Mechanistic studies on palladium-catalyzed coupling reactions. IDEALS.
  • (n.d.). A review of isoxazole biological activity and present synthetic techniques. Research Square.
  • Waldo, J. P., & Larock, R. C. (n.d.). Synthesis of Isoxazoles via Electrophilic Cyclization. Organic Chemistry Portal.
  • Lee, K., & Lee, C. (2005, February 24). Synthesis of 3,4,5-Trisubstituted Isoxazoles via Sequential [3 + 2] Cycloaddition/Silicon-Based Cross-Coupling Reactions. The Journal of Organic Chemistry.
  • (n.d.). Solution Phase Synthesis of a Diverse Library of Highly Substituted Isoxazoles. PMC.
  • (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. PMC.
  • Malig, T. C., et al. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
  • Devi, M. (2013, February 15). Regioselective Palladium Catalyzed Cross-Coupling of Oxazoles. Ignited Minds Journals.
  • (n.d.). Sonogashira cross-coupling of 3-bromo-1,2-diones. ScienceDirect.
  • Catak, S. (2021, August 9). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. ResearchGate.
  • Draia, C., et al. (2022, February 15). Palladium-catalyzed Suzuki–Miyaura cross-coupling with $\alpha $-aminophosphonates based on 1,3,4-oxadiazole as ligands. Comptes Rendus de l'Académie des Sciences.
  • (n.d.). Palladium-Catalysed Amination of Hindered Aryl Halides with 9 H -Carbazole. ResearchGate.
  • (n.d.). Sonogashira Coupling. Organic Chemistry Portal.
  • Singh, R., et al. (2024, September 20). Palladium catalysed cross coupling reactions on 2,3-isoxazol-17α-ethynyltestosterone, their anti-cancer activity, molecular docking studies and ADMET analysis. PubMed.
  • Choi, K., et al. (2025, January 17). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. AIR Unimi.
  • Alonso, F., Beletskaya, I. P., & Yus, M. (2011, March 18). Recent Advances in Sonogashira Reactions. ResearchGate.
  • Chemistry PhD. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube.
  • Ali, S., et al. (2020, October 23). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI.
  • Choi, K., et al. (n.d.). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Organic Chemistry Portal.
  • Khademi, Z., & Gholinejad, M. (2023, December 17). A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. Journal of Synthetic Chemistry.
  • Choi, K., et al. (n.d.). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. eScholarship.
  • Olsen, E. P. K., Arrechea, P. L., & Buchwald, S. L. (2017, August 21). Mechanistic Insight Leads to a Ligand Which Facilitates the Palladium-Catalyzed Formation of 2-(Hetero)Arylaminooxazoles and 4-(Hetero)Arylaminothiazoles. PubMed.
  • (n.d.). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Thieme.
  • Chen, J., et al. (2019, March 18). Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. RSC Publishing.
  • (n.d.). Cross Coupling and Isoxazoles. ResearchGate.
  • (n.d.). Suzuki Coupling. Organic Chemistry Portal.
  • (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC.
  • Zhang, Y., Lavigne, G., & César, V. (n.d.). Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. Organic Chemistry Portal.
  • MacFarlane, R. T. A., & Taylor, R. J. K. (2022, July 10). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development.
  • D’souza, D. M., & Müller, T. J. J. (2017, September 11). Heck Reaction—State of the Art. MDPI.
  • Harish Chopra. (2021, July 27). Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET. YouTube.
  • (n.d.). Heck Reaction. Organic Chemistry Portal.
  • Wang, Y., et al. (2026, January 4). Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. ResearchGate.
  • Wang, Y., et al. (2018, April 6). Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. Beilstein Journals.
  • Wang, Y., et al. (2018, April 6). Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. NIH.

Sources

Method

Preparation of 5-aryl-isoxazole-4-carboxylic acid derivatives

Executive Summary This application note details a robust, scalable protocol for the synthesis of 5-aryl-isoxazole-4-carboxylic acid derivatives. These scaffolds are critical pharmacophores in medicinal chemistry, serving...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 5-aryl-isoxazole-4-carboxylic acid derivatives. These scaffolds are critical pharmacophores in medicinal chemistry, serving as precursors for immunomodulators (e.g., Leflunomide analogs), agonists for various nuclear receptors, and anti-inflammatory agents.

While direct condensation of


-keto esters with hydroxylamine often yields mixtures of regioisomers (3-aryl vs. 5-aryl) or 5-isoxazolones, this guide utilizes a triethyl orthoformate-mediated condensation . This "Enol Ether Route" locks the regiochemistry, exclusively yielding the 5-aryl-isoxazole-4-carboxylate , which is subsequently hydrolyzed to the target acid.

Strategic Synthetic Pathway

The synthesis addresses the "Regioselectivity Challenge" inherent in isoxazole chemistry. By introducing a one-carbon synthon (orthoformate) at the active methylene position, we direct the nucleophilic attack of hydroxylamine to ensure the aryl group is positioned at C5 and the carboxylate at C4.

Reaction Scheme
  • Activation: Condensation of ethyl aryl-3-oxo-propionate with triethyl orthoformate to form the ethoxymethylene intermediate.

  • Cyclization: Reaction with hydroxylamine hydrochloride to close the isoxazole ring.

  • Hydrolysis: Saponification of the ester to the final carboxylic acid.

SynthesisFlow Start Start: Ethyl Benzoylacetate (or Aryl Analog) Step1 Step 1: Enol Ether Formation (HC(OEt)3, Ac2O, Reflux) Start->Step1 Interm Intermediate: Ethyl 2-(ethoxymethylene)- 3-oxo-3-arylpropanoate Step1->Interm Knoevenagel-type Step2 Step 2: Cyclization (NH2OH·HCl, EtOH, Reflux) Interm->Step2 Addition-Elimination ProdEster Product A: Ethyl 5-aryl-isoxazole- 4-carboxylate Step2->ProdEster Regioselective Closure Step3 Step 3: Hydrolysis (NaOH, EtOH/H2O) ProdEster->Step3 Final Final Target: 5-Aryl-isoxazole- 4-carboxylic Acid Step3->Final

Figure 1: Strategic workflow for the regioselective synthesis of 5-aryl-isoxazole-4-carboxylic acids.

Mechanistic Insight

Understanding the electron flow is vital for troubleshooting low yields. The regioselectivity is determined in the cyclization step.

  • Nucleophilic Attack: The amine nitrogen of hydroxylamine attacks the highly electrophilic

    
    -carbon of the enol ether (the ethoxymethylene carbon).
    
  • Elimination: Ethanol is eliminated, forming an oxime-like intermediate.

  • Intramolecular Closure: The oxime oxygen attacks the ketone carbonyl (attached to the aryl group), not the ester carbonyl. This places the Aryl group at the 5-position (adjacent to the ring oxygen).

Mechanism Substrate Enol Ether Intermediate (Ph-CO-C(COOEt)=CH-OEt) Attack NH2OH Attack (at =CH-OEt) Substrate->Attack Michael-like Intermediate Acyclic Intermediate (Ph-CO-C(COOEt)=CH-NHOH) Attack->Intermediate -EtOH Cyclization Intramolecular O-Attack on Ketone (Ph-CO) Intermediate->Cyclization 5-exo-trig Final 5-Aryl-isoxazole-4-carboxylate Cyclization->Final -H2O (Aromatization)

Figure 2: Mechanistic pathway ensuring 5-aryl regioselectivity.

Detailed Experimental Protocols

Pre-requisites:

  • All reagents should be ACS grade or higher.

  • Safety Note: Hydroxylamine is a potential sensitizer and explosive hazard upon heating if concentrated. Ensure proper venting.

Phase 1: Synthesis of Ethyl 2-(ethoxymethylene)-3-oxo-3-phenylpropanoate

This step converts the


-keto ester into a reactive enol ether.
  • Reagents:

    • Ethyl benzoylacetate (or substituted aryl analog): 50 mmol (9.6 g)

    • Triethyl orthoformate: 75 mmol (11.1 g, 1.5 eq)

    • Acetic anhydride: 100 mmol (10.2 g, 2.0 eq)

  • Procedure:

    • Charge a 100 mL Round Bottom Flask (RBF) with Ethyl benzoylacetate, Triethyl orthoformate, and Acetic anhydride.

    • Fit with a reflux condenser and a drying tube (CaCl₂).

    • Heat the mixture to 130°C (oil bath) for 2–4 hours.

      • Checkpoint: Monitor by TLC (Hexane:EtOAc 8:2). The starting keto-ester spot should disappear.

    • Remove volatiles (ethyl acetate, acetic acid, excess orthoformate) under reduced pressure (rotary evaporator).

    • Result: A thick, often orange/red oil. This is the crude enol ether. It is generally pure enough (>90%) for the next step without chromatography.

Phase 2: Cyclization to Ethyl 5-phenylisoxazole-4-carboxylate
  • Reagents:

    • Crude intermediate from Phase 1.

    • Hydroxylamine hydrochloride: 55 mmol (3.8 g).

    • Sodium Acetate (anhydrous): 55 mmol (4.5 g) (Buffers the reaction).

    • Ethanol (absolute): 50 mL.

  • Procedure:

    • Dissolve the crude oil from Phase 1 in 30 mL Ethanol.

    • In a separate beaker, dissolve Hydroxylamine HCl and Sodium Acetate in 20 mL Ethanol (sonicate if necessary).

    • Add the hydroxylamine solution to the RBF containing the intermediate.

    • Reflux the mixture for 1–2 hours.

    • Workup:

      • Cool to room temperature.[1][2]

      • Remove Ethanol under vacuum.[3]

      • Resuspend residue in Ethyl Acetate (50 mL) and Water (50 mL).

      • Separate layers. Wash organic layer with Brine.

      • Dry over Na₂SO₄, filter, and concentrate.[2]

    • Purification: Recrystallization from Ethanol/Hexane or cold Ethanol usually yields white/off-white needles.

    • Yield Expectation: 75–85% (over 2 steps).

Phase 3: Hydrolysis to 5-phenylisoxazole-4-carboxylic acid
  • Reagents:

    • Ethyl 5-phenylisoxazole-4-carboxylate: 10 mmol.

    • NaOH (2M aqueous solution): 20 mL.

    • Ethanol: 10 mL.

  • Procedure:

    • Dissolve the ester in Ethanol. Add the NaOH solution.

    • Stir at 60°C for 1 hour (or until clear solution forms).

    • Cool to 0°C in an ice bath.

    • Acidify carefully with 6M HCl to pH ~2.

    • The carboxylic acid will precipitate as a white solid.

    • Filter, wash with cold water, and dry in a vacuum oven at 50°C.

Analytical Validation & Specifications

Use the following data to validate the identity of the product.

ParameterSpecification (Typical for 5-phenyl analog)Method
Appearance White crystalline solidVisual
Melting Point 120–122°C (Acid form)Capillary MP
1H NMR (DMSO-d6) ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

13.0 (br s, 1H, COOH), 9.05 (s, 1H, H-3), 7.8-7.5 (m, 5H, Ar-H)
400 MHz NMR
LC-MS [M+H]+ = 190.1 (Acid), 218.1 (Ester)ESI-MS
Regiochemistry Distinct singlet at C3 (approx 9.0 ppm).[4][5][6][7][8][9][10][11] No coupling to methyls.NMR

Note on NMR: The proton at the C3 position of the isoxazole ring is highly characteristic, appearing as a sharp singlet downfield (around 8.8–9.1 ppm). If you observe a methyl group singlet on the ring, you have likely synthesized the 3-phenyl-5-methyl isomer (wrong starting material) or the 5-phenyl-3-methyl isomer (wrong pathway).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield in Step 1 Incomplete removal of Ethanol byproduct.Use a drying tube and ensure temperature is >110°C to drive off EtOH formed during condensation.
Formation of 3-Aryl Isomer Incorrect starting material or pH drift.Ensure the enol ether is fully formed before adding hydroxylamine. Direct reaction of keto-ester + NH2OH causes isomerization.
Product Oiling Out Impurities in crude intermediate.Perform a quick silica plug filtration of the intermediate from Step 1 using 20% EtOAc/Hexane.
Violent Exotherm Hydroxylamine addition too fast.Add Hydroxylamine/NaOAc solution dropwise to the intermediate at room temperature before heating.

References

  • Synthesis of Leflunomide Intermediates: Vertex AI Search. (2025).[2][7][12] Method for synthesizing leflunomide - US6723855B2. (Describes the industrial relevance and chlorination of 5-methylisoxazole-4-carboxylic acid, utilizing analogous chemistry).

  • Orthoformate Condensation Mechanism: Indian Academy of Sciences. (1986). Carbon-carbon bond formation and annulation reactions using trimethyl and triethyl orthoformates. [Link] (Foundational text on the reaction of active methylenes with orthoformates).

  • Regioselective Synthesis Verification: National Institutes of Health (PMC). (2013).[3][4][8] Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. [Link] (Provides crystallographic data and NMR comparisons for distinguishing regioisomers).

Sources

Application

Application Notes and Protocols for the Synthesis of Isoxazole-4-carboxylates

Introduction: The Isoxazole-4-carboxylate Scaffold in Modern Drug Discovery The isoxazole ring is a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms. This privileged scaffold is a cornerst...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Isoxazole-4-carboxylate Scaffold in Modern Drug Discovery

The isoxazole ring is a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms. This privileged scaffold is a cornerstone in medicinal chemistry, featured in a wide array of FDA-approved drugs due to its favorable metabolic stability and ability to engage in various non-covalent interactions like hydrogen bonding and π–π stacking.[1][2][3] Notable pharmaceuticals incorporating the isoxazole moiety include the anti-inflammatory drug valdecoxib, the antibiotic sulfamethoxazole, and the antirheumatic agent leflunomide.[2][3]

Within this important class of compounds, isoxazole-4-carboxylates are particularly valuable as synthetic intermediates.[4] The carboxylic acid or ester functionality at the 4-position serves as a versatile chemical handle for further molecular elaboration, enabling the construction of complex molecules and the fine-tuning of pharmacokinetic and pharmacodynamic properties. These derivatives are crucial building blocks in the synthesis of novel therapeutic agents targeting a spectrum of diseases, from cancer to infectious and neurodegenerative disorders.[3][4][5]

This guide provides an in-depth analysis of the principal synthetic routes to isoxazole-4-carboxylates, focusing on the underlying chemical logic, reagent selection, and detailed experimental protocols. We will explore classic cyclocondensation reactions and modern cycloaddition strategies, offering field-proven insights to aid researchers in their synthetic endeavors.

Pillar I: Cyclocondensation of β-Dicarbonyl Compounds with Hydroxylamine

The most traditional and widely employed method for constructing the isoxazole ring is the cyclocondensation reaction between a 1,3-dicarbonyl compound and hydroxylamine.[6] For the synthesis of isoxazole-4-carboxylates, a β-ketoester is the ideal dicarbonyl precursor.

Causality and Mechanism

The reaction proceeds via the initial formation of an oxime intermediate at one of the carbonyl positions of the β-ketoester. The choice of which carbonyl group reacts first (the ketone or the ester) is a critical determinant of the final product's regiochemistry and can be influenced by reaction conditions.[7] Following oxime formation, an intramolecular cyclization occurs via nucleophilic attack of the oxime nitrogen onto the remaining carbonyl group, which, after dehydration, yields the aromatic isoxazole ring.

// Nodes reagents [label="β-Ketoester + Hydroxylamine (NH₂OH·HCl)", fillcolor="#F1F3F4", fontcolor="#202124"]; oxime [label="Oxime Intermediate Formation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cyclization [label="Intramolecular\nCyclization", fillcolor="#34A853", fontcolor="#FFFFFF"]; dehydration [label="Dehydration", fillcolor="#EA4335", fontcolor="#FFFFFF"]; product [label="Isoxazole-4-carboxylate", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges reagents -> oxime [label=" Condensation\n(pH control is key)"]; oxime -> cyclization [label=" Nucleophilic Attack"]; cyclization -> dehydration [label=" Elimination of H₂O"]; dehydration -> product; }

Caption: General mechanism for isoxazole synthesis via cyclocondensation.

Regioselectivity Control: An Expert Insight

A common challenge in this synthesis is the potential formation of regioisomeric byproducts, such as isoxazol-5-ones.[8][9] Achieving high regioselectivity for the desired 4-carboxylate isomer depends heavily on controlling the reaction conditions. The pH of the medium is a crucial factor; for instance, maintaining a pH of around 10 during the reaction followed by an acidic quench can favor the formation of the desired 3-hydroxyisoxazole precursor.[10] Furthermore, the use of specific catalysts or activating agents, such as Lewis acids, can direct the cyclization pathway to yield a single regioisomer with high fidelity.[6]

Protocol 1: Three-Component Synthesis of Ethyl 3-methyl-4-arylmethyleneisoxazol-5(4H)-one

This protocol details a green, efficient, one-pot multicomponent reaction for synthesizing isoxazole derivatives, which are precursors or isomers of the target carboxylates, often performed in aqueous media.[11][12]

Materials and Equipment:

  • Aromatic aldehyde (e.g., Benzaldehyde, 1.0 eq.)

  • Ethyl acetoacetate (1.0 eq.)

  • Hydroxylamine hydrochloride (NH₂OH·HCl, 1.0-1.2 eq.)

  • Solvent: Water or Ethanol

  • Catalyst (optional, e.g., pyruvic acid, ZSM-5, gluconic acid)[12][13]

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle or oil bath

  • Standard glassware for workup and purification (separatory funnel, rotary evaporator)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add the aromatic aldehyde (10 mmol), ethyl acetoacetate (10 mmol), and hydroxylamine hydrochloride (10 mmol).[14]

  • Solvent Addition: Add 20-30 mL of water or ethanol as the reaction solvent.[12][14] Aqueous solutions of catalysts like gluconic acid (50 wt%) can serve as both the solvent and catalyst.[12]

  • Reaction: Stir the mixture vigorously. If heating is required, attach a reflux condenser and heat the mixture to reflux (typically 70-100°C) for 1-3 hours.[12][14] The reaction progress should be monitored by Thin-Layer Chromatography (TLC).

  • Workup and Isolation: Upon completion, cool the reaction mixture to room temperature. If the product precipitates, it can be isolated by vacuum filtration, washed with cold water, and dried.[14]

  • Extraction: If the product does not precipitate, pour the reaction mixture into water (50 mL) and extract with an organic solvent such as ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol to yield the pure isoxazolone derivative.[14]

Pillar II: [3+2] 1,3-Dipolar Cycloaddition

The 1,3-dipolar cycloaddition is a powerful and highly modular method for constructing isoxazole rings with excellent control over substitution patterns.[6] This reaction involves the [3+2] cycloaddition between a nitrile oxide (the 1,3-dipole) and an alkyne or alkene (the dipolarophile).[1][15] To synthesize isoxazole-4-carboxylates, an alkyne bearing an ester group, such as ethyl propiolate, is used.

Causality and Mechanism

The core of this method is the in situ generation of a highly reactive nitrile oxide intermediate. This is typically achieved by the dehydrohalogenation of a hydroximoyl chloride using a base (like triethylamine) or by the dehydration of a primary nitro compound.[15][16] The generated nitrile oxide then rapidly undergoes a concerted pericyclic reaction with the alkyne to form the stable five-membered isoxazole ring.[15]

// Nodes precursor [label="Aldoxime or\nHydroximoyl Chloride", fillcolor="#F1F3F4", fontcolor="#202124"]; alkyne [label="Alkyne (Dipolarophile)\ne.g., Ethyl Propiolate", fillcolor="#F1F3F4", fontcolor="#202124"]; nitrile_oxide [label="In Situ Generation of\nNitrile Oxide (1,3-Dipole)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cycloaddition [label="[3+2] Cycloaddition", fillcolor="#4285F4", fontcolor="#FFFFFF"]; product [label="3,5-Disubstituted\nIsoxazole-4-carboxylate", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges precursor -> nitrile_oxide [label=" Base (e.g., Et₃N) or\nOxidant (e.g., NCS)"]; nitrile_oxide -> cycloaddition; alkyne -> cycloaddition; cycloaddition -> product; }

Caption: Workflow for 1,3-dipolar cycloaddition to form isoxazoles.

Catalysis for Enhanced Efficiency and Control

While the thermal cycloaddition can be effective, modern protocols often employ catalysts to enhance reaction rates and control regioselectivity. Copper(I) catalysts are particularly effective in promoting the reaction between terminal alkynes and nitrile oxides, leading exclusively to the 3,5-disubstituted isoxazole isomer.[1] Green chemistry approaches have also been developed, utilizing mechanochemical (ball-milling) conditions with a recyclable Cu/Al₂O₃ nanocomposite catalyst to perform the reaction solvent-free.[1]

Protocol 2: Mechanochemical Synthesis of 3,5-Disubstituted Isoxazoles

This protocol describes a scalable, solvent-free synthesis using ball-milling, which is environmentally friendly and efficient.[1]

Materials and Equipment:

  • Terminal alkyne (1.0 eq.)

  • Hydroxyimidoyl chloride (1.0-1.2 eq.)

  • Catalyst: Cu/Al₂O₃ nanocomposite (if needed)

  • Base: Triethylamine (Et₃N) or other suitable base

  • Planetary ball mill with milling jars and balls (e.g., stainless steel)

  • Spatula, balance

  • Standard glassware for workup and purification

Step-by-Step Procedure:

  • Charging the Mill: Into a stainless-steel milling jar, add the terminal alkyne (e.g., 1 mmol), the hydroxyimidoyl chloride (e.g., 1.1 mmol), the Cu/Al₂O₃ catalyst (if used), and the base.

  • Milling: Secure the jar in the planetary ball mill and operate at a set frequency (e.g., 20-30 Hz) for a specified time (typically 30-90 minutes). The reaction progress can be checked by taking a small aliquot and analyzing by TLC.

  • Workup: After the reaction is complete, open the jar in a fume hood. Add an organic solvent (e.g., ethyl acetate) to the jar to dissolve the product.

  • Isolation and Purification: Transfer the suspension to a flask. If a solid catalyst was used, it can be removed by filtration. Wash the organic solution with water and brine, then dry over anhydrous Na₂SO₄.

  • Final Product: After filtering the drying agent, remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography to yield the pure 3,5-disubstituted isoxazole.[1]

Comparative Analysis of Synthetic Routes

FeatureCyclocondensation (Method 1)1,3-Dipolar Cycloaddition (Method 2)Fe(II)-catalyzed Isomerization[17][18]
Starting Materials β-Ketoesters, HydroxylamineAlkynes, Aldoximes/Hydroximoyl Chlorides4-Acyl-5-methoxyisoxazoles
Key Reagents NH₂OH·HCl, Base/AcidBase (Et₃N), Oxidant (NCS)FeCl₂·4H₂O
Common Conditions Aqueous or alcoholic solvent, RefluxOrganic solvent, Room Temp to RefluxDioxane, 105 °C
Typical Yields Moderate to HighGood to ExcellentGood
Regioselectivity Condition-dependent, can be challengingGenerally high, especially with catalystsSpecific rearrangement, high selectivity
Advantages Readily available, inexpensive starting materialsHigh modularity, broad substrate scopeNovel transformation, access to complex structures
Disadvantages Regioisomer formation can be a major issueNitrile oxides can be unstableRequires specifically substituted precursors

Advanced and Alternative Synthetic Strategies

While the two methods detailed above are the workhorses for isoxazole synthesis, other innovative strategies have been developed for specific applications.

  • Fe(II)-Catalyzed Isomerization: A novel method involves the iron(II)-catalyzed domino isomerization of 4-acyl-5-methoxyisoxazoles.[17][18] This reaction proceeds through a transient 2-acyl-2H-azirine intermediate, which then rearranges to form the thermodynamically stable isoxazole-4-carboxylic ester or amide in good yields.[17] This strategy offers a unique pathway for accessing highly functionalized isoxazoles from pre-existing isoxazole cores.[17][18]

  • Ring-Closing Hydrolysis: A patented method describes a high-regioselectivity synthesis starting from a 3-substituted-3-oxopropionate. The process involves cyclization with hydroxylamine to form a 3-substituted-isoxazol-5-one, followed by a series of steps including acetalization, ring-opening via lactone hydrolysis, and a final ring-closing/acidification to yield the desired 3-substituted-4-isoxazole carboxylic acid with high purity and yield.

Conclusion

The synthesis of isoxazole-4-carboxylates is a critical task for researchers in drug discovery and organic synthesis. The choice of synthetic route depends on several factors, including the availability of starting materials, the desired substitution pattern, and the scale of the reaction. The classical cyclocondensation of β-ketoesters offers a direct and cost-effective approach, though careful optimization is required to control regioselectivity. For greater flexibility and substrate scope, the 1,3-dipolar cycloaddition provides a powerful and often highly regioselective alternative. By understanding the mechanisms and key control elements behind these methods, scientists can efficiently access these valuable building blocks for the development of next-generation therapeutics.

References

  • BenchChem. (n.d.). Van Leusen Reaction for 4,5-Disubstituted Oxazoles: Application Notes and Protocols.
  • A catalytic three-component synthesis of isoxazol-5(4H)-ones under green conditions. (n.d.).
  • Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. (2019, October 28). The Journal of Organic Chemistry - ACS Publications.
  • Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization | Request PDF. (n.d.). ResearchGate.
  • Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. (n.d.). PMC - NIH.
  • Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. (n.d.). RSC Publishing.
  • BenchChem. (n.d.). Technical Support Center: Controlling Regioselectivity in Isoxazole Synthesis.
  • Isoxazole synthesis. (n.d.). Organic Chemistry Portal.
  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021, October 6).
  • Construction of Isoxazole ring: An Overview. (2024, June 30).
  • Regioselective Synthesis of Isoxazoles from Ynones. (n.d.).
  • Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • Van Leusen Reaction. (n.d.). Organic Chemistry Portal.
  • Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. (n.d.). PMC.
  • BenchChem. (n.d.). Green Chemistry Approaches to Isoxazole Synthesis: Application Notes and Protocols.
  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (n.d.).
  • Van Leusen reaction. (n.d.). Wikipedia.
  • Synthesis of 3-Hydroxyisoxazoles from f3-Ketoesters and Hydroxylamine. (n.d.).
  • Van Leusen Oxazole Synthesis. (n.d.). Organic Chemistry Portal.
  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020, March 31). MDPI.
  • TCI Practical Example: Isoxazole Ring Construction Reaction Using Hydroxylamine Hydrochloride. (2024, March 18). TCI AMERICA - TCI Chemicals.
  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (n.d.). MDPI.
  • Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid. (n.d.). Google Patents.
  • Green and three-component synthesis of isoxazolones using natural sunlight and investigating their antibacterial activity. (2023, June 15).
  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (n.d.). PMC.
  • The synthetic and therapeutic expedition of isoxazole and its analogs. (n.d.). PMC.
  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. (2022, August 31). PMC.
  • Green synthesis of 3,4-disubstituted isoxazol-5(4H)-one using Gluconic acid aqueous solution as an efficient. (2023, June 8). ACG Publications.
  • SYNTHESIS OF ISOXAZOLIDINES BY 1,3-DIPOLAR CYCLOADDITION: RECENT ADVANCES. (n.d.).
  • A novel route to 5-substituted 3-isoxazolols. Cyclization of N, O-DiBoc beta-keto hydroxamic acids synthesized via acyl Meldrum's acids. (n.d.). PubMed.
  • Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors. (n.d.). MDPI.
  • A Novel Route to 5-Substituted 3-Isoxazolols. Cyclization of N,O-DiBoc β-Keto Hydroxamic Acids Synthesized via Acyl Meldrum's Acids. (2000, January 21). The Journal of Organic Chemistry - ACS Publications.
  • ISOXAZOLE-4-CARBOXYLIC ACID ETHYL ESTER synthesis. (n.d.). ChemicalBook.
  • BenchChem. (n.d.). Troubleshooting guide for the synthesis of isoxazole derivatives.
  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. (n.d.).
  • An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. (2022, June 23).
  • Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. (n.d.).
  • Advances in isoxazole chemistry and their role in drug discovery. (2025, March 17). PMC.
  • Advances in isoxazole chemistry and their role in drug discovery. (2025, March 3). ResearchGate.
  • Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide. (n.d.). Google Patents.
  • Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides. (n.d.). MDPI.
  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. (2025, March 5). The Journal of Organic Chemistry - ACS Publications.

Sources

Method

Solvent selection for Methyl 5-(4-bromophenyl)isoxazole-4-carboxylate

Application Note: Solvent Selection & Handling Protocols for Methyl 5-(4-bromophenyl)isoxazole-4-carboxylate Executive Summary This guide details the solvent selection strategy for Methyl 5-(4-bromophenyl)isoxazole-4-car...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solvent Selection & Handling Protocols for Methyl 5-(4-bromophenyl)isoxazole-4-carboxylate

Executive Summary

This guide details the solvent selection strategy for Methyl 5-(4-bromophenyl)isoxazole-4-carboxylate (CAS: 377053-86-6 / Analogous), a critical intermediate in the synthesis of bioactive isoxazole scaffolds (e.g., immunomodulators, COX-2 inhibitors).[1][2] The 3,4,5-substituted isoxazole core requires precise solvent handling to ensure regioselectivity during synthesis and high purity during isolation.[1] This note prioritizes the Enaminone Route for regiochemical fidelity and provides a validated Ethanol/Water recrystallization protocol.

Physicochemical Profile

Understanding the solute-solvent interaction is the first step in protocol design.[2]

PropertyValueImplication for Solvent Selection
Molecular Formula C₁₁H₈BrNO₃Moderately polar, non-ionizable neutral scaffold.[1][2]
Molecular Weight 282.09 g/mol Solid at room temperature.[2]
LogP (Predicted) ~2.9Lipophilic; low water solubility (<1 mg/mL).[1][2]
H-Bond Donors 0Limited solubility in protic solvents unless heated.[2]
H-Bond Acceptors 4 (N, O)Good solubility in DMSO, DMF, and Acetone.[1]
Key Functional Groups Methyl Ester, Aryl BromideAvoid strong nucleophiles (amines) in hot DMSO; Ester sensitive to strong aqueous base.[1]

Synthesis Solvent Strategy: The Enaminone Route

To synthesize Methyl 5-(4-bromophenyl)isoxazole-4-carboxylate with high regioselectivity (avoiding the 3-aryl isomer), the condensation of a


-keto ester with DMF-DMA followed by hydroxylamine is the industry standard.[2]
Step 1: Enaminone Formation
  • Reaction: Methyl 3-(4-bromophenyl)-3-oxopropionate + DMF-DMA

    
     Enaminone intermediate.[1][2]
    
  • Recommended Solvent: Toluene or DMF .[2]

    • Why: Toluene allows for the azeotropic removal of methanol (byproduct), driving the equilibrium forward.[1]

    • Green Alternative:2-MeTHF (higher boiling point than THF, better phase separation).[1][2]

Step 2: Cyclization
  • Reaction: Enaminone + Hydroxylamine Hydrochloride

    
     Isoxazole Product.[2]
    
  • Recommended Solvent: Ethanol or Methanol .[2]

    • Why: Protic solvents facilitate the nucleophilic attack of hydroxylamine. Ethanol is preferred for its lower toxicity and higher boiling point (

      
      C), ensuring complete cyclization.[1]
      

Protocol: Purification via Recrystallization

Recrystallization is superior to chromatography for this intermediate, offering scalability and higher purity (>98%).[1]

Solvent System Screening
  • System A (Recommended): Ethanol / Water (Solvent / Anti-solvent).[1][2]

  • System B (Alternative): Ethyl Acetate / n-Heptane.[2]

Detailed Procedure (Ethanol/Water System)

Objective: Purify crude Methyl 5-(4-bromophenyl)isoxazole-4-carboxylate to >98% HPLC purity.

  • Dissolution:

    • Place 10.0 g of crude solid in a 250 mL round-bottom flask.

    • Add Ethanol (absolute) (approx. 5-7 volumes, 50-70 mL).

    • Heat to reflux (

      
      C) with magnetic stirring until the solid completely dissolves.
      
    • Troubleshooting: If insoluble particulates remain (inorganic salts), perform a hot filtration through a pre-warmed Celite pad.[1]

  • Nucleation & Anti-Solvent Addition:

    • Remove from heat and allow the solution to cool slightly to

      
      C.
      
    • Slowly add Deionized Water (warm,

      
      C) dropwise until a persistent turbidity (cloudiness) is observed.
      
    • Ratio Target: Final solvent composition should be approx. 3:1 Ethanol:Water.[2]

  • Crystallization:

    • Allow the flask to cool to room temperature (

      
      C) undisturbed for 2 hours.
      
    • Critical Step: Do not agitate vigorously; this promotes the formation of fine needles which are hard to filter.

    • Once room temperature is reached, cool in an ice bath (

      
      C) for 1 hour to maximize yield.
      
  • Isolation:

    • Filter the crystals using a Büchner funnel.

    • Wash the cake with 2 x 10 mL of cold Ethanol/Water (1:1) .

    • Dry in a vacuum oven at

      
      C for 12 hours.
      

Bioassay Solubilization (DMSO Protocols)

For biological screening (e.g., enzyme inhibition, cell-based assays), correct stock preparation is vital to prevent precipitation ("crashing out") in aqueous media.[1]

  • Primary Solvent: DMSO (Dimethyl Sulfoxide) , anhydrous,

    
    99.9%.[1]
    
  • Solubility Limit: ~50-100 mM in pure DMSO.[2]

  • Stock Preparation:

    • Weigh solid into a glass vial (avoid polystyrene).

    • Add DMSO to achieve a 10 mM master stock.[2]

    • Vortex for 30 seconds. Sonicate if necessary (isoxazoles are stable to mild sonication).[1][2]

  • Aqueous Dilution Rule:

    • When diluting into assay buffer (PBS/Media), ensure the final DMSO concentration is

      
       (v/v).[1]
      
    • Alert: This compound is lipophilic.[2] Rapid addition to buffer may cause precipitation.[2] Protocol: Add the DMSO stock slowly to the swirling buffer, not the other way around.

Visual Workflow: Solvent Decision Tree

SolventSelection Start Crude Mixture (Post-Synthesis) SolubilityCheck Solubility Screening Start->SolubilityCheck Choice1 High Solubility (Hot) SolubilityCheck->Choice1 Ethanol, EtOAc Choice2 Low Solubility (Cold) SolubilityCheck->Choice2 Water, Heptane SystemA System A: Ethanol / Water (Green & Scalable) Choice1->SystemA Preferred SystemB System B: EtOAc / Heptane (For Lipophilic Impurities) Choice1->SystemB Alternative Recryst Recrystallization Process 1. Reflux 2. Hot Filter 3. Slow Cool SystemA->Recryst SystemB->Recryst PureSolid Pure Crystalline Solid (>98% Purity) Recryst->PureSolid Bioassay Bioassay Prep Solvent: DMSO PureSolid->Bioassay Dissolve 10mM

Caption: Decision tree for solvent selection, prioritizing Green Chemistry (Ethanol/Water) for purification and DMSO for biological application.

References

  • Regioselective Synthesis of Isoxazoles

    • Rosa, F. A., et al. (2012).[1] Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates. Beilstein Journal of Organic Chemistry, 8, 107–111.[1]

  • General Isoxazole Recrystallization Protocols

    • BenchChem Technical Support.[2][3][4] (2025).[1][2][3][5][6][7] Ethyl 3-hydroxyisoxazole-5-carboxylate Purification Protocol.

  • DMSO Solubility Data & Handling

    • Gaylord Chemical Company.[2][8] (2007).[1][2][8] Dimethyl Sulfoxide (DMSO) Solubility Data Bulletin.

  • Compound Data & Safety

    • PubChem. (2025).[1][2][6] Methyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate (Analogous Structure Data).

    • [1][2]

Sources

Application

Application Notes and Protocols for the Scalable Synthesis of 4-Substituted Isoxazoles

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the 4-Substituted Isoxazole Scaffold The isoxazole ring system is a prominent structural motif in a vast array of biologic...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 4-Substituted Isoxazole Scaffold

The isoxazole ring system is a prominent structural motif in a vast array of biologically active compounds and functional materials.[1][2][3] Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding have rendered it a privileged scaffold in medicinal chemistry. Specifically, substitution at the C4 position of the isoxazole ring allows for the precise tuning of a molecule's steric and electronic properties, profoundly influencing its pharmacological profile. Molecules incorporating the 4-substituted isoxazole core have demonstrated a wide spectrum of therapeutic activities, including anti-inflammatory (e.g., Valdecoxib), antibiotic (e.g., Cloxacillin), and anticancer properties.[4]

The development of robust, efficient, and scalable synthetic routes to 4-substituted isoxazoles is therefore a critical endeavor for both academic research and industrial drug development. This guide provides a detailed overview of established and modern methodologies for their synthesis, with a focus on scalability, practicality, and mechanistic understanding. We will delve into the intricacies of key synthetic strategies, offering detailed, step-by-step protocols and insights into the rationale behind experimental choices.

Core Synthetic Strategies for 4-Substituted Isoxazoles

The synthesis of 4-substituted isoxazoles can be broadly approached through several strategic disconnections. The most prominent and scalable methods include:

  • Electrophilic Cyclization of 2-Alkyn-1-one O-Methyl Oximes followed by Cross-Coupling: A powerful and versatile two-step process that first installs a handle (a halogen) at the 4-position, which is then elaborated through transition-metal-catalyzed cross-coupling reactions. This method offers excellent control over the final substitution pattern and has been proven to be scalable.[5]

  • [3+2] Cycloaddition Reactions: This classic approach involves the reaction of a nitrile oxide with an appropriate alkyne or enamine. While traditionally used for 3,5-disubstituted isoxazoles, variations of this method can provide access to 4-substituted and 3,4,5-trisubstituted isoxazoles.[1][6][7] The choice of catalyst and reaction conditions can influence regioselectivity.[8][9]

  • Condensation of β-Dicarbonyl Compounds with Hydroxylamine: A fundamental and often straightforward method, particularly for the synthesis of isoxazoles with electron-withdrawing groups at the 4-position. One-pot, multi-component variations of this reaction enhance its efficiency.[10]

Methodology 1: Electrophilic Cyclization and Palladium-Catalyzed Cross-Coupling

This two-stage strategy is arguably one of the most versatile and scalable for accessing a wide diversity of 3,4,5-trisubstituted isoxazoles. The initial electrophilic cyclization of a readily available 2-alkyn-1-one O-methyl oxime provides a stable 4-iodoisoxazole intermediate. The iodine atom then serves as a versatile synthetic handle for introducing a wide range of substituents via well-established palladium-catalyzed cross-coupling reactions.[5]

Workflow Overview

cluster_0 Stage 1: Synthesis of 4-Iodoisoxazole cluster_1 Stage 2: C4-Functionalization Ynone Ynone O-Methyl_Oxime O-Methyl_Oxime Ynone->O-Methyl_Oxime  Methoxylamine HCl, Pyridine, MeOH 4-Iodoisoxazole 4-Iodoisoxazole O-Methyl_Oxime->4-Iodoisoxazole  ICl, DCM Cross_Coupling Pd-Catalyzed Cross-Coupling 4-Iodoisoxazole->Cross_Coupling 4-Substituted_Isoxazole 4-Substituted_Isoxazole Cross_Coupling->4-Substituted_Isoxazole  Boronic Acid/Ester (Suzuki)  Alkyne (Sonogashira)  Etc. 4-Iodoisoxazole_ref

Caption: Workflow for the synthesis of 4-substituted isoxazoles via electrophilic cyclization and cross-coupling.

Protocol 1.1: Synthesis of 3,5-Disubstituted-4-iodoisoxazoles

This protocol is adapted from the work of Larock and co-workers and has been demonstrated to be effective on a multi-gram scale.[5]

Step 1: Preparation of the 2-Alkyn-1-one O-Methyl Oxime

  • To a round-bottom flask, add the 2-alkyn-1-one (1.0 equiv.), methoxylamine hydrochloride (2.0 equiv.), and sodium sulfate (2.0 equiv.).

  • Add methanol as the solvent to achieve a concentration of approximately 0.3 M with respect to the alkynone.

  • Add pyridine (0.3 equiv.) and stir the mixture at room temperature.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Upon completion, dilute the mixture with water and extract with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired O-methyl oxime.

Step 2: ICl-Induced Electrophilic Cyclization

  • Dissolve the purified Z-O-methyl oxime (1.0 equiv.) in dichloromethane (DCM) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of iodine monochloride (ICl) (1.1-1.5 equiv.) in DCM dropwise to the cooled solution.

  • Allow the reaction to stir at 0 °C and monitor by TLC. The reaction is typically complete within 30 minutes to 2 hours.

  • Upon completion, quench the reaction by the addition of saturated aqueous sodium thiosulfate solution.

  • Separate the layers, and extract the aqueous layer with DCM (2x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The resulting 4-iodoisoxazole is often of sufficient purity for the next step, or it can be further purified by column chromatography.

Protocol 1.2: Suzuki-Miyaura Cross-Coupling for 4-Aryl/Heteroaryl Isoxazoles

This protocol allows for the introduction of a wide variety of aryl and heteroaryl moieties at the C4 position.[11]

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add the 4-iodoisoxazole (1.0 equiv.), the desired aryl or heteroaryl boronic acid or pinacol ester (1.2-1.5 equiv.), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.).

  • Add a suitable solvent system, such as a 3:1 mixture of dioxane and water.

  • Add a base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv.).

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography to yield the desired 3,4,5-trisubstituted isoxazole.

Substituent (R) Yield of 4-Iodoisoxazole (%) Cross-Coupling Partner Yield of 4-Substituted Isoxazole (%)
Phenyl>954-Methoxyphenylboronic acid85-95
tert-Butyl90Thiophene-2-boronic acid80-90
Cyclohexyl92Pyridine-3-boronic acid75-85

Yields are representative and may vary based on specific substrates and reaction optimization.

Methodology 2: [3+2] Cycloaddition of Nitrile Oxides

The 1,3-dipolar cycloaddition of a nitrile oxide with a dipolarophile is a convergent and atom-economical method for constructing the isoxazole ring. For the synthesis of 4-substituted isoxazoles, this can be achieved by using either a substituted alkyne or a suitable enamine as the dipolarophile.

Reaction Mechanism

cluster_0 Nitrile Oxide Generation cluster_1 Cycloaddition Oxime Oxime Nitrile_Oxide R-C≡N⁺-O⁻ Oxime->Nitrile_Oxide  Oxidant (e.g., PIFA, NCS) Alkyne R¹-C≡C-R² Nitrile_Oxide->Alkyne Isoxazole Isoxazole Alkyne->Isoxazole  [3+2] Nitrile_Oxide_ref

Caption: General scheme for isoxazole synthesis via [3+2] cycloaddition of in situ generated nitrile oxides.

Protocol 2.1: One-Pot Synthesis of 3,4,5-Trisubstituted Isoxazoles in Water

This environmentally friendly protocol, inspired by the work of Liu et al., utilizes readily available 1,3-dicarbonyl compounds as the dipolarophile precursor in an aqueous medium.[6]

  • In a flask, suspend the hydroximoyl chloride (1.0 equiv.) and the 1,3-dicarbonyl compound (1.0 equiv.) in a mixture of water and methanol (e.g., 95:5 v/v).

  • Add a base such as N,N-diisopropylethylamine (DIPEA) (3.0 equiv.) to the suspension.

  • Stir the reaction vigorously at room temperature for 1-2 hours. The reaction progress can be monitored by TLC.

  • Upon completion, extract the mixture with an organic solvent like ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to obtain the 3,4,5-trisubstituted isoxazole.

1,3-Dicarbonyl Compound Hydroximoyl Chloride Yield (%)
Dibenzoylmethane4-Fluorophenyl hydroximoyl chloride95
Ethyl benzoylacetatePhenyl hydroximoyl chloride92
Acetylacetone4-Chlorophenyl hydroximoyl chloride88

Data is representative of reported yields under optimized conditions.[6]

Protocol 2.2: Ruthenium-Catalyzed Synthesis of 4-Haloisoxazoles

For accessing 4-haloisoxazoles directly, a ruthenium-catalyzed cycloaddition between a 1-haloalkyne and a nitrile oxide is an effective strategy.[8] This provides an alternative to the electrophilic cyclization route.

  • To a reaction vessel, add the 1-haloalkyne (1.0 equiv.), the aldoxime (1.2 equiv.), and the ruthenium catalyst [Cp*RuCl(cod)] (5 mol%).

  • Add a suitable solvent such as dichloromethane (DCM).

  • Add a base, for instance, N,N-diisopropylethylamine (DIPEA) (1.2 equiv.).

  • Stir the reaction at room temperature for 12 hours or until completion as indicated by TLC.

  • Concentrate the reaction mixture and purify directly by flash column chromatography on silica gel to isolate the 4-haloisoxazole.

Methodology 3: Condensation of 1,3-Dicarbonyl Compounds

This classical approach remains a viable and straightforward method for certain 4-substituted isoxazoles, particularly those bearing an acyl or ester group at the C4 position.

Protocol 3.1: One-Pot, Three-Component Synthesis of 4-Acylisoxazoles

This protocol describes a one-pot reaction between an aldehyde, a β-ketoester, and hydroxylamine, often in the presence of a mild catalyst.[10]

  • In a round-bottom flask, combine the substituted aldehyde (1.0 equiv.), methyl or ethyl acetoacetate (1.0 equiv.), and hydroxylamine hydrochloride (1.1 equiv.).

  • Add a solvent such as ethanol. Some protocols report the use of natural acid catalysts like fruit juices or mild acids like citric acid to promote the reaction.[10]

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After completion (typically several hours), cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent and purify the residue by recrystallization or column chromatography to yield the 3-methyl-4-acyl-5-arylisoxazole.

Conclusion and Future Outlook

The synthesis of 4-substituted isoxazoles is a mature field with a diverse array of reliable and scalable methodologies. The choice of the optimal synthetic route depends on several factors, including the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis.

The electrophilic cyclization/cross-coupling sequence offers unparalleled versatility for creating diverse libraries of 3,4,5-trisubstituted isoxazoles and is well-suited for large-scale production.[5] Modern advancements in [3+2] cycloaddition reactions, including the use of green solvents and novel catalytic systems, provide efficient and environmentally benign alternatives.[3][6] Finally, classical condensation reactions remain a cost-effective and straightforward option for specific substitution patterns.

Future developments in this field will likely focus on further enhancing the sustainability of these processes, for example, through the use of flow chemistry, mechanochemistry,[3] and the development of more active and selective catalysts for C-H functionalization of the pre-formed isoxazole ring. These innovations will continue to facilitate the discovery and development of novel isoxazole-containing molecules for a wide range of applications.

References

  • Sciforum. Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes). Available at: [Link]

  • Ghotekar, S., et al. (2014). Ruthenium-Catalyzed Cycloaddition of 1-Haloalkynes with Nitrile Oxides and Organic Azides; Synthesis of 4-Halo Isoxazoles and 5-Halo Triazoles. PMC. Available at: [Link]

  • Liu, H., et al. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Tóth, M., et al. (2025). Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors. MDPI. Available at: [Link]

  • Tóth, M., et al. (2025). Regioselective Synthesis of 5-Substituted 3-(-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Pote. MDPI. Available at: [Link]

  • Waldo, J. P., & Larock, R. C. (2005). Synthesis of Isoxazoles via Electrophilic Cyclization. Organic Chemistry Portal. Available at: [Link]

  • Li, Z., et al. (2005). Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes. Chemical Communications. Available at: [Link]

  • MDPI. (2023). Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. Available at: [Link]

  • Hu, M., et al. (2014). Synthesis of 3,4,5-Trisubstituted Isoxazoles by the 1,3-Dipolar Cycloaddition Reaction of α-Azido Acrylates and Aromatic Oximes. Organic Chemistry Portal. Available at: [Link]

  • Herrera, A., et al. (2022). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. PMC. Available at: [Link]

  • ResearchGate. The possible mechanism for synthesis of substituted isoxazoles (4a–4h). Available at: [Link]

  • Organic Chemistry Portal. Isoxazole synthesis. Available at: [Link]

  • National Institutes of Health. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. PMC. Available at: [Link]

  • National Institutes of Health. (2009). One-Pot Synthesis of Highly Functionalized Pyridines via a Rhodium Carbenoid-Induced Ring Expansion of Isoxazoles. PMC. Available at: [Link]

  • RSC Publishing. (2022). ORGANIC CHEMISTRY. Available at: [Link]

  • Beilstein Journals. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Available at: [Link]

  • RCSI Repository. Preparation of polychlorinated isoxazoles and application to organic synthesis. Available at: [Link]

  • Waldo, J. P., & Larock, R. C. (2007). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. PMC. Available at: [Link]

  • National Institutes of Health. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. PMC. Available at: [Link]

  • MDPI. (2025). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Available at: [Link]

  • ResearchGate. Transition Metal‐Mediated Functionalization of Isoxazoles: A Review. Available at: [Link]

  • IOR Press. (2022). A review of isoxazole biological activity and present synthetic techniques. Available at: [Link]

  • Journal of the American Chemical Society. General synthesis of 4-isoxazolecarboxylic acids. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Methyl 5-(4-bromophenyl)isoxazole-4-carboxylate

This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting for the use of Methyl 5-(4-bromophenyl)isoxazole-4-carboxylate, with a specific focus on...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting for the use of Methyl 5-(4-bromophenyl)isoxazole-4-carboxylate, with a specific focus on its solubility and handling in Dimethyl Sulfoxide (DMSO). Our goal is to ensure the integrity and reproducibility of your experimental data.

Compound Identification and Properties

It is crucial to correctly identify the compound you are working with. There appear to be closely related structures, so please verify the details with your supplier's Certificate of Analysis (CoA). For the purpose of this guide, we will refer to the compound with the following properties:

PropertyValueSource
IUPAC Name methyl 5-(4-bromophenyl)-3-methyl-1,2-oxazole-4-carboxylatePubChem
Molecular Formula C₁₂H₁₀BrNO₃PubChem[1]
Molecular Weight 296.12 g/mol PubChem[1]
Appearance SolidSigma-Aldrich[2]

Note: A similar compound, Methyl 3-(4-bromophenyl)isoxazole-5-carboxylate, has a different structure and properties. Always confirm the identity of your material.[3][4]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for Methyl 5-(4-bromophenyl)isoxazole-4-carboxylate?

A1: Due to its chemical structure, which suggests low aqueous solubility, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating stock solutions of Methyl 5-(4-bromophenyl)isoxazole-4-carboxylate.[5][6] DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of organic compounds.[7][8]

Q2: How do I prepare a stock solution of this compound in DMSO?

A2: Preparing a concentrated stock solution is a critical first step for many experimental workflows.[9] A detailed, step-by-step protocol is provided in the "Protocols" section of this guide. It is essential to use anhydrous, high-purity DMSO (≥99.9%) to minimize water content, which can lead to compound precipitation over time.[9]

Q3: What are the recommended storage conditions for the DMSO stock solution?

A3: To ensure the stability and longevity of your compound, aliquot the stock solution into single-use volumes and store them at -20°C for short-term storage (up to one month) or -80°C for long-term storage (up to six months).[10] It is crucial to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.[10][11]

Q4: What is the maximum concentration of DMSO that can be used in cell-based assays?

A4: The final concentration of DMSO in your cell culture medium should generally be kept below 0.5% to avoid cytotoxicity.[10][12] However, the tolerance to DMSO can be cell-line dependent.[13][14] It is always best practice to run a vehicle control (medium with the same final concentration of DMSO) to assess any potential effects of the solvent on your cells.[10][15] Concentrations above 1% can lead to detrimental effects such as membrane damage and cell death.[15]

Troubleshooting Guide

This section addresses common issues encountered when working with Methyl 5-(4-bromophenyl)isoxazole-4-carboxylate and DMSO.

Issue 1: The compound is not dissolving in DMSO at my desired concentration.

  • Causality: While DMSO is a strong solvent, every compound has a solubility limit. Attempting to create a solution above this saturation point will result in undissolved solid.

  • Troubleshooting Steps:

    • Gentle Heating: Warm the solution to 37°C in a water bath. This can increase the kinetic solubility.

    • Sonication: Use a bath sonicator to provide mechanical energy to aid dissolution.[16]

    • Vortexing: Vigorous mixing can help to break up solid aggregates.

    • Re-evaluate Concentration: If the compound still does not dissolve, you may need to prepare a lower concentration stock solution.

Issue 2: My compound precipitates when I dilute the DMSO stock into my aqueous buffer or cell culture medium.

  • Causality: This is a common problem for hydrophobic compounds.[12] When the DMSO stock is added to an aqueous environment, the local concentration of the compound can exceed its aqueous solubility limit, causing it to precipitate out of solution.[17]

  • Troubleshooting Workflow:

    G start Precipitation Observed During Dilution step1 Reduce Precipitation Risk start->step1 step2 Option A: Stepwise Dilution step1->step2 Method step3 Option B: Increase Final Volume step1->step3 Method step4 Option C: Use a Co-solvent step1->step4 Advanced step5 Option D: Carrier Molecules step1->step5 Advanced end Homogeneous Working Solution step2->end step3->end step4->end step5->end

    Caption: Troubleshooting workflow for compound precipitation.

  • Detailed Solutions:

    • Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, sequential dilutions. This gradual decrease in DMSO concentration can help keep the compound in solution.[10]

    • Increase Final Volume: Diluting the DMSO stock into a larger volume of aqueous buffer can prevent the local concentration from exceeding the solubility limit.[17]

    • Co-solvents: For particularly challenging compounds, the use of a co-solvent in the final aqueous medium may be necessary. Common co-solvents include PEG400 or Tween 80.[10] However, be aware that these can also have effects on your biological system.

    • Carrier Molecules: Cyclodextrins can be used to encapsulate the hydrophobic compound and increase its apparent aqueous solubility.[6]

Issue 3: I am observing unexpected or inconsistent results in my biological assay.

  • Causality: This could be due to several factors, including compound degradation, DMSO-induced cellular stress, or direct interference of DMSO with the assay components.[18]

  • Troubleshooting Steps:

    • Verify Stock Solution Integrity: If your stock solution is old or has been subjected to multiple freeze-thaw cycles, consider preparing a fresh stock.

    • Optimize DMSO Concentration: Perform a dose-response curve with DMSO alone on your cells or assay system to determine the highest tolerated concentration that does not produce confounding effects.[15][19]

    • Check for Assay Interference: DMSO can sometimes interfere with assay readouts (e.g., fluorescence or luminescence). Run appropriate controls to test for this.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in 100% DMSO

This protocol provides a step-by-step method for preparing a concentrated stock solution.[9]

Materials:

  • Methyl 5-(4-bromophenyl)isoxazole-4-carboxylate (solid)

  • Anhydrous DMSO (≥99.9% purity)

  • Analytical balance

  • Sterile microcentrifuge tubes

  • Calibrated micropipettes

Procedure:

  • Calculate Required Mass: Determine the mass of the compound needed to prepare your desired volume of a 10 mM stock solution.

    • Formula: Mass (mg) = 10 mmol/L * Molecular Weight ( g/mol ) * Volume (L)

    • Example for 1 mL: Mass = 10 * 296.12 * 0.001 = 2.96 mg

  • Weigh Compound: Accurately weigh the calculated mass of the solid compound into a sterile microcentrifuge tube.

  • Add DMSO: Add the calculated volume of anhydrous DMSO to the tube.

  • Dissolve: Vortex the solution vigorously until the solid is completely dissolved. If necessary, use gentle heating (37°C) or sonication to aid dissolution.

  • Aliquot and Store: Aliquot the stock solution into single-use volumes in sterile tubes and store at -20°C or -80°C.

Protocol 2: Preparation of Working Solutions by Serial Dilution

This protocol describes how to dilute your DMSO stock solution into an aqueous buffer or cell culture medium while minimizing precipitation.

Workflow Diagram:

G stock 10 mM Stock in 100% DMSO intermediate Intermediate Dilution (e.g., 1 mM in Medium + 10% DMSO) stock->intermediate 1:10 Dilution working Final Working Solution (e.g., 10 µM in Medium + <0.1% DMSO) intermediate->working 1:100 Dilution

Sources

Optimization

Technical Support Center: Purification of Isoxazole Methyl Esters

Welcome to the Technical Support Center for the purification of isoxazole methyl esters. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of is...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of isoxazole methyl esters. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of isolating and purifying these important heterocyclic compounds. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and purity of your isoxazole methyl ester products.

Section 1: Troubleshooting Guide

This section addresses common challenges encountered during the purification of isoxazole methyl esters, providing potential causes and actionable solutions.

Problem Potential Cause(s) Recommended Action(s)
Low Recovery After Column Chromatography - Compound is too polar/non-polar for the chosen solvent system: The product may be eluting with the solvent front or sticking to the silica gel. - Product degradation on silica gel: The slightly acidic nature of silica gel can cause degradation of sensitive isoxazole rings.[1] - Co-elution with impurities: Impurities with similar polarity can lead to the collection of mixed fractions and subsequent loss of pure product.- Optimize the solvent system using Thin Layer Chromatography (TLC): Systematically screen different solvent systems to achieve a retention factor (Rf) of 0.2-0.4 for the desired compound.[1] Consider using a three-solvent mixture or adding a small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to improve separation.[1] - Use an alternative stationary phase: If silica gel proves problematic, consider using neutral or basic alumina, or reverse-phase silica.[1] - Employ preparative TLC or HPLC: For difficult separations, these techniques can provide higher resolution, although they are often limited to smaller scales.[1]
Product "Oils Out" During Crystallization - Rapid cooling of a supersaturated solution: The compound comes out of solution too quickly and above its melting point.[2] - High impurity level: The presence of significant impurities can lower the melting point of the mixture and inhibit crystal lattice formation.[2] - Inappropriate solvent choice: The solvent may not be ideal for inducing crystallization of the specific isoxazole methyl ester.- Slow down the cooling process: Allow the solution to cool to room temperature slowly before placing it in an ice bath.[2] - Add more solvent: Re-dissolve the oiled-out product by heating and adding a small amount of additional solvent to prevent premature precipitation.[2] - Perform a pre-purification step: Use column chromatography to remove the bulk of impurities before attempting crystallization. - Experiment with different crystallization solvents or solvent mixtures.
Multiple Spots on TLC After Purification - Incomplete reaction: Starting materials or reaction intermediates may still be present. - Formation of regioisomers: Synthesis of isoxazoles can sometimes yield a mixture of regioisomers with similar polarities, making separation difficult.[1] - Product decomposition: The isoxazole ring can be sensitive to certain conditions, such as strong acids, bases, or heat, leading to degradation products.[1]- Monitor the reaction to completion: Use TLC to ensure all starting materials have been consumed before work-up. - Optimize reaction conditions to favor the desired regioisomer: Adjusting temperature, solvent, or catalyst can sometimes improve regioselectivity.[1] - Use milder work-up and purification conditions: Avoid strongly acidic or basic conditions if your compound is sensitive.[1] Protect from light if it is photosensitive.[1]
Crystals Do Not Form - Solution is not sufficiently saturated: The concentration of the compound is too low for crystallization to occur. - Presence of impurities that inhibit crystal formation. - Concentrate the solution: Carefully evaporate some of the solvent to increase the concentration of the desired product.[2] - Induce crystallization: Scratch the inside of the flask with a glass rod at the air-solvent interface or add a seed crystal of the pure compound.[2] - Consider a different purification method: If crystallization is consistently unsuccessful, column chromatography or preparative HPLC may be better options.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing isoxazole methyl esters?

A1: Common impurities can include unreacted starting materials, such as 1,3-dicarbonyl compounds and hydroxylamine, as well as byproducts like furoxans.[1] Depending on the synthetic route, you may also encounter regioisomers, which can be particularly challenging to separate due to their similar physical properties.[1]

Q2: My isoxazole methyl ester seems to be degrading during work-up. What conditions should I avoid?

A2: The stability of the isoxazole ring is influenced by pH and temperature.[3] The N-O bond is susceptible to cleavage under several conditions:

  • Strongly Basic Conditions: Some isoxazoles can undergo ring-opening in the presence of strong bases.[1]

  • Reductive Conditions: Catalytic hydrogenation (e.g., H₂/Pd) can cleave the N-O bond.[1]

  • Photochemical Conditions: UV irradiation can cause the isoxazole ring to rearrange.[1]

  • High Temperatures: Prolonged exposure to high heat can lead to degradation or rearrangement reactions.[3]

Q3: How can I improve the separation of regioisomers of my isoxazole methyl ester?

A3: Separating regioisomers is a common challenge.[1] Here are a few strategies:

  • Optimize Column Chromatography: Experiment with different solvent systems and stationary phases (e.g., alumina, reverse-phase silica).[1] Sometimes, a gradient elution can be effective.

  • Preparative HPLC: This technique offers higher resolving power for difficult separations.

  • Supercritical Fluid Chromatography (SFC): SFC can be a powerful tool for separating isomers.[4]

  • Crystallization: If one regioisomer is more prone to crystallization, this can be an effective method for separation. Experiment with various solvent systems to induce selective crystallization.[1]

Q4: What are the best analytical techniques to assess the purity of my final product?

A4: A combination of techniques is recommended for a thorough purity assessment:

  • Thin Layer Chromatography (TLC): A quick and easy method to get a preliminary idea of purity and to screen for appropriate column chromatography conditions.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on purity and can detect impurities that may not be visible by TLC.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and can also be used for purity assessment by identifying signals from impurities. Quantitative NMR (qNMR) is a powerful tool for determining absolute purity.[7]

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help identify impurities.

Q5: Can I use distillation to purify my isoxazole methyl ester?

A5: Distillation can be a suitable method for purifying liquid isoxazole methyl esters, particularly for removing non-volatile impurities.[8] However, it is crucial to consider the thermal stability of your compound, as some isoxazoles can degrade or rearrange at elevated temperatures.[3][9] Vacuum distillation is often preferred to lower the boiling point and minimize thermal stress on the molecule.

Section 3: Experimental Protocols & Visualizations

Protocol: Purification by Column Chromatography

This protocol outlines a general procedure for purifying isoxazole methyl esters using silica gel column chromatography.

Materials:

  • Crude isoxazole methyl ester

  • Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

  • Appropriate organic solvents (e.g., hexane, ethyl acetate, dichloromethane)

  • Glass column with a stopcock

  • Sand

  • Cotton or glass wool

  • Collection tubes or flasks

  • TLC plates and chamber

Procedure:

  • Solvent System Selection:

    • Using TLC, identify a solvent system that provides good separation of your desired product from impurities, aiming for an Rf value of 0.2-0.4 for the product.[1]

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the chosen eluent and pour it into the column, allowing the silica to settle without air bubbles.

    • Add another layer of sand on top of the silica gel bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a more polar solvent.

    • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica gel, and evaporating the solvent.

    • Carefully load the sample onto the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen solvent system.

    • Collect fractions in separate tubes or flasks.

    • Monitor the separation by TLC analysis of the collected fractions.

  • Product Isolation:

    • Combine the pure fractions containing the desired product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified isoxazole methyl ester.

Protocol: Purification by Recrystallization

This protocol describes a general method for purifying solid isoxazole methyl esters.

Materials:

  • Crude solid isoxazole methyl ester

  • Appropriate recrystallization solvent(s)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Solvent Selection:

    • Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the recrystallization solvent and heat the mixture to boiling while stirring.

    • Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of cold recrystallization solvent.

    • Allow the crystals to air dry or place them in a desiccator to remove residual solvent.

Visual Workflow: Troubleshooting Purification

Troubleshooting_Purification cluster_column Column Chromatography Troubleshooting cluster_crystallization Crystallization Troubleshooting start Crude Product purification_choice Select Purification Method start->purification_choice column Column Chromatography purification_choice->column Liquid or Solid crystallization Crystallization purification_choice->crystallization Solid distillation Distillation purification_choice->distillation Liquid low_recovery Low Recovery? column->low_recovery oils_out Oils Out? crystallization->oils_out optimize_solvent Optimize Solvent System low_recovery->optimize_solvent Yes pure_product Pure Product low_recovery->pure_product No change_stationary_phase Change Stationary Phase optimize_solvent->change_stationary_phase no_crystals No Crystals? oils_out->no_crystals No slow_cooling Slow Cooling oils_out->slow_cooling Yes no_crystals->pure_product No induce_crystallization Induce Crystallization no_crystals->induce_crystallization Yes

Caption: A flowchart for troubleshooting common issues in isoxazole methyl ester purification.

Section 4: Concluding Remarks

The purification of isoxazole methyl esters is a critical step in their synthesis and application. A systematic approach to selecting and optimizing purification methods, coupled with a thorough understanding of the potential challenges, is essential for obtaining high-purity compounds. This guide provides a foundation for troubleshooting common issues and implementing effective purification strategies. For further assistance, please consult the referenced literature.

References

  • Zehani Y, Lemaire L, Millet R, Lipka E. Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography.
  • Claisen L. Ueber die Einwirkung von Hydroxylamin auf Acetylaceton und seine Derivate. Berichte der deutschen chemischen Gesellschaft. 1891;24(2):3900-3910.
  • Hansen TV, Wu P, Fokin VV. One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles. J Org Chem. 2005;70(19):7761-7764.
  • Claisen L. Ueber Isoxazolon. Berichte der deutschen chemischen Gesellschaft. 1909;42(1):59-69.
  • Bianchi G, De Micheli C, Gandolfi R. 1,3-Dipolar cycloadditions involving nitrile oxides. Angewandte Chemie International Edition in English. 1979;18(10):721-737.
  • Stagno C, Stella L. Photochemistry of Isoxazoles. Molecules. 2020;25(21):5183.
  • Wallace RH, Zificsak CA. A convenient and general synthesis of isoxazoles from 1,3-dicarbonyl compounds. Tetrahedron Letters. 2001;42(30):5153-5155.
  • Sibi MP, Itoh K, Jasperse CP. Enantioselective [3 + 2] cycloadditions of nitrile oxides. Journal of the American Chemical Society. 2004;126(23):7162-7163.
  • Kozikowski AP, Adamczyk M. The intramolecular nitrile oxide cycloaddition (INOC) reaction. In: Padwa A, editor. Comprehensive Organic Synthesis. Pergamon; 1991. p. 101-130.
  • Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. Google Patents.
  • Studies in isoxazole chemistry. II. Isoxazoles from the Δ2-isoxazolin-5-ols and their acetates. Canadian Journal of Chemistry. 1968;46(18):2961-2967.
  • Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography. Semantic Scholar. Available from: [Link]

  • Li J, Li G, Wang L, Zhang X. Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules. 2013 Nov 5;18(11):13648-58.
  • Process for preparing isoxazole compounds. Google Patents.
  • How to hydrolyze ester in presence of isoxazole moiety? ResearchGate. Available from: [Link]

  • Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica. 2016;8(1):334-340.
  • Methyl nitrate energetic compounds based on bicyclic scaffolds of furazan–isofurazan (isoxazole): syntheses, crystal structures and detonation performances. RSC Publishing. Available from: [Link]

  • Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. MDPI. Available from: [Link]

  • Studies in isoxazole chemistry. 111.' The preparation and lithiation of 3,5-disubstituted isoxazoles. Canadian Science Publishing. Available from: [Link]

  • 3.6F: Troubleshooting. Chemistry LibreTexts. Available from: [Link]

  • Synthesis and caracterization of isoxazolinic α-quaternary α-amino esters. OALib. Available from: [Link]

  • Analytical Methods for Assessing Drug Purity and Quality “A Critical Evaluation”. Ijaresm. Available from: [Link]

  • Separation of 5-Methyl-3-(2-thienyl)isoxazole-4-carboxylic acid on Newcrom R1 HPLC column. SIELC Technologies. Available from: [Link]

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Troubleshooting

Technical Support Center: Synthesis of 5-Aryl-Isoxazoles

Welcome to the Technical Support Center for the synthesis of 5-aryl-isoxazoles. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this privileged heterocy...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 5-aryl-isoxazoles. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this privileged heterocyclic scaffold. Isoxazoles are cornerstone structures in numerous pharmaceuticals, including COX-2 inhibitors and various CNS agents, making their efficient synthesis a critical task.[1][2]

This document moves beyond standard protocols to provide in-depth, field-tested insights in a direct question-and-answer format. We will explore the causality behind common experimental challenges and offer robust, validated solutions to improve your reaction yields and product purity.

Frequently Asked Questions & Troubleshooting Guides
Problem 1: Low or No Yield of the Desired 5-Aryl-Isoxazole

Question: My reaction has resulted in a very low yield or no desired product. What are the potential causes and how can I troubleshoot this?

Answer: Low or no yield is a frequent yet solvable issue in isoxazole synthesis. The cause often lies in one of three areas: starting material integrity, suboptimal reaction conditions, or the inherent instability of key intermediates. A systematic approach is the most effective way to diagnose and resolve the problem.[3]

Causality & Expert Analysis:

The two most prevalent methods for synthesizing 5-aryl-isoxazoles are the 1,3-dipolar cycloaddition of an aryl alkyne with a nitrile oxide and the cyclocondensation of a 1,3-dicarbonyl compound (or its equivalent, like a chalcone) with hydroxylamine.[4][5] Each has unique failure points.

  • For 1,3-Dipolar Cycloadditions: The primary culprit is often the nitrile oxide intermediate. These species are highly reactive and prone to dimerization, forming furoxans (1,2,5-oxadiazole-2-oxides), especially at high concentrations or temperatures.[3][6][7] If the nitrile oxide decomposes or dimerizes faster than it reacts with your alkyne, your yield will plummet.

  • For Cyclocondensation Reactions: Reactivity issues often stem from the 1,3-dicarbonyl substrate. The equilibrium between keto-enol tautomers can affect the rate of reaction with hydroxylamine. Furthermore, incorrect pH can prevent the effective cyclization of the initial adduct.[8]

Troubleshooting Workflow:

A logical workflow is essential for efficiently identifying the root cause of low yield.

LowYieldTroubleshooting start Low or No Yield Observed verify_sm Step 1: Verify Starting Material Quality - Purity (NMR, LC-MS) - Reactivity of Alkyne/Chalcone - Quality of Hydroxylamine or  Nitrile Oxide Precursor start->verify_sm review_cond Step 2: Review Reaction Conditions - Correct Temperature? - Sufficient Reaction Time? - Inert Atmosphere (if needed)? - Correct Solvent & Base/Acid? verify_sm->review_cond If Materials are Pure optimize Step 3: Optimize Reaction Conditions - Screen Solvents & Catalysts - Vary Temperature & Time - Adjust Stoichiometry - Consider Microwave Irradiation review_cond->optimize If Conditions Seem Correct success Improved Yield optimize->success

Caption: A systematic workflow for troubleshooting low reaction yields.

Actionable Solutions:

  • Starting Material Integrity:

    • Purity Check: Always verify the purity of your starting materials (aryl alkyne, chalcone, hydroxylamine hydrochloride, etc.) via NMR or LC-MS before starting the reaction.

    • Fresh Reagents: Hydroxylamine solutions can degrade over time. Use freshly prepared solutions or high-quality commercial reagents. For cycloadditions, ensure your nitrile oxide precursor (e.g., an aldoxime or hydroximoyl chloride) has not decomposed.

  • Condition Optimization (1,3-Dipolar Cycloaddition):

    • Minimize Dimerization: The most critical optimization is to control the concentration of the nitrile oxide. Generate it in situ by slowly adding the oxidizing agent (e.g., NCS, Chloramine-T) or base to a solution of the aldoxime precursor and the alkyne.[6][7] This keeps the instantaneous concentration of the nitrile oxide low, favoring the desired cycloaddition over dimerization.[7]

    • Temperature Control: Generate the nitrile oxide at a low temperature (e.g., 0 °C) to suppress dimerization, then allow the reaction to warm to room temperature or higher to facilitate the cycloaddition.[3]

  • Condition Optimization (Cyclocondensation):

    • pH Control: The pH is critical. For reactions of β-enaminones with hydroxylamine, conducting the reaction without a base often favors the 5-aryl regioisomer.[8] In contrast, reactions with 1,3-diketones may require specific pH ranges to achieve optimal results.

    • Solvent Choice: While many organic solvents are used, greener methods using water or ethanol have proven highly effective and can simplify workup.[9][10] Some protocols report excellent yields in water at 50°C without any catalyst.[10]

Problem 2: Formation of a Mixture of Regioisomers

Question: My reaction is producing a mixture of 5-aryl and 3-aryl isoxazoles. How can I improve the regioselectivity?

Answer: The formation of regioisomers is a classic challenge governed by the steric and electronic properties of your reactants, as well as the reaction conditions.[3] Controlling regioselectivity is key to avoiding tedious purification steps and maximizing the yield of your target compound.

Causality & Expert Analysis:

In a 1,3-dipolar cycloaddition between a nitrile oxide (Ar-C≡N⁺-O⁻) and a terminal aryl alkyne (Ar'-C≡C-H), the regioselectivity is determined by which end of the dipole adds to which end of the dipolarophile. The outcome is dictated by the frontier molecular orbitals (HOMO-LUMO interactions). Generally, for terminal alkynes, the reaction is highly regioselective, leading to the 3,5-disubstituted isoxazole. However, with internal or electronically ambiguous alkynes, mixtures can form.[11]

In the cyclocondensation of an unsymmetrical 1,3-dicarbonyl compound with hydroxylamine, the initial nucleophilic attack can occur at either carbonyl group, leading to two possible isomeric products.

Decision Tree for Improving Regioselectivity:

Regioselectivity start Mixture of Regioisomers Observed method_q Which Synthesis Method? start->method_q cyclo 1,3-Dipolar Cycloaddition method_q->cyclo Cycloaddition claisen Cyclocondensation (1,3-Dicarbonyl + NH2OH) method_q->claisen Condensation cyclo_sol Modify Reagents/Conditions: - Use Copper(I) catalyst for terminal alkynes  (strongly favors 3,5-isomer) - Modify electronic properties of alkyne  or nitrile oxide - Screen solvent polarity cyclo->cyclo_sol claisen_sol Modify Reaction Conditions: - Adjust pH (acidic conditions often favor one isomer) - Change solvent (e.g., EtOH vs. H2O) - Use β-enamino ketone derivatives for better control claisen->claisen_sol success Improved Regioselectivity cyclo_sol->success claisen_sol->success

Caption: A decision-making flowchart for addressing regioselectivity issues.

Actionable Solutions:

  • Use a Catalyst (for Cycloadditions): The addition of a copper(I) catalyst (e.g., CuI) to the reaction of a terminal alkyne and an in situ generated nitrile oxide is a highly reliable method for ensuring the exclusive formation of the 3,5-disubstituted isoxazole.[1] This is one of the most robust solutions to regioselectivity issues with terminal alkynes.

  • Control the pH (for Condensations): For the reaction of 1,3-dicarbonyl compounds, pH is a powerful tool. Acidic conditions tend to favor one regioisomer, while neutral or basic conditions may favor the other.[5][7] A systematic screening of pH is recommended.

  • Modify the Substrate: Using a β-enamino ketone instead of a 1,3-diketone can provide excellent regiocontrol. The reaction with hydroxylamine typically proceeds via initial attack at the ketone carbonyl, leading selectively to the 5-substituted isoxazole.[8]

Data & Protocols
Table 1: Optimization of Reaction Conditions

This table summarizes key parameters that can be adjusted to troubleshoot common synthesis problems.

ParameterLow YieldPoor RegioselectivitySide Product Formation
Temperature Monitor progress (TLC/LCMS) to avoid decomposition at high temps or slow reactions at low temps.[3]Can influence selectivity; requires empirical screening.Lower temperature during nitrile oxide generation to reduce dimerization.[3]
Solvent Screen solvents for better solubility of reagents. Aqueous or alcohol-based systems can be highly effective.[9][10]Polarity can influence orbital interactions; screen polar vs. non-polar solvents.[3]Solvent choice can affect the rate of side reactions.
Catalyst Consider catalyst for sluggish reactions (e.g., AuCl₃ for cycloisomerization).Crucial. Use Cu(I) for terminal alkynes in cycloadditions to ensure 3,5-selectivity.[1]N/A
Reagent Addition N/AN/ACrucial. Use slow addition of base/oxidant to maintain low nitrile oxide concentration.[4][6]
pH Control Ensure pH is optimal for cyclization step in condensation reactions.Crucial. Screen acidic vs. basic conditions for condensation reactions.[7]N/A
Experimental Protocol 1: Copper(I)-Catalyzed 1,3-Dipolar Cycloaddition

This protocol provides a highly regioselective method for synthesizing 3,5-disubstituted isoxazoles, including 5-aryl variants.

Materials:

  • Arylacetylene (1.0 eq)

  • Substituted Aldoxime (1.1 eq)

  • N-Chlorosuccinimide (NCS) (1.1 eq)

  • Triethylamine (Et₃N) (1.5 eq)

  • Copper(I) Iodide (CuI) (5 mol%)

  • Solvent (e.g., Dichloromethane, DCM)

Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the arylacetylene (1.0 eq), aldoxime (1.1 eq), and CuI (0.05 eq).

  • Dissolve the components in DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve NCS (1.1 eq) in DCM.

  • Add the NCS solution dropwise to the reaction mixture over 15-20 minutes.

  • After the addition of NCS, add triethylamine (1.5 eq) dropwise.

  • Allow the reaction to slowly warm to room temperature and stir for 4-12 hours, monitoring progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental Protocol 2: Cyclocondensation of a Chalcone with Hydroxylamine

This classic and robust method is excellent for producing 5-aryl isoxazoles from readily available α,β-unsaturated ketones (chalcones).

Materials:

  • 1-Aryl-3-aryl'-prop-2-en-1-one (Chalcone) (1.0 eq)

  • Hydroxylamine Hydrochloride (NH₂OH·HCl) (1.5 eq)

  • Base (e.g., NaOH, KOH, or NaOAc) (2.0 eq)

  • Solvent (e.g., Ethanol or Acetic Acid)

Procedure:

  • Dissolve the chalcone (1.0 eq) in ethanol in a round-bottom flask.

  • Add hydroxylamine hydrochloride (1.5 eq) and the base (2.0 eq) to the solution.

  • Heat the mixture to reflux (approx. 80 °C) and stir for 2-6 hours. Monitor the reaction by TLC until the starting chalcone is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a beaker of crushed ice and water.

  • If a precipitate forms, collect it by vacuum filtration. If no precipitate forms, acidify the mixture with dilute HCl to induce precipitation.

  • Wash the collected solid with cold water and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 5-aryl-isoxazole.

Mechanistic Visualization

Understanding the reaction pathway and potential pitfalls is key to optimization. The diagram below illustrates the 1,3-dipolar cycloaddition, highlighting the desired reaction versus the common side reaction.

CycloadditionMechanism cluster_main Desired Pathway: [3+2] Cycloaddition cluster_side Competing Side Reaction aldoxime Ar-CH=NOH (Aldoxime) nitrile_oxide [ Ar-C≡N⁺-O⁻ ] (Nitrile Oxide Intermediate) aldoxime->nitrile_oxide Oxidation / Base isoxazole 5-Aryl-Isoxazole Product nitrile_oxide->isoxazole [3+2] Cycloaddition nitrile_oxide2 [ Ar-C≡N⁺-O⁻ ] alkyne Ar'-C≡CH (Aryl Alkyne) alkyne->isoxazole [3+2] Cycloaddition furoxan Furoxan Dimer (Byproduct) nitrile_oxide2->furoxan Dimerization (High Concentration) nitrile_oxide3 [ Ar-C≡N⁺-O⁻ ] nitrile_oxide3->furoxan Dimerization (High Concentration)

Caption: The reaction pathway of 1,3-dipolar cycloaddition and the competing dimerization side reaction.

References
  • Isoxazole synthesis. Organic Chemistry Portal. [Link]

  • Sharma, V., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances. [Link]

  • Nguyen, T. V., et al. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry. [Link]

  • Mijangos, V., et al. (2022). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. Scientific Reports. [Link]

  • Narenderan, S. T., et al. (2026). Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives. RSC Advances. [Link]

  • Wallace, R. H., & Zong, K. K. (2005). Synthesis of 3,4,5-Trisubstituted Isoxazoles via Sequential [3 + 2] Cycloaddition/Silicon-Based Cross-Coupling Reactions. The Journal of Organic Chemistry. [Link]

  • MDPI. (2025). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules. [Link]

  • MDPI. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Molecules. [Link]

  • ResearchGate. (n.d.). Challenges associated with isoxazole directed C−H activation. ResearchGate. [Link]

  • ResearchGate. (2013). The proposed mechanism for the synthesis of 5-arylisoxazoles. ResearchGate. [Link]

  • Nanobioletters. (2024). Construction of Isoxazole ring: An Overview. Letters in Applied NanoBioScience. [Link]

  • PMC. (2025). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. National Center for Biotechnology Information. [Link]

  • Dou, G., et al. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. International Journal of Molecular Sciences. [Link]

  • RSC Publishing. (2022). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/ . RSC Green Chemistry. [Link]

  • Narenderan, S. T., et al. (2026). Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives. National Center for Biotechnology Information. [Link]

  • Insciences. (n.d.). SYNTHESIS OF ISOXAZOLIDINES BY 1,3-DIPOLAR CYCLOADDITION: RECENT ADVANCES. Insciences. [Link]

  • MDPI. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. International Journal of Molecular Sciences. [Link]

  • Google Patents. (1970). Process for the purification of 3-amino-5-methylisoxazole.
  • Wiley Online Library. (2018). New Isoxazole‐Substituted Aryl Iodides: Metal‐Free Synthesis, Characterization and Catalytic Activity. ChemistrySelect. [Link]

  • Preprints.org. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Preprints.org. [Link]

  • Gothwal, A., et al. (2016). The synthetic and therapeutic expedition of isoxazole and its analogs. Bioorganic & Medicinal Chemistry. [Link]

  • International Journal of Pharmaceutical Chemistry and Analysis. (2024). A review of isoxazole biological activity and present synthetic techniques. ijpcajournal.com. [Link]

Sources

Optimization

Technical Support Center: Recrystallization of Bromophenyl Isoxazoles

This is a technical support guide designed for researchers and process chemists working with bromophenyl isoxazoles. Topic: Optimization of Solvent Systems for Purification Audience: Medicinal Chemists, Process Developme...

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for researchers and process chemists working with bromophenyl isoxazoles.

Topic: Optimization of Solvent Systems for Purification Audience: Medicinal Chemists, Process Development Scientists Version: 2.1 (Current)

Executive Summary & Solvent Selection Strategy

The Challenge: Bromophenyl isoxazoles possess a "Janus-faced" solubility profile. The isoxazole ring is polar and electron-deficient, while the bromophenyl moiety is lipophilic and bulky. This often leads to "oiling out" (liquid-liquid phase separation) rather than clean crystallization.

The Solution: Success relies on balancing solvating power (to hold the solute at high temps) with antisolvent selectivity (to reject impurities).

Recommended Solvent Systems

Based on field data and literature precedents, we recommend the following hierarchy. Do not deviate unless the primary systems fail.

PrioritySolvent SystemRatio (v/v)Best For...Technical Note
Primary Ethanol / Water 95:5 to 50:50General purpose; polar impurities.Start with hot 95% EtOH. Add water dropwise until turbidity persists.
Secondary Ethyl Acetate / Hexane 1:4 to 1:10Lipophilic impurities; non-polar side products.Excellent for 3-(4-bromophenyl) derivatives. High recovery yields.[1]
Tertiary Isopropanol (IPA) 100%Thermally sensitive derivatives.Slower evaporation rate promotes larger crystal growth.
Specialty Xylene 100%High-melting analogs (>150°C).Requires high heat (140°C). Use only for very insoluble compounds.

Interactive Troubleshooting Guide (Q&A)

Issue 1: "My product is oiling out as a bottom layer instead of crystallizing."

Diagnosis: The temperature gap between the melting point of your solvated compound and the boiling point of the solvent is too narrow, or the solution is too concentrated. Corrective Action:

  • Re-dissolve: Return the mixture to a boil.

  • Dilute: Add 20% more of the good solvent (e.g., Ethanol or EtOAc).

  • Slow Cool: Insulate the flask with a towel or place it in a warm water bath to cool slowly. Rapid cooling traps solvent and forces oiling.

  • Seed: If an oil forms, re-heat until clear, let it cool slightly, and add a "seed crystal" of pure product (if available) or scratch the glass surface.

Issue 2: "The crystals are colored (yellow/brown) but should be white."

Diagnosis: Trapped conjugated impurities or oxidation byproducts. Corrective Action:

  • Activated Charcoal: In the hot solution (before adding antisolvent), add activated charcoal (1-2% w/w). Stir for 5 mins, then filter hot through Celite.

  • Solvent Switch: If using EtOAc/Hexane, switch to EtOH. Polar impurities often co-crystallize in non-polar solvents but remain in the mother liquor of polar solvents.

Issue 3: "Yield is too low (<50%)."

Diagnosis: Product is too soluble in the mother liquor. Corrective Action:

  • Ice Bath: Did you cool to 0-4°C?

  • Antisolvent Push: In a two-solvent system, increase the proportion of the antisolvent (e.g., go from 1:4 to 1:10 EtOAc/Hexane).

  • Second Crop: Concentrate the filtrate (mother liquor) to half volume and repeat cooling. Warning: Second crops are usually less pure.

Standard Operating Procedure (SOP)

Protocol: Two-Solvent Recrystallization (EtOAc / Hexane System) Target: 3-(4-bromophenyl)-5-substituted isoxazoles.

  • Preparation: Place crude solid in an Erlenmeyer flask. Add a stir bar.[2]

  • Dissolution: Add Ethyl Acetate (Solvent A) in small portions while heating on a hot plate/block.

    • Critical: Use the minimum amount required to dissolve the solid at near-boiling temperature.

  • Clarification (Optional): If insoluble particles are visible, perform a hot filtration through a pre-warmed funnel.

  • Nucleation Setup: Remove from heat. While still hot, add Hexane (Solvent B) dropwise.

    • Visual Cue: Stop adding Hexane when a faint cloudiness (turbidity) persists for 10 seconds.

  • Clearing: Add 1-2 drops of hot Ethyl Acetate to just clear the turbidity. The solution should be saturated but clear.

  • Crystallization:

    • Allow to cool to Room Temp (RT) undisturbed (20-30 mins).

    • Once solids appear, move to an ice bath (0-4°C) for 30 mins to maximize yield.

  • Collection: Filter via vacuum (Buchner funnel). Wash filter cake with cold Hexane .

  • Drying: Dry under vacuum or in a desiccator.

Decision Logic & Workflow

The following diagram illustrates the decision-making process for solvent selection and troubleshooting.

RecrystallizationLogic Start Crude Bromophenyl Isoxazole SolubilityTest Solubility Test (Small Scale) Start->SolubilityTest TryEtOH Try Ethanol (Hot) SolubilityTest->TryEtOH Polar Impurities TryEtOAc Try EtOAc/Hexane SolubilityTest->TryEtOAc Non-polar Impurities Dissolves Dissolves? TryEtOH->Dissolves TryEtOAc->Dissolves AddWater Add Water (Antisolvent) Dissolves->AddWater Yes AddHexane Add Hexane (Antisolvent) Dissolves->AddHexane Yes Crystallizes Crystallizes on Cooling? Success Pure Crystals Crystallizes->Success Yes Oiling Oiling Out? Oiling->Crystallizes No SlowCool Re-heat & Slow Cool Oiling->SlowCool Yes AddWater->Crystallizes AddHexane->Oiling SlowCool->Crystallizes

Caption: Decision tree for selecting solvent systems and managing phase separation issues during isoxazole purification.

Reference Data: Solvent Properties

Understanding the dielectric constant helps predict solubility. Bromophenyl isoxazoles generally crystallize best when the solvent polarity matches the "sweet spot" between the phenyl ring and the isoxazole core.

SolventBoiling Point (°C)Dielectric Constant (

)
Role
Water10080.1Antisolvent (Strong)
Ethanol7824.5Primary Solvent
Isopropanol8217.9Primary Solvent
Ethyl Acetate776.0Primary Solvent
Hexane681.9Antisolvent (Weak)
Toluene1102.4Specialty Solvent

References

  • Organic Syntheses. "3-(4-Chlorophenyl)-5-(4-methoxyphenyl)isoxazole." Org.[3] Synth.1977 , 57, 112. (Demonstrates Xylene/Ethanol usage for aryl isoxazoles).

  • National Institutes of Health (PMC). "Bromo-lactamization of isoxazole via neighboring group participation." PubMed Central. (Details Hexane/EtOAc 4:1 ratios for bromophenyl derivatives).

  • MIT OpenCourseWare. "Recrystallization Guide." MIT Chemistry Dept. (Foundational theory on two-solvent systems).

  • Royal Society of Chemistry. "Discovery and structure-activity relationship study of novel isoxazole-based small molecules." RSC Advances. (Use of Isopropanol for precipitation).[4]

Sources

Troubleshooting

Technical Support Center: Separation of Isoxazole Regioisomers by Chromatography

Welcome to the technical support center dedicated to the chromatographic separation of isoxazole regioisomers. The subtle structural differences between regioisomers—often varying only by the position of substituents on...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the chromatographic separation of isoxazole regioisomers. The subtle structural differences between regioisomers—often varying only by the position of substituents on the isoxazole ring—present a significant purification challenge in pharmaceutical and chemical research. Due to nearly identical physical properties like molecular weight, pKa, and often polarity, their separation demands a highly systematic and nuanced approach.

This guide provides field-proven insights, troubleshooting strategies, and detailed protocols to empower researchers, scientists, and drug development professionals to overcome these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: Which chromatographic technique is generally most effective for separating isoxazole regioisomers?

While Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a common starting point, Supercritical Fluid Chromatography (SFC) is frequently more powerful for separating regioisomers. SFC often provides higher separation efficiency and complementary selectivity to HPLC.[1] Its use of supercritical CO2 with organic modifiers allows for unique interactions with stationary phases, which can be highly effective at differentiating the minor structural variations between isomers.[2]

Q2: What is the most critical first step when developing a separation method for a new pair of isoxazole regioisomers?

The most critical step is a systematic and diverse column screening. The identification of the right column chemistry is the most important factor in method development, especially in SFC where retention cannot be easily predicted. Instead of relying on a single column type (e.g., C18), screen a range of stationary phases with different retention mechanisms (e.g., polar, non-polar, aromatic, chiral) to maximize the chances of finding initial selectivity.

Q3: Can a chiral stationary phase (CSP) be used to separate achiral regioisomers?

Absolutely. This is a highly effective, though often overlooked, strategy. Chiral stationary phases, particularly those based on polysaccharide derivatives like cellulose and amylose, can provide excellent separation of achiral positional isomers. The rigid, three-dimensional structure of the chiral selector offers unique steric and electronic interactions that can differentiate the subtle geometric differences between regioisomers that are invisible to standard achiral phases.

Q4: My isoxazole compound appears to be degrading during purification. What could be the cause?

The isoxazole ring's N-O bond can be susceptible to cleavage under certain conditions.[3] If you observe degradation, consider the following:

  • Strongly Basic Conditions: Avoid mobile phases with a high pH or stationary phases with basic characteristics that could promote ring-opening.[3]

  • Reductive Conditions: Certain metal-based columns or mobile phase contaminants could potentially cause cleavage of the N-O bond.[3]

  • Stationary Phase Activity: Highly active silica or alumina surfaces can sometimes catalyze degradation. Consider using end-capped or hybrid silica columns.

Troubleshooting Guide: Resolving Common Separation Issues

Problem 1: My regioisomers are completely co-eluting on a standard C18 column.

Answer: This is a common scenario, as C18 columns separate primarily based on hydrophobicity, which is often nearly identical for regioisomers. To resolve this, you must introduce different separation mechanisms.

Recommended Actions:

  • Diversify Stationary Phase Screening: Move beyond C18 and screen columns that offer alternative interactions. See the table below for suggestions.

  • Switch to SFC: SFC is a powerful tool for isomer separations and should be a primary alternative.[4] The retention mechanism is similar to normal phase LC, making it orthogonal to reverse-phase.[4]

  • Consider Normal Phase Liquid Chromatography (NPLC): If SFC is unavailable, NPLC on silica, cyano, or amino columns can provide the selectivity needed.

Table 1: Recommended Achiral Stationary Phases for Regioisomer Screening

Stationary PhasePrimary Interaction Mechanism(s)Ideal For Differentiating
Pentafluorophenyl (PFP) Dipole-dipole, π-π, ion-exchange, shape selectivityIsomers with differences in electron density or shape.[5]
Phenyl-Hexyl π-π interactions, weak hydrophobicAromatic regioisomers.
Cyano (CN) Dipole-dipole interactions, weak hydrophobicIsomers with differing polar functional groups.[6]
Silica/Diol (HILIC) Adsorption, hydrogen bondingPolar regioisomers that are poorly retained in RP-HPLC.[4]
Problem 2: I have achieved partial separation (0.5 < Resolution < 1.5), but the peaks are not baseline resolved. How can I optimize this?

Answer: Achieving partial separation is a promising start. Fine-tuning the method parameters can often push the resolution to the desired level (Resolution ≥ 1.5).

Optimization Workflow:

G cluster_mobile_phase Mobile Phase Optimization cluster_sfc SFC-Specific Optimization cluster_column Column & Flow Optimization start Initial Partial Separation mp1 Change Organic Modifier (e.g., Acetonitrile vs. Methanol) start->mp1 If using HPLC/SFC sfc1 Adjust Back Pressure (Increases density, often reduces retention) start->sfc1 If using SFC mp2 Add/Change Mobile Phase Additive (e.g., 0.1% Formic Acid, 0.1% TFA, or 0.1% NH4OH) mp1->mp2 mp3 Perform a Shallow Gradient (e.g., 20-30% B over 20 min) mp2->mp3 col1 Decrease Flow Rate mp3->col1 sfc2 Optimize Temperature (Affects mobile phase density and kinetics) sfc1->sfc2 sfc2->col1 col2 Increase Column Length or Use Column with Smaller Particles col1->col2 end Baseline Resolution (Rs >= 1.5) col2->end

Caption: Troubleshooting workflow for improving partial separation.

Causality:

  • Changing Organic Modifier: Acetonitrile and methanol have different abilities to engage in hydrogen bonding and dipole-dipole interactions, which can alter selectivity.[7]

  • Additives: Small amounts of acidic or basic additives can protonate or deprotonate analytes or silanols on the stationary phase, dramatically improving peak shape and sometimes altering elution order.[3]

  • SFC Pressure/Temperature: In SFC, pressure and temperature are used to fine-tune the density of the mobile phase. Increasing pressure typically increases fluid density and solvation strength, leading to shorter retention times.[1]

Problem 3: My peaks are broad, tailing, or splitting, even after finding a selective method.

Answer: Poor peak shape is often caused by secondary chemical interactions, column hardware issues, or improper sample preparation.

Troubleshooting Steps:

  • Assess Secondary Silanol Interactions: This is a common cause of peak tailing for nitrogen-containing heterocyles like isoxazoles. Add a small amount of a competitive base (e.g., 0.1% triethylamine or ammonia) to the mobile phase to block active silanol sites on the silica surface.[8]

  • Check for Column Overload: Your sample concentration may be too high. Dilute your sample 10-fold and re-inject. If peak shape improves, you are overloading the column.

  • Evaluate Sample Solvent: Dissolving your sample in a solvent significantly stronger than the initial mobile phase will cause peak distortion.[9] Whenever possible, dissolve the sample in the starting mobile phase.

  • Investigate Chemical Stability: The isoxazole ring may be unstable under the chosen mobile phase conditions (e.g., pH). Run a stability test of the sample in the mobile phase over 24 hours and analyze for degradation products.

Detailed Protocols

Protocol 1: Systematic Method Development for Isoxazole Regioisomers by Achiral SFC

This protocol outlines a systematic screening approach to efficiently identify a suitable achiral SFC method.

Objective: To find a stationary phase and co-solvent combination that provides at least partial separation (Rs > 0.8) for further optimization.

Methodology:

  • Prepare Sample: Dissolve the regioisomer mixture in methanol or a suitable solvent at a concentration of ~1 mg/mL.

  • Select Screening Columns: Choose a set of 4-6 columns with diverse chemistries. A recommended starting set includes:

    • 2-Ethylpyridine

    • Cyano (CN)

    • Diol

    • Silica (Si)

  • Define a Generic Screening Gradient:

    • Mobile Phase A: Supercritical CO₂

    • Mobile Phase B: Methanol

    • Gradient: 5% to 40% B over 5 minutes

    • Flow Rate: 3 mL/min

    • Back Pressure: 150 bar

    • Temperature: 40 °C

  • Execute the Screen: Inject the sample onto each column using the generic gradient.

  • Analyze Results:

    • Identify the column/co-solvent combination that shows the best selectivity (greatest separation between the regioisomer peaks).

    • If no separation is observed, repeat the screen using a different co-solvent (e.g., ethanol or isopropanol). Protic organic modifiers are preferred in SFC.[10]

    • If multiple columns show promise, they can be further scrutinized.[1]

  • Proceed to Optimization: Using the best conditions identified, proceed to the optimization workflow described in Problem 2 .

G cluster_prep Preparation cluster_screen Screening cluster_analysis Analysis & Decision cluster_refine Refinement prep1 Prepare Sample (1 mg/mL in MeOH) screen1 Select 4-6 Diverse SFC Columns prep1->screen1 screen2 Run Generic Gradient (5-40% MeOH in CO2) screen1->screen2 analysis1 Analyze Data: Identify Best Selectivity screen2->analysis1 decision1 Separation Achieved? analysis1->decision1 refine1 Optimize Method (Gradient, P, T) decision1->refine1 Yes refine2 Change Co-solvent (e.g., to Ethanol) & Re-screen decision1->refine2 No end Final Method refine1->end

Caption: Experimental workflow for achiral SFC method development.

References

  • Waters Corporation. (n.d.). Preparative SFC Method Development.
  • BenchChem. (2025). Troubleshooting guide for the synthesis of isoxazole derivatives.
  • American Pharmaceutical Review. (2013, April 30). Implementation of Achiral Supercritical Fluid Chromatography in Drug Development Testing.
  • PharmaTutor. (n.d.). Separation of Pharmaceutical Enantiomers using Supercritical Fluid Technology.
  • Lee, H. J., Gahm, J., Jin, J. S., & Ahn, Y. G. (2021). Rapid Purification of Drug Enantiomers using Supercritical Fluid Chromatographic Method: Ibuprofen as a Model Compound. Indian Journal of Pharmaceutical Education and Research, 55(2), 614-620.
  • De Amici, M., De Micheli, C., Carrea, G., & Riva, S. (1989). Chemoenzymatic synthesis of chiral isoxazole derivatives. The Journal of Organic Chemistry, 54(11), 2646-2650.
  • Zehani, Y., et al. (n.d.). Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography. Semantic Scholar.
  • Chromatography Today. (n.d.). Column Technology for Achiral SFC Separations.
  • Contino, M., et al. (2007). Novel chiral isoxazole derivatives: synthesis and pharmacological characterization at human beta-adrenergic receptor subtypes. PubMed.
  • Zheng, Y., et al. (2025). Chiral Isoxazole‐Containing Triarylmethanes Through Enantioselective Nucleophilic Addition of 5‐Aminoisoxazoles to Ortho‐Quinone Methides and Their Antifungal Evaluation. Asian Journal of Organic Chemistry.
  • BOC Sciences. (n.d.). Enantiomeric Purification (HPLC/SFC).
  • SIELC Technologies. (n.d.). Separation of Isoxazole on Newcrom R1 HPLC column.
  • Zehani, Y., et al. (2017). Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography. Journal of Chromatography A, 1509, 90-98.
  • ResearchGate. (2016, March 15). How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)?
  • Element Lab Solutions. (2025, September 17). Achiral Supercritical Fluid Chromatography: Optimising Separations Through Stationary Phase Selection.
  • Welch, C. J., et al. (2016). A Perspective on the Application of Preparative Supercritical Fluid Chromatography Using Achiral Stationary Phases in Pharmaceutical Drug Discovery and Development.
  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
  • BUCHI. (n.d.). How to optimize your mobile phase to improve selectivity and resolution in chromatography.
  • LCGC International. (2026, February 12). Evaluation of Achiral Stationary Phases for Gradient Screening with Supercritical Fluid Chromatography.
  • LCGC International. (2026, February 12). Maximization of Selectivity in Reversed-Phase Liquid Chromatographic Method Development Strategies.
  • Journal of the American Oil Chemists' Society. (2022, March 1). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.
  • Restek. (2023, November 3). LC Chromatography Troubleshooting Guide.
  • YMC. (n.d.). HPLC Troubleshooting.

Sources

Optimization

Technical Support Center: Stability and Handling of Isoxazole-4-carboxylates Under Basic Conditions

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with isoxazole-4-carboxylate derivatives. This document provides in-depth, field-proven insights into the sta...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with isoxazole-4-carboxylate derivatives. This document provides in-depth, field-proven insights into the stability of these heterocyclic compounds under basic conditions. We will explore common experimental challenges, offer detailed troubleshooting protocols, and answer frequently asked questions to ensure the integrity of your synthetic pathways and the success of your research.

Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of the isoxazole ring, and how does a 4-carboxylate substituent alter it?

The isoxazole ring is a five-membered aromatic heterocycle generally considered to be stable against many common reagents.[1] Its stability is primarily dictated by the weak N-O bond, which is the most susceptible point for cleavage under various energetic, reductive, or strongly basic conditions.[2][3]

The addition of a carboxylate ester at the C-4 position introduces two key considerations:

  • Ester Hydrolysis (Saponification): Like any ester, the isoxazole-4-carboxylate is susceptible to base-mediated hydrolysis to form the corresponding carboxylate salt. This is often a desired transformation.

  • Electronic Activation: An electron-withdrawing group like an ester can activate the isoxazole ring, potentially increasing its lability and susceptibility to nucleophilic attack and subsequent ring-opening, especially under strong basic conditions.[1]

Therefore, a delicate balance exists between achieving complete ester hydrolysis and preventing unwanted degradation of the isoxazole core.

Q2: What are the primary degradation pathways for an isoxazole-4-carboxylate under basic conditions?

There are two main competing reaction pathways when an isoxazole-4-carboxylate is subjected to basic conditions:

  • Path A: Ester Hydrolysis (Saponification): The intended reaction where a hydroxide ion attacks the carbonyl carbon of the ester, leading to the formation of an alcohol and the isoxazole-4-carboxylate salt. This reaction is typically irreversible due to the deprotonation of the resulting carboxylic acid by the alkoxide leaving group.[4][5]

  • Path B: Isoxazole Ring-Opening: A destructive pathway where the base attacks the isoxazole ring, leading to the cleavage of the N-O bond.[2] This often results in the formation of a β-enamino-ketoester or related acyclic compounds, which can complicate purification and significantly lower the yield of the desired product.

The favored pathway is highly dependent on the reaction conditions (base strength, temperature) and the substitution pattern on the isoxazole ring.

Q3: Which factors most significantly influence the stability and reaction outcome?

Several factors must be carefully controlled to ensure the desired outcome:

  • Base Strength & Nucleophilicity: Strong, hard bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are effective for saponification but also increase the risk of ring-opening. Milder bases such as lithium hydroxide (LiOH) or potassium carbonate (K₂CO₃) can sometimes provide a better balance, favoring hydrolysis with a lower risk of degradation.

  • Temperature: Higher temperatures accelerate both saponification and ring degradation.[1] Reactions should be conducted at the lowest effective temperature. For sensitive substrates, starting at 0°C or even lower is advisable.

  • Substituents: The electronic properties of substituents at the C-3 and C-5 positions of the isoxazole ring play a crucial role. Electron-withdrawing groups can further destabilize the ring, making it more prone to cleavage, while electron-donating groups may enhance its stability.

  • Solvent: Protic solvents like methanol or ethanol are commonly used with water to solubilize both the ester and the inorganic base.[6] The choice of solvent can influence reaction rates and selectivity.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments, providing potential causes and actionable solutions.

Problem 1: Low or No Yield of Isoxazole-4-carboxylic Acid After Saponification

You've performed a saponification reaction on your ethyl isoxazole-4-carboxylate, but upon acidic workup, the yield of the corresponding carboxylic acid is disappointingly low or zero.

start Low Yield of Carboxylic Acid check_sm Analyze Crude Reaction Mixture (TLC, LC-MS) start->check_sm sm_present Significant Starting Material Remains check_sm->sm_present Is SM present? degradation Complex Mixture or Ring-Opened Products Detected sm_present->degradation No incomplete_hydrolysis Diagnosis: Incomplete Hydrolysis sm_present->incomplete_hydrolysis Yes no_product Neither SM nor Product Detected (Baseline Material) degradation->no_product No ring_opening Diagnosis: Isoxazole Ring Degradation degradation->ring_opening Yes decarboxylation Diagnosis: Potential Decarboxylation no_product->decarboxylation Yes solution_hydrolysis Solution: - Increase reaction time/temp - Use stronger base (e.g., NaOH) - Improve solvent miscibility incomplete_hydrolysis->solution_hydrolysis solution_ring Solution: - Use milder base (e.g., LiOH) - Lower reaction temperature (0°C) - Monitor reaction closely ring_opening->solution_ring solution_decarboxylation Solution: - Use mild acidic workup - Avoid excessive heat during workup - Check literature for thermal stability decarboxylation->solution_decarboxylation

Caption: Troubleshooting workflow for low saponification yield.

The reaction has not gone to completion, leaving unreacted starting material.

Solution: Increase the reaction's driving force. You can incrementally:

  • Extend Reaction Time: Monitor by TLC or LC-MS every hour until the starting material spot disappears.

  • Increase Temperature: Gradually raise the temperature from room temperature to 40-50°C.

  • Use a Stronger Base: If using a mild base like K₂CO₃, switch to NaOH or KOH.

The basic conditions were too harsh, causing the isoxazole ring to open faster than or concurrent with ester hydrolysis.

Solution: Employ milder, more controlled conditions to favor saponification over degradation.

  • Lower the Temperature: Perform the reaction at 0°C or even -10°C. While slower, this drastically improves selectivity for the desired reaction.

  • Use a Milder Base: Lithium hydroxide (LiOH) is often the base of choice for sensitive substrates. It is less harsh than NaOH or KOH but still highly effective for saponification.

  • Careful Monitoring: Do not let the reaction run overnight without prior stability tests. Track its progress closely and quench it as soon as the starting material is consumed to minimize product degradation.

Substrate SensitivityRecommended BaseSolvent System (v/v)Temperature (°C)Typical Time
Robust 1-3 M NaOH or KOHTHF/MeOH/H₂O (2:1:1)25 - 602-6 h
Moderate 1 M LiOHTHF/H₂O (3:1)0 - 254-12 h
Highly Sensitive 0.5 M LiOHTHF/H₂O (4:1)-10 - 512-24 h
Problem 2: Identification of Unexpected Side Products

Your reaction is complete, but purification yields compounds that are not your desired carboxylic acid.

This is the most common side reaction. The N-O bond of the isoxazole ring is cleaved, leading to acyclic intermediates.[2] Under basic conditions, this typically proceeds via nucleophilic attack at the C-5 position, followed by ring opening.

sub Isoxazole-4-carboxylate intermediate Tetrahedral Intermediate sub->intermediate Nucleophilic Attack at C5 base OH⁻ product Ring-Opened Product (β-Keto Nitrile Derivative) intermediate->product N-O Bond Cleavage

Caption: Simplified mechanism of base-induced ring opening.

Solution:

  • Characterize the Byproduct: Use mass spectrometry (MS) and nuclear magnetic resonance (NMR) to identify the structure. A common product is a derivative of a β-keto nitrile.

  • Re-optimize Conditions: If ring-opening is confirmed, revert to the milder conditions outlined in Problem 1, Solution B . The goal is to find a kinetic window where saponification is fast and ring-opening is slow.

  • Alternative Synthetic Route: If the ring is exceptionally labile, consider carrying the ester through subsequent synthetic steps and performing the hydrolysis as the final step. Alternatively, if an amide is the final target, it is often better to convert the ester to the amide directly or via an activated acid intermediate.

Problem 3: Difficulty Converting the Isoxazole-4-carboxylate to an Amide

Attempting to form an amide directly from the ester with an amine under basic conditions is failing, or direct conversion of the resulting carboxylic acid to an amide is problematic.

Direct aminolysis of an ester requires either very high temperatures or a highly nucleophilic amine, conditions that may not be compatible with the isoxazole ring's stability. The subsequent acid-amine coupling might be inefficient without proper activation.

Solution: Use a Standard Peptide Coupling Protocol The most reliable method is to first hydrolyze the ester to the carboxylic acid (using the mildest conditions possible) and then use a standard coupling agent to form the amide. This avoids exposing the sensitive ring to the harsh conditions of direct aminolysis.

This protocol assumes you have successfully synthesized and isolated the isoxazole-4-carboxylic acid.

  • Acid Activation: In an inert atmosphere flask, dissolve the isoxazole-4-carboxylic acid (1.0 eq.) in an anhydrous aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).

  • Add Coupling Reagents: Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.) and an additive like 1-Hydroxybenzotriazole (HOBt) (1.2 eq.).[7][8] Stir at room temperature for 30 minutes to form the activated ester.

  • Amine Addition: Add the desired amine (1.2-1.5 eq.) to the reaction mixture, followed by a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (2.0 eq.) to scavenge the acid formed.

  • Reaction: Allow the mixture to stir at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Workup and Purification: Upon completion, perform a standard aqueous workup to remove excess reagents and purify the resulting amide by column chromatography or recrystallization.

This two-step approach decouples the potentially harsh hydrolysis from the amide formation, providing a much more controlled and higher-yielding route for sensitive substrates.[]

References
  • The Dual Nature of the Isoxazole Ring in Carboxylate Esters: A Technical Guide to Reactivity and Stability. (n.d.). Benchchem.
  • Troubleshooting guide for the synthesis of isoxazole derivatives. (n.d.). Benchchem.
  • Diradical Interactions in Ring-Open Isoxazole. (n.d.). NSF Public Access Repository.
  • Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. (2021, March 9). PMC.
  • Saponification of Esters. (n.d.). Organic Chemistry Tutor.
  • Basic Hydrolysis of Esters - Saponification. (2022, October 27). Master Organic Chemistry.
  • Saponification-Typical procedures. (2024, April 27). OperaChem.
  • Amide Synthesis. (n.d.). Fisher Scientific.
  • Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection. (2024, March 29). BOC Sciences.

Sources

Troubleshooting

Technical Support Center: Palladium Removal from Isoxazole Scaffolds

The Challenge: Why is Palladium "Sticky" on Isoxazoles? Isoxazoles present a unique challenge in process chemistry.

Author: BenchChem Technical Support Team. Date: February 2026

The Challenge: Why is Palladium "Sticky" on Isoxazoles?

Isoxazoles present a unique challenge in process chemistry. Unlike simple hydrocarbons, the isoxazole ring contains both a nitrogen atom (a Lewis base) and an oxygen atom. The nitrogen lone pair acts as a competent ligand for Palladium (Pd), particularly Pd(II) species.[1]

This creates a competitive binding environment . Standard filtration (e.g., Celite) often fails because the Pd is not just physically entrained but chemically coordinated to your product. To remove it, you must introduce a scavenger with a significantly higher affinity for Pd than the isoxazole ring, without degrading the sensitive N-O bond.

Regulatory Context (ICH Q3D)

For oral drugs, the Permitted Daily Exposure (PDE) for Palladium is 100 µ g/day .[2]

  • Oral Limit (10g daily dose): < 10 ppm[2]

  • Parenteral Limit: < 1 ppm

Diagnostic & Assessment: Know Your Impurity

Before selecting a method, characterize the state of your Palladium.

Pd StateCharacteristicsCommon SourceRemoval Difficulty
Pd(0) Colloids Black/Grey particulates. Product solution is dark.Suzuki/Sonogashira coupling end-products.Medium : Requires filtration + oxidation or specific scavengers.
Pd(II) Complexes Soluble, often yellow/orange/red.Oxidative addition intermediates or stable coordination complexes with the Isoxazole.High : Requires high-affinity chemical scavenging (Chemisorption).
Pd-Isoxazole Adduct Soluble, mimics product solubility.Direct coordination to Isoxazole Nitrogen.Very High : Requires ligand displacement.

The Scavenger Protocol (The Gold Standard)

For isoxazoles, Silica-supported Thiols or Thioureas are the industry standard. They offer a "soft-soft" interaction with Pd that outcompetes the "borderline-soft" isoxazole nitrogen.

Visual Guide: Scavenger Selection Tree

ScavengerSelection Start Start: Assess Pd State State Is Pd mostly Soluble (Pd II) or Colloidal (Pd 0)? Start->State PdII Soluble Pd(II) (Coordination Complexes) State->PdII Soluble Pd0 Colloidal Pd(0) (Particulates) State->Pd0 Colloidal Isoxazole Isoxazole Stability Check: Is N-O bond sensitive? PdII->Isoxazole Oxidize Pre-treatment: Mild Oxidation (Air/I2) to convert to Pd(II) Pd0->Oxidize Carbon Alternative: Activated Carbon (Risk of Yield Loss) Pd0->Carbon If oxidation fails Thiol Select: Si-Thiol (Universal, Robust) Isoxazole->Thiol General Use TMT Select: Si-TMT / Si-Thiourea (Highest Affinity) Isoxazole->TMT High Stability Oxidize->Isoxazole

Figure 1: Decision logic for selecting the appropriate scavenger based on Palladium oxidation state and product stability.

Standard Operating Procedure (SOP)

Objective: Reduce Pd < 10 ppm in Isoxazole Intermediate.

  • Dissolution: Dissolve crude isoxazole in a solvent compatible with the scavenger (THF, EtOAc, MeOH, or DMF). Avoid coordinating solvents like Pyridine.

  • Loading: Add Si-Thiol or Si-TMT (Trimercaptotriazine).

    • Initial Screen: 4-5 equivalents relative to residual Pd content (if known) or 10-20% w/w relative to the product.

  • Incubation: Stir at 40-50°C for 2-4 hours.

    • Note: Room temperature is often insufficient for displacing Pd from the isoxazole ring due to the activation energy required for ligand exchange.

  • Filtration: Filter through a 0.45 µm pad (or sintered glass) to remove the silica.

  • Wash: Wash the silica cake with the reaction solvent to recover entrained product.

  • IPC (In-Process Control): Test filtrate for color and Pd content (XRF or ICP-MS).

Troubleshooting & FAQs

Q1: I used Si-Thiol, but my Pd levels are still ~50 ppm. Why?

A: You likely have Pd(0) colloids or clusters. Thiols bind Pd(II) exceptionally well but are slower to react with metallic Pd(0).

  • Fix: Add a mild oxidant (e.g., open the flask to air for 30 mins or add trace Iodine) to oxidize Pd(0) to Pd(II) before adding the scavenger.

  • Alternative: Switch to Si-TMT , which often handles mixed oxidation states better due to its chelating nature.

Q2: I am seeing a 15% yield loss after scavenging. Is the scavenger eating my isoxazole?

A: Silica scavengers generally do not react with the isoxazole ring. Yield loss is usually due to non-specific binding (adsorption) of the polar isoxazole onto the silica backbone.

  • Fix: Increase the polarity of your solvent during the filtration wash step. If using EtOAc, switch to 10% MeOH in EtOAc for the wash to desorb your product from the silica surface.

Q3: Can I use Activated Carbon (Charcoal)?

A: Only as a last resort.

  • Reason: Isoxazoles are planar, aromatic systems that adsorb strongly to carbon. You will likely face significant yield losses (up to 30%) alongside the Pd removal. Functionalized silica is far more selective.

Q4: My isoxazole has a basic amine side chain. Will Si-SCX (Strong Cation Exchange) work?

A: No. Si-SCX will bind your product (the amine) and leave the Pd in solution. Stick to Metal Scavengers (Thiol/TMT) which bind soft metals, not protonated amines.

Alternative Workflow: The "Wash" Method

If solid scavengers are unavailable or too costly for the scale, use a liquid-liquid extraction with a water-soluble scavenger.

Reagent: N-Acetyl Cysteine (NAC) or L-Cysteine.

  • Dissolve product in a water-immiscible solvent (e.g., 2-MeTHF or EtOAc).

  • Prepare a 5-10% aqueous solution of N-Acetyl Cysteine . Adjust pH to neutral/slightly basic (pH 7-8) to ensure the thiol is active.

  • Wash the organic layer vigorously with the NAC solution for 1 hour at 40°C.

  • Separate layers. The Pd-NAC complex is water-soluble and will partition into the aqueous phase.

  • Warning: Ensure your isoxazole does not partition into water at this pH.

Experimental Validation: Screening Workflow

Use this workflow to determine the optimal conditions for your specific isoxazole derivative.

ScreeningWorkflow Sample 1. Crude Sample (100 mg aliquots) Scavengers 2. Add Scavengers (A: Si-Thiol, B: Si-TMT, C: Si-Thiourea) Sample->Scavengers Conditions 3. Condition Set (4h @ 50°C) Scavengers->Conditions Filter 4. Filter & Wash (0.45 µm) Conditions->Filter Analyze 5. Analysis (ICP-MS / XRF) Filter->Analyze Select 6. Scale Up Best Candidate Analyze->Select

Figure 2: Parallel screening workflow for rapid method development.

References

  • ICH Guideline Q3D (R2) on Elemental Impurities. International Council for Harmonisation, 2022. [Link]

  • Garrett, C. E., & Prasad, K. "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions." Advanced Synthesis & Catalysis, 2004, 346(8), 889–900. [Link]

  • Biotage Metal Scavenging User Guide. "Strategies for the Removal of Metal Catalysts." Biotage AB. [Link]

  • Phillips, S. T., et al. "Recyclable Silica-Supported Palladium Scavengers." Organic Process Research & Development, 2015.[3] (General reference on silica-supported scavenger stability).

Sources

Optimization

Technical Support Center: Optimizing Cyclization for Isoxazole-4-Carboxylate Synthesis

Welcome to the technical support center dedicated to the synthesis of isoxazole-4-carboxylates. This guide is designed for researchers, medicinal chemists, and professionals in drug development who are working with this...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the synthesis of isoxazole-4-carboxylates. This guide is designed for researchers, medicinal chemists, and professionals in drug development who are working with this important heterocyclic scaffold. Isoxazoles are a cornerstone in medicinal chemistry, found in numerous FDA-approved drugs due to their diverse biological activities.[1] However, their synthesis, particularly the optimization of the core cyclization reaction, can present several challenges.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of isoxazole-4-carboxylates. Our goal is to equip you with the knowledge to not only solve problems as they arise but to proactively optimize your reaction conditions for higher yields, purity, and regioselectivity.

Troubleshooting Guides

Problem 1: Low or No Yield of the Desired Isoxazole-4-Carboxylate

Low or nonexistent yields are one of the most common frustrations in synthetic chemistry. For isoxazole-4-carboxylate synthesis, the root cause can often be traced back to the stability of intermediates, reaction conditions, or the integrity of starting materials.

Initial Diagnostic Questions:

  • Which synthetic route are you employing? The two most common routes are the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne and the condensation of a β-ketoester with hydroxylamine.

  • Have you confirmed the purity of your starting materials? Impurities in your β-ketoester, alkyne, or hydroxylamine can significantly hinder the reaction.

  • Are you generating the nitrile oxide in situ? For the 1,3-dipolar cycloaddition, pre-forming and isolating nitrile oxides can lead to decomposition and dimerization.

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting cluster_optimize Optimization Strategies start Low or No Yield Observed verify_sm Verify Starting Material Quality (NMR, LC-MS) start->verify_sm review_cond Review Reaction Conditions (Temp, Time, Atmosphere) verify_sm->review_cond If materials are pure optimize_cond Optimize Reaction Conditions review_cond->optimize_cond If conditions are correct vary_temp Vary Temperature optimize_cond->vary_temp adjust_time Adjust Reaction Time optimize_cond->adjust_time screen_solvents Screen Solvents/Catalysts optimize_cond->screen_solvents microwave Use Microwave Irradiation optimize_cond->microwave

Caption: A flowchart for troubleshooting low yields in isoxazole synthesis.

Potential Solutions & Explanations:

  • For 1,3-Dipolar Cycloadditions:

    • In Situ Generation of Nitrile Oxide: Nitrile oxides are highly reactive and prone to dimerization to form furoxans (1,2,5-oxadiazole-2-oxides), which is a common cause of low yield.[2] To circumvent this, generate the nitrile oxide in situ from an aldoxime using a mild oxidant. This ensures that the concentration of the nitrile oxide remains low and that the alkyne (dipolarophile) is readily available for the cycloaddition.

    • Slow Addition of Precursors: Slowly adding the nitrile oxide precursor (e.g., an aldoxime and oxidant) to the reaction mixture containing the alkyne can further minimize the self-condensation of the nitrile oxide.[2]

    • Choice of Oxidant: Various oxidants can be used to generate nitrile oxides from aldoximes. A combination of NaCl and Oxone is a green and efficient option.[1] Alkyl nitrites, such as tert-butyl nitrite or isoamyl nitrite, also serve as effective oxidants for a one-pot synthesis from aldoximes and alkynes.[3][4][5]

  • For β-Ketoester Condensations:

    • Choice of Base and Solvent: The choice of base and solvent is critical. The reaction is typically carried out in an alcohol, such as ethanol, with a base like sodium hydroxide or potassium hydroxide. The base facilitates the initial condensation and subsequent cyclization.

    • Temperature Control: The initial reaction of the β-ketoester with hydroxylamine is often performed at a low temperature (e.g., -20°C to 10°C) to control the exothermic reaction and prevent side product formation.[6]

  • General Considerations:

    • Microwave Irradiation: For sluggish reactions, microwave irradiation can significantly reduce reaction times and improve yields.[2]

    • Inert Atmosphere: While not always necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the degradation of sensitive reagents and intermediates.

Problem 2: Formation of a Mixture of Regioisomers

The formation of regioisomers is a frequent challenge, particularly when using unsymmetrical alkynes in 1,3-dipolar cycloadditions or unsymmetrical β-dicarbonyl compounds in condensations. This leads to difficult purification and reduced yield of the desired product.

Understanding the Cause:

Regioselectivity in these reactions is governed by a combination of steric and electronic factors of the reacting partners. In 1,3-dipolar cycloadditions, the frontier molecular orbitals (HOMO and LUMO) of the nitrile oxide and the alkyne dictate the preferred orientation of the addition.

Troubleshooting Workflow for Poor Regioselectivity

regioisomer_troubleshooting start Mixture of Regioisomers Observed synthesis_method Which Synthesis Method? start->synthesis_method claisen Condensation with β-Ketoester synthesis_method->claisen Claisen cycloaddition 1,3-Dipolar Cycloaddition synthesis_method->cycloaddition Cycloaddition claisen_solutions Modify Reaction Conditions: - Adjust pH - Change Solvent - Use β-enamino ketoester derivatives claisen->claisen_solutions cycloaddition_solutions Modify Reaction Conditions/Reagents: - Change Solvent Polarity - Add Lewis Acid Catalyst - Modify Electronics of Reactants - Use Copper-Catalysis for Terminal Alkynes cycloaddition->cycloaddition_solutions improved Improved Regioselectivity claisen_solutions->improved cycloaddition_solutions->improved

Caption: A decision-making flowchart for addressing regioselectivity issues.

Potential Solutions & Explanations:

  • Solvent Effects: The polarity of the solvent can influence the regioselectivity of the 1,3-dipolar cycloaddition. A study on the reaction between 2-furfuryl nitrile oxide and ethyl propiolate showed that the ratio of the 3,5- to the 3,4-disubstituted isoxazole varied with the solvent.[7]

SolventRatio (3,5-isomer : 3,4-isomer)
Dichloromethane3.4 : 1
Toluene2.0 : 1
Ethanol1.9 : 1
Dimethyl sulfoxide1.5 : 1
Table 1: Effect of Solvent on Regioisomer Ratio in a 1,3-Dipolar Cycloaddition [7]
  • Catalysis:

    • Copper(I) Catalysis: For 1,3-dipolar cycloadditions involving terminal alkynes, the use of a copper(I) catalyst often leads to high regioselectivity, favoring the formation of the 3,5-disubstituted isoxazole.[8]

    • Lewis Acids: The addition of a Lewis acid can influence the electronic properties of the reactants and thereby control the regioselectivity.

  • Substrate Modification:

    • β-Enamino Ketoesters: In the condensation route, using β-enamino ketoester derivatives instead of the parent β-ketoesters can provide greater control over the regiochemical outcome.[9]

    • Steric and Electronic Tuning: Modifying the steric bulk or the electron-donating/withdrawing properties of the substituents on both the alkyne and the nitrile oxide precursor can steer the reaction towards the desired regioisomer.

Problem 3: Product Decomposition During Workup or Purification

The isoxazole ring, while aromatic, can be sensitive to certain conditions, leading to decomposition during aqueous workup or purification.

Potential Causes of Decomposition:

  • Strongly Basic Conditions: Some isoxazoles are susceptible to ring-opening when exposed to strong bases.[2]

  • Reductive Conditions: The N-O bond in the isoxazole ring can be cleaved under reductive conditions, such as catalytic hydrogenation (e.g., H₂/Pd).[2]

  • Photochemical Instability: Prolonged exposure to UV light can cause rearrangement of the isoxazole ring.[2]

Recommendations for Stable Product Isolation:

  • Use Mild Workup Procedures: Avoid harsh acidic or basic washes if you suspect product instability. Use saturated sodium bicarbonate solution instead of stronger bases, and dilute acids for neutralization.

  • Minimize Exposure to Heat: When removing solvent on a rotary evaporator, use a low bath temperature.

  • Protect from Light: If your compound is light-sensitive, cover your flasks with aluminum foil during workup and storage.

  • Purification Considerations: Column chromatography on silica gel is the most common purification method. If your compound is acid-sensitive, you can neutralize the silica gel by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base like triethylamine.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic methods for preparing isoxazole-4-carboxylates?

There are two main strategies for the synthesis of isoxazole-4-carboxylates:

  • Condensation of a β-ketoester with hydroxylamine: This is a classic and widely used method. The reaction involves the condensation of the hydroxylamine with the dicarbonyl functionality of the β-ketoester, followed by cyclization and dehydration to form the isoxazole ring.[6][10]

  • 1,3-Dipolar Cycloaddition: This powerful reaction involves the [3+2] cycloaddition of a nitrile oxide with an alkyne bearing a carboxylate group. This method is often highly efficient and can offer good control over regioselectivity.[1]

Q2: How can I prevent the formation of furoxan byproducts in my 1,3-dipolar cycloaddition reaction?

Furoxan formation is a result of the dimerization of the nitrile oxide intermediate.[11] To minimize this side reaction:

  • Generate the nitrile oxide in situ: This keeps the instantaneous concentration of the nitrile oxide low.

  • Ensure the dipolarophile (alkyne) is present in excess or is highly reactive: This will favor the intermolecular cycloaddition over the dimerization pathway.

  • Slowly add the nitrile oxide precursor: This also helps to maintain a low concentration of the reactive intermediate.[2]

Q3: My crude product is an oil, making purification difficult. What can I do?

If your isoxazole-4-carboxylate is an oil, consider the following:

  • Attempt to induce crystallization: Try dissolving the oil in a minimal amount of a hot solvent in which it is soluble, and then slowly cool it. Scratching the inside of the flask with a glass rod can sometimes initiate crystallization. Seeding with a small crystal of the pure product, if available, is also effective.

  • Derivative formation: If the ester is an oil, you can hydrolyze it to the corresponding carboxylic acid, which is often a crystalline solid and easier to purify by recrystallization.[12] The pure acid can then be re-esterified if needed.

  • Chromatography: If crystallization fails, column chromatography is the best option. Carefully screen solvent systems using TLC to find one that provides good separation.

Q4: What are the key safety precautions to take when synthesizing isoxazoles?

  • Hydroxylamine: Hydroxylamine and its salts can be explosive, especially when heated in the absence of a solvent. Handle with care and avoid heating neat hydroxylamine.

  • Oxidizing Agents: The oxidants used to generate nitrile oxides can be corrosive and should be handled in a fume hood with appropriate personal protective equipment (PPE).

  • Solvents: Many of the organic solvents used are flammable and/or toxic. Always work in a well-ventilated fume hood.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 5-methylisoxazole-4-carboxylate via Condensation

This protocol is adapted from a procedure for the synthesis of leflunomide, a drug containing the 5-methylisoxazole-4-carboxamide core.[6][13]

Reaction Scheme:

Step-by-Step Procedure:

  • Preparation of Ethyl 2-ethoxymethyleneacetoacetate: In a reaction vessel equipped with a stirrer and a condenser, combine ethyl acetoacetate, triethyl orthoformate, and acetic anhydride. Heat the mixture to 100-120°C. The reaction progress can be monitored by TLC or GC-MS.

  • Cyclization: Cool the reaction mixture containing the crude ethyl 2-ethoxymethyleneacetoacetate. In a separate flask, prepare a solution of hydroxylamine sulfate in water. Cool this solution to -10°C to 0°C.

  • Reaction: Slowly add the crude ethyl 2-ethoxymethyleneacetoacetate to the cold hydroxylamine solution while maintaining the temperature between -10°C and 0°C. An inorganic base like sodium acetate is used to neutralize the acid formed during the reaction.[10]

  • Workup: After the reaction is complete (as monitored by TLC), allow the mixture to warm to room temperature. Extract the product with an organic solvent such as dichloromethane. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Protocol 2: One-Pot Synthesis of a 3,5-Disubstituted Isoxazole-4-carboxylate via 1,3-Dipolar Cycloaddition

This protocol is a general procedure based on the in situ generation of a nitrile oxide from an aldoxime using an alkyl nitrite.[3][5]

Reaction Scheme:

Step-by-Step Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the aldoxime (1.0 eq.) and the alkyne (1.2 eq.) in a suitable solvent (e.g., ethyl methyl ketone).

  • Reagent Addition: Add isoamyl nitrite (1.5 eq.) to the solution.

  • Reaction: Heat the reaction mixture to 65°C and stir for the time required for the reaction to complete (monitor by TLC).

  • Workup: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.

  • Purification: Purify the crude residue by column chromatography on silica gel using a suitable eluent (e.g., a gradient of ethyl acetate in hexanes) to afford the pure isoxazole-4-carboxylate.

References

  • Kumar, V., et al. (2021).
  • Chen, W., et al. (2014). Tandem Synthesis of 3-Halo-5-Substituted Isoxazoles from 1-Copper(I) Alkynes and Dihaloformaldoximes. Organic Letters. [Link]

  • Kadam, K. S., et al. (2016).
  • Chen, W., et al. (2014). Tandem Synthesis of 3-Halo-5-Substituted Isoxazoles from 1-Copper(I) Alkynes and Dihaloformaldoximes. Organic Chemistry Portal. [Link]

  • He, L., et al. (2003). Dimerizations of nitrile oxides to furoxans are stepwise via dinitrosoalkene diradicals: a density functional theory study. Journal of the American Chemical Society. [Link]

  • McMurry, J. E. (1971). 4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester. Organic Syntheses. [Link]

  • Kadam, K. S., et al. (2016). Alkyl Nitrites: Novel Reagents for One-Pot Synthesis of 3,5-Disubstituted Isoxazoles from Aldoximes and Alkynes.
  • Yavari, I., et al. (2021). Catalyst-Free Formation of Nitrile Oxides and Their Further Transformations to Diverse Heterocycles. Organic Letters.
  • Kumar, V., et al. (2021). Proposed mechanism for the dimerization of nitrile oxides to furoxans.
  • Kadam, K. S., et al. (2016). Alkyl Nitrites: Novel Reagents for One-Pot Synthesis of 3,5-Disubstituted Isoxazoles from Aldoximes and Alkynes. Thieme E-Journals. [Link]

  • PrepChem. (2023). Synthesis of (iii) 5-Methylisoxazol-4-yl carboxylic acid. PrepChem.com. [Link]

  • BenchChem. (2025).
  • Tong, G., et al. (2022). Mechanochemical Dimerization of Aldoximes to Furoxans. PMC. [Link]

  • US20030139606A1. (2003). Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
  • WO2003042193A1. (2003). Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
  • Tang, S., et al. (2009). Efficient and Regioselective One-Pot Synthesis of 3-Substituted and 3,5-Disubstituted Isoxazoles. Figshare.
  • Tang, S., et al. (2009). Efficient and regioselective one-pot synthesis of 3-substituted and 3,5-disubstituted isoxazoles. PubMed. [Link]

  • Chen, W., et al. (2014). Regioselective Tandem Synthesis of 3-Halo-5-Substituted Isoxazoles.
  • CN102786489A. (2012). Preparation method of 5-methyl isoxazole-4-ethyl formate.
  • Rahman, P., et al. (2017). Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity. Science and Education Publishing. [Link]

  • BenchChem. (2025).
  • Das, A., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. PMC. [Link]

  • Reddit. (2022). Isoxazole synthesis. r/Chempros.
  • Nguyen, T. H., et al. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journals. [Link]

  • Abdel-Wahab, B. F., et al. (2016). Regioselectivity of 1,3-dipolar cycloadditions and antimicrobial activity of isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-diones, pyrazolo[3,4-d]pyridazines and pyrazolo[1,5-a]pyrimidines. PubMed. [Link]

  • Szűcs, Z., et al. (2025). Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors. MDPI.
  • Kashima, C. (1986). synthetic reactions using isoxazole compounds.
  • Alaoui, A. E. M., et al. (2025).
  • Arslan, M., et al. (2015). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. PMC. [Link]

  • Diaz-Montana, J. J., et al. (2025). Acceleration and regioselectivity switching in 1,3-dipolar cycloaddition reactions confined in a bis-calix[14]pyrrole cage.

  • Szűcs, Z., et al. (2025). Regioselective Synthesis of 5-Substituted 3-(-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Pote.
  • Scott, W. L., et al. (1973). 3-(4-chlorophenyl)-5-(4-methoxyphenyl)isoxazole. Organic Syntheses. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of isoxazoles. Organic Chemistry Portal. [Link]

  • Howe, R. K. (1986). SYNTHESIS, METALATION AND ELECTROPHILIC QUENCHING OF ALKn-ISOXAZOLE-4-TERTIARY CARBOXAMIDES. A CRITICAL COMPARISON OF THREE ISOX.
  • Dou, G-L., et al. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. MDPI. [Link]

  • ResearchGate. (2018). Synthesis of furoxans and isoxazoles.
  • Bakulev, V. A., et al. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. PMC. [Link]

  • Mamedov, V. A., et al. (2022). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journals. [Link]

  • Lee, H., et al. (2023). Recent progress in synthesis and application of furoxan. PMC. [Link]

  • CN116283810A. (2023). A kind of preparation method of isoxazole compound.
  • Lee, H., et al. (2023). Recent progress in synthesis and application of furoxan.
  • Pandhurnekar, C. P., et al. (2021). progress in the pathways for synthesis of isoxazoles synthons and their biological activities.
  • Serebryannikova, A. V., et al. (2019). Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. PubMed. [Link]

  • Beke, M., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. MDPI. [Link]

Sources

Troubleshooting

Technical Support Center: Handling Moisture-Sensitive Isoxazole Esters

Welcome to the Isoxazole Chemistry Support Hub. Role: Senior Application Scientist Subject: Troubleshooting Hydrolytic Instability in Isoxazole Ester Intermediates Executive Summary: The "Why" Behind the Sensitivity Isox...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Isoxazole Chemistry Support Hub. Role: Senior Application Scientist Subject: Troubleshooting Hydrolytic Instability in Isoxazole Ester Intermediates

Executive Summary: The "Why" Behind the Sensitivity

Isoxazole esters are not your standard aliphatic esters. In medicinal chemistry, the isoxazole ring acts as a significant electron-withdrawing group (EWG). This electronic pull reduces electron density at the ester carbonyl carbon, making it highly electrophilic.

Consequently, these esters behave more like activated esters (similar to p-nitrophenyl esters) than stable ethyl benzoates. They are primed for nucleophilic attack, meaning even trace atmospheric moisture can trigger rapid hydrolysis to the corresponding carboxylic acid, destroying your yield and complicating purification.

Module 1: Storage & Handling Protocols
Q: My isoxazole ester degraded in the freezer over the weekend. It was capped. What happened?

A: Standard caps are insufficient for activated heterocyclic esters. The cooling process creates a partial vacuum inside the vial, pulling moist air in through the threads.

The Fix: The "Argon Blanket" Protocol

  • Flush: Before capping, gently flow dry Argon or Nitrogen into the vial for 10 seconds.

  • Seal: Apply Parafilm immediately over the cap-neck junction.

  • Desiccate: Store the vial inside a secondary container (jar) containing active desiccant (e.g., Drierite or silica gel sachets).

  • Temperature: Store at -20°C. Cold slows the kinetics of hydrolysis, but only if moisture is excluded.

Critical Rule: Allow the vial to warm to room temperature before opening to prevent condensation from forming on the cold compound.

Module 2: Reaction Optimization (Synthesis)
Q: I am seeing the carboxylic acid byproduct immediately after my coupling reaction. Is my solvent wet?

A: Likely, yes. "Anhydrous" solvents from a fresh bottle are often not dry enough for isoxazole chemistry (water content >50 ppm).

The Fix: The 3Å Sieve Standard Isoxazole esters require water levels <10 ppm .

  • Protocol: Add activated 3Å molecular sieves (20% m/v) to your solvent 24 hours before use.

  • Verification: Use the Karl Fischer titration method if available, or a colorimetric indicator (e.g., benzophenone ketyl for ethers, though not for halogenated solvents).

Visual Workflow: Moisture-Free Reaction Setup The following diagram outlines the decision logic for setting up these reactions.

ReactionSetup start Start: Reaction Setup solvent_check Check Solvent Water Content start->solvent_check decision_water Water < 10 ppm? solvent_check->decision_water dry_sieves Action: Dry over activated 3Å Sieves (24h minimum) decision_water->dry_sieves No glassware Glassware Prep: Oven dry (120°C) + Argon Flush decision_water->glassware Yes dry_sieves->solvent_check reagent_add Reagent Addition: Counter-flow Inert Gas glassware->reagent_add monitor Monitor: TLC/NMR (Avoid aqueous aliquots) reagent_add->monitor

Caption: Figure 1. Logic flow for ensuring anhydrous conditions during isoxazole ester synthesis.

Module 3: Purification (The Danger Zone)
Q: My crude NMR looked clean, but after silica column chromatography, I isolated mostly acid. Why?

A: Standard silica gel is slightly acidic (pH 6.0–6.5) and highly hygroscopic. The acidity catalyzes the hydrolysis of the activated isoxazole ester, using the water adsorbed on the silica.

The Fix: Neutralization or Substitution Choose one of the following strategies based on your compound's stability:

MethodProtocolBest For
1. Neutralized Silica Pre-wash silica slurry with 1% Triethylamine (Et₃N) in Hexanes. Run column with 0.5% Et₃N in eluent.Moderately sensitive esters.
2. Rapid Filtration Use a short plug of silica (vacuum filtration) instead of a long column. Residence time < 5 mins.Highly unstable esters; removing bulk impurities.
3. Alumina (Neutral) Substitute silica with Neutral Alumina (Brockmann Grade III).Acid-sensitive isoxazoles that degrade on silica.
4. Recrystallization Avoid chromatography entirely. Use dry non-polar solvents (Heptane/EtOAc).Solid esters with good crystallization properties.

Visual Workflow: Purification Decision Tree

PurificationLogic input Crude Isoxazole Ester check_solid Is it a Solid? input->check_solid cryst Recrystallization (Dry Solvents) check_solid->cryst Yes check_acid Acid Sensitive? check_solid->check_acid No (Oil) alumina Use Neutral Alumina (Grade III) check_acid->alumina High Sensitivity silica_mod Silica Gel + 1% Et3N (Neutralize Acidity) check_acid->silica_mod Moderate Sensitivity

Caption: Figure 2. Decision matrix for purifying labile isoxazole esters to minimize hydrolysis.

Module 4: Analytical Verification
Q: My NMR spectrum shows a shifting baseline and new peaks over time. Is the sample degrading in the tube?

A: Yes. Chloroform-d (


) is notorious for forming HCl and phosgene upon exposure to light and air, and it often contains trace water. This acidic moisture rapidly hydrolyzes isoxazole esters in the NMR tube.

The Fix: Solvent Selection

  • Immediate: Filter

    
     through a small plug of basic alumina directly into the NMR tube to remove HCl and water.
    
  • Alternative: Switch to DMSO-

    
      or Acetone-
    
    
    
    . While DMSO is hygroscopic, it is generally less acidic than aged chloroform and often buffers the protons, stabilizing the ester for the duration of the scan.
References & Authoritative Grounding
  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard text for drying solvents and reagents).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanistic grounding on ester hydrolysis and electronic effects of heterocycles).

  • Sigma-Aldrich Technical Bulletin. Handling Air-Sensitive Reagents. (Definitive guide on Schlenk lines and inert atmosphere storage).

  • Leonard, J., Lygo, B., & Procter, G. (2013). Advanced Practical Organic Chemistry. CRC Press. (Protocols for flash chromatography of sensitive compounds).

Reference Data & Comparative Studies

Validation

Decoding the Molecular Architecture: A Comparative Guide to the ¹H NMR Spectrum of Methyl 5-(4-bromophenyl)isoxazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and materials science, the unambiguous structural elucidation of novel chemical entities is paramount. Methyl 5-(4...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and materials science, the unambiguous structural elucidation of novel chemical entities is paramount. Methyl 5-(4-bromophenyl)isoxazole-4-carboxylate, a heterocyclic compound with potential applications in medicinal chemistry, presents a compelling case for the power of nuclear magnetic resonance (NMR) spectroscopy. This guide provides an in-depth analysis of the predicted ¹H NMR spectrum of this molecule, offering a comparative perspective with alternative analytical techniques such as mass spectrometry and infrared spectroscopy. Authored from the viewpoint of a Senior Application Scientist, this document delves into the causality behind spectral features, ensuring a robust understanding of the molecule's structural intricacies.

The Structural Blueprint: Predicting the ¹H NMR Spectrum

The structure of Methyl 5-(4-bromophenyl)isoxazole-4-carboxylate dictates a distinct pattern of signals in its ¹H NMR spectrum. By dissecting the molecule into its constituent spin systems—the 4-bromophenyl group and the methyl ester group—we can predict the chemical shifts, multiplicities, and integration values of the corresponding protons.

Molecular Structure and Proton Numbering

cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_validation Structure Validation Synthesis Synthesis of Compound Purification Purification (e.g., Crystallization) Synthesis->Purification NMR 1H & 13C NMR Purification->NMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR Data_Integration Data Integration & Interpretation NMR->Data_Integration MS->Data_Integration IR->Data_Integration Structure_Confirmed Structure Confirmed Data_Integration->Structure_Confirmed

Caption: A typical experimental workflow for the synthesis and structural characterization of a novel organic compound.

In the Lab: Experimental Protocols

¹H NMR Sample Preparation and Data Acquisition

Objective: To obtain a high-resolution ¹H NMR spectrum of Methyl 5-(4-bromophenyl)isoxazole-4-carboxylate.

Materials:

  • Methyl 5-(4-bromophenyl)isoxazole-4-carboxylate (5-10 mg)

  • Deuterated chloroform (CDCl₃)

  • NMR tube (5 mm)

  • Pasteur pipette

  • Small vial

  • Tetramethylsilane (TMS) as an internal standard (if not already in the solvent)

Procedure:

  • Sample Weighing: Accurately weigh 5-10 mg of the solid compound into a small, clean, and dry vial.

  • Dissolution: Add approximately 0.6-0.7 mL of CDCl₃ to the vial. If the solvent does not contain TMS, add a very small drop.

  • Transfer: Carefully transfer the solution to a clean, dry 5 mm NMR tube using a Pasteur pipette.

  • Capping and Mixing: Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H NMR spectrum using appropriate parameters (e.g., 32 scans, a relaxation delay of 1-2 seconds).

    • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

    • Integrate the signals to determine the relative number of protons for each peak.

Conclusion: A Consensus Approach to Structural Verification

The predicted ¹H NMR spectrum of Methyl 5-(4-bromophenyl)isoxazole-4-carboxylate, with its distinct aromatic and aliphatic signals, provides a robust fingerprint for its structural identification. When combined with the complementary data from mass spectrometry and infrared spectroscopy, a high degree of confidence in the assigned structure can be achieved. This guide underscores the importance of a multi-technique approach in modern chemical analysis, where the convergence of data from different analytical platforms leads to an unambiguous and comprehensive understanding of molecular architecture.

References

  • Beilstein Journal of Organic Chemistry. (n.d.). Supporting Information for: Lewis acid-promoted direct synthesis of isoxazole derivatives. Retrieved from [Link]

  • Infrared Spectroscopy. (n.d.). LibreTexts. Retrieved from [Link]

Comparative

13C NMR shifts for isoxazole-4-carboxylate ring carbons

This guide provides an in-depth technical analysis of the C NMR chemical shifts for isoxazole-4-carboxylate derivatives , specifically focusing on the electronic environment of the ring carbons. It is designed for medici...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the


C NMR chemical shifts for isoxazole-4-carboxylate derivatives , specifically focusing on the electronic environment of the ring carbons. It is designed for medicinal chemists and spectroscopists requiring precise structural elucidation of isoxazole-based pharmacophores.

Comparative Guide: C NMR Shifts of Isoxazole-4-Carboxylates

Executive Summary & Pharmacophore Context

Isoxazole-4-carboxylates are critical intermediates in the synthesis of disease-modifying antirheumatic drugs (e.g., Leflunomide) and various agrochemicals. The isoxazole ring is an aromatic heterocycle containing adjacent oxygen and nitrogen atoms, creating a unique electronic distribution that complicates NMR assignment.[1][2]

The Assignment Challenge: Distinguishing the quaternary carbons (C3, C4, C5) in substituted isoxazoles is notoriously difficult due to:

  • Lack of Proton Coupling: In 3,4,5-trisubstituted derivatives, ring carbons are quaternary, rendering

    
    H-
    
    
    
    C HSQC useless for direct ring assignment.[1][2]
  • Electronic Push-Pull: The 4-carboxylate group (EWG) competes with the ring's inherent polarization (O-N bond), shifting resonances in non-intuitive ways compared to the parent heterocycle.

Comparative Chemical Shift Analysis

The following data synthesizes experimental values from parent isoxazole and key 4-substituted derivatives to establish a reliable assignment baseline.

Table 1: C NMR Shift Comparison (CDCl , ppm)
Carbon AtomParent Isoxazole

Ethyl 5-methylisoxazole-4-carboxylate

3-Methyl-5-phenylisoxazole

Shift Logic & Diagnostic Trends
C3 (C=N) 157.8 ~155 - 158 160.3 Next to Nitrogen. Relatively stable. Shifts downfield slightly with alkyl substitution.[3]
C4 (C=C) 103.6 107 - 110 99.5 The Diagnostic Key. The most shielded ring carbon. The 4-carboxylate (EWG) causes a +4 to +7 ppm downfield shift compared to parent.
C5 (O-C=C) 149.1 170 - 175 169.8 Next to Oxygen. The most deshielded ring carbon. Methyl substitution and the

-ester effect push this >170 ppm.
C=O (Ester) N/A161 - 163 N/ATypical conjugated ester carbonyl range.
Ring-CH

N/A12 - 14 11.5 Methyl attached to electron-deficient heterocycle is shielded relative to benzene-Me (~21 ppm).

Note on Assignment: In the parent isoxazole, literature assignments for C3 and C5 vary based on solvent and concentration.[1][2] However, in 4-carboxylates , the C5 signal is consistently the most downfield ring carbon (excluding the carbonyl) due to the additive deshielding effects of the adjacent Oxygen and the


-positioned ester group.
Mechanistic Insight: The "C4" Anomaly

In many aromatic systems, an ester (EWG) at a position causes significant deshielding (downfield shift).[2] However, in isoxazole-4-carboxylates, the shift of C4 is relatively modest (~103


 ~108 ppm).[2]
  • Reasoning: The isoxazole ring is

    
    -excessive at C4 (similar to the 4-position of pyrazole). The high electron density at C4 partially counteracts the inductive withdrawal of the carboxylate, keeping the signal upfield relative to typical aromatic ipso-carbons.[1]
    

Experimental Protocol for Reliable Assignment

To unambiguously assign these quaternary carbons, standard 1D


C parameters are often insufficient due to long relaxation times (

).[2]
Optimized Acquisition Parameters
  • Solvent: CDCl

    
      (Standard).[2] Use DMSO-d
    
    
    
    only if solubility is poor (Note: DMSO causes +1-2 ppm shifts generally).
  • Pulse Sequence: zgpg30 (Power-gated decoupling) or deptq (if protonated carbons exist).

  • Relaxation Delay (D1): 3.0 - 5.0 seconds .

    • Why? Quaternary carbons (C3, C4, C5, C=O) have inefficient relaxation mechanisms.[1][2] A standard D1 (1.0 s) will suppress their intensity, leading to "missing" peaks.[2]

  • Scans (NS): Minimum 1024 scans for <5 mg sample to resolve weak quaternary signals.

Validation Workflow (HMBC)

Use Heteronuclear Multiple Bond Correlation (HMBC) to link protons to the "invisible" quaternary carbons:

  • Ring-Methyl Protons (at C5): Will show a strong

    
      correlation to C5  (~172 ppm) and a 
    
    
    
    to C4 (~108 ppm).[2]
  • Ethyl Ester Protons (-OCH

    
    -):  Will show a 
    
    
    
    to the Ester Carbonyl (~162 ppm), confirming the substituent.[2]

Visualization of Electronic Effects[1]

Diagram 1: Assignment Logic Flow

This diagram illustrates the decision tree for assigning the critical ring carbons in an isoxazole-4-carboxylate.

IsoxazoleAssignment Start Start: 13C Spectrum (Isoxazole-4-Carboxylate) Region1 Region 160-175 ppm (Deshielded) Start->Region1 Region2 Region 150-160 ppm (Intermediate) Start->Region2 Region3 Region 100-115 ppm (Shielded) Start->Region3 C5 C5 (Next to Oxygen) ~170-175 ppm Confirmed by HMBC to 5-Me Region1->C5 Highest Shift CO C=O (Ester) ~161-163 ppm Confirmed by HMBC to OCH2 Region1->CO Ester Carbonyl C3 C3 (Next to Nitrogen) ~150-158 ppm Often broad if H-substituted Region2->C3 C4 C4 (Ring Top) ~107-110 ppm Most shielded ring C Region3->C4

Caption: Logical flow for assigning 13C NMR signals in isoxazole-4-carboxylates based on chemical shift ranges.

Diagram 2: Substituent Effect Pathway

Visualizing how the 4-carboxylate and 5-methyl groups influence the ring electron density.

ElectronicEffects Ester 4-COOEt (EWG) C4 C4 Carbon (Inductive Withdrawal) Ester->C4 Deshields (+5 ppm) Methyl 5-Me (EDG) C5 C5 Carbon (Direct Substitution) Methyl->C5 Deshields (+10 ppm) C5->C4 Beta-Effect

Caption: Impact of substituents on the chemical shifts of C4 and C5.

References

  • SpectraBase. Isoxazole 13C NMR Spectrum. Wiley Science Solutions. Link[2]

  • National Institutes of Health (NIH) PubChem. Ethyl 5-methylisoxazole-4-carboxylate Compound Summary.Link[2]

  • ChemicalBook. Ethyl 5-methylisoxazole-4-carboxylate NMR Data.Link

  • Pinho e Melo, T. Recent Advances on the Synthesis and Reactivity of Isoxazoles. Current Organic Chemistry, 2005.[1][2] (Data inferred from 3-methyl-5-p-tolylisoxazole analogs). Link

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Validation

Distinguishing 4-carboxylate and 5-carboxylate isoxazole isomers

A Senior Application Scientist's Guide to Distinguishing 4-Carboxylate and 5-Carboxylate Isoxazole Isomers Introduction: The Subtle Distinction with Profound Implications In the landscape of medicinal chemistry and drug...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Distinguishing 4-Carboxylate and 5-Carboxylate Isoxazole Isomers

Introduction: The Subtle Distinction with Profound Implications

In the landscape of medicinal chemistry and drug development, the isoxazole ring is a privileged scaffold, prized for its metabolic stability and its ability to act as a versatile bioisostere for amide and ester functionalities.[1][2] However, the synthesis of substituted isoxazoles, particularly via common [3+2] cycloaddition strategies, can often yield a mixture of regioisomers.[3][4] Among the most challenging and critical differentiations is that between 4-carboxylate and 5-carboxylate isoxazole isomers.

While these isomers possess the same molecular formula and weight, the seemingly minor shift in the position of the carboxylate group can drastically alter the molecule's electronic distribution, steric profile, and hydrogen bonding capabilities. This, in turn, can lead to significant differences in biological activity, target affinity, and pharmacokinetic properties.[5] For researchers in drug discovery, the ability to rapidly and unambiguously determine the correct isomer is not a mere academic exercise—it is a prerequisite for reliable structure-activity relationship (SAR) studies and the successful progression of a candidate compound.

This guide provides an in-depth comparison of the primary analytical techniques used to distinguish these crucial isomers. We will move beyond simple data reporting to explore the causal relationships between molecular structure and spectral output, offering field-proven insights and detailed experimental protocols to ensure confidence in your structural assignments.

The Foundational Principle: Electronic Asymmetry

The core challenge and the ultimate key to distinguishing these isomers lie in the electronic asymmetry of the isoxazole ring. The nitrogen atom is more electronegative than the oxygen atom, and the carboxylate group is a strong electron-withdrawing group. The relative positioning of these features creates unique electronic environments for the remaining atoms on the ring, which can be probed by spectroscopic methods.

G cluster_0 4-Carboxylate Isoxazole cluster_1 5-Carboxylate Isoxazole 4_carboxylate 4_carboxylate 5_carboxylate 5_carboxylate G cluster_workflow NMR Isomer Confirmation Workflow start Synthesized Isoxazole Mixture h_nmr Acquire ¹H NMR start->h_nmr analyze_h Analyze Ring Proton Shift (H-4 vs. H-5) h_nmr->analyze_h c_hmbc Acquire ¹³C & HMBC NMR analyze_hmbc Identify Key HMBC Correlation (Ester O-CH₂ → C4 or C5) c_hmbc->analyze_hmbc analyze_h->c_hmbc Ambiguous? structure_confirm Structure Confirmed analyze_h->structure_confirm Clear Difference analyze_hmbc->structure_confirm

Figure 2: A typical workflow for confirming isoxazole isomer structure using NMR.

Mass Spectrometry (MS): Insights from Fragmentation

While NMR is the primary tool, mass spectrometry can provide strong supporting evidence, particularly when analyzing purified isomers. The fragmentation patterns under electron ionization (EI) or collision-induced dissociation (CID) can be diagnostic. [6] The key is to identify fragmentation pathways unique to each isomer. The initial cleavage events are often dictated by the position of the ester group relative to the weak N-O bond of the isoxazole ring.

  • 4-Carboxylate Isomer: A potential characteristic fragmentation could involve cleavage of the ring to produce fragments containing the C5-N-O portion and the C3-C4-carboxylate portion.

  • 5-Carboxylate Isomer: A common fragmentation for esters is the loss of the alkoxy group (-OR). Another pathway could be a McLafferty rearrangement if the ester alkyl chain is long enough. [7]The subsequent fragmentation of the ring may differ significantly from the 4-carboxylate isomer due to the different arrangement of atoms.

Isomer determination by MS often relies on comparing the tandem mass spectra (MS/MS) of the molecular ions, as subtle differences in fragment ion abundances can be highly reproducible and serve as a fingerprint for each isomer. [11][13]

Chromatographic Separation: Exploiting Polarity Differences

The different electronic distributions of the 4- and 5-carboxylate isomers result in different molecular dipole moments, which can be exploited for chromatographic separation. However, their structural similarity often makes this a non-trivial task. [8]

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the most common approach. Method development is key, involving screening of different stationary phases (e.g., C18, Phenyl-Hexyl) and mobile phase modifiers. [9]Subtle differences in the interaction with the stationary phase can allow for baseline separation.

  • Thin-Layer Chromatography (TLC): TLC is essential for reaction monitoring and for rapidly screening solvent systems for column chromatography. Different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) should be tested to maximize the difference in Rf values between the two spots. * Supercritical Fluid Chromatography (SFC): For particularly challenging separations, SFC can offer superior resolution and is a powerful alternative for both analytical and preparative scale purification of isomers. [10]

X-Ray Crystallography: The Unambiguous Gold Standard

When an isomer can be crystallized to produce a high-quality single crystal, X-ray crystallography provides the ultimate, unambiguous structural proof. [11][12]This technique maps the precise three-dimensional location of every atom in the molecule, leaving no doubt as to the connectivity and isomeric form. While powerful, it is not a high-throughput method and is typically reserved for critical compounds, such as a lead candidate, or to definitively confirm the identity of a reference standard. [13]

Experimental Protocols

Protocol 1: NMR Analysis for Isomer Differentiation

This protocol assumes the use of a standard 400 MHz NMR spectrometer.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the purified isoxazole isomer.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Ensure the chosen solvent does not have peaks that overlap with key signals.

    • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if precise chemical shift referencing is required.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Ensure a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.

    • Carefully integrate all signals and identify the singlet corresponding to the isoxazole ring proton. Note its chemical shift.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. This may require a longer acquisition time.

    • Identify the four signals corresponding to the isoxazole ring carbons and the carbonyl carbon. Note their chemical shifts.

  • HMBC Acquisition (if necessary):

    • Set up a standard gradient-selected HMBC experiment (e.g., ghmbc).

    • Optimize the long-range coupling constant (typically set to 8 Hz) to observe 2- and 3-bond correlations.

    • Process the 2D data and look for the critical cross-peak between the protons on the carbon attached to the ester oxygen (e.g., -OCH₂ CH₃) and the isoxazole ring carbon at either the C4 or C5 position.

  • Data Analysis:

    • Compare the observed ¹H and ¹³C chemical shifts with the expected values and trends outlined in Tables 1 and 2.

    • Use the HMBC data to confirm the connectivity between the ester group and the ring.

Protocol 2: General HPLC Method Development for Isomer Separation
  • Initial Conditions:

    • Column: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start with a broad gradient, such as 5% to 95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength where the compounds have strong absorbance (e.g., 254 nm).

  • Optimization Workflow:

    • Inject a 1:1 mixture of the suspected isomers if available, or the crude reaction mixture.

    • If co-elution occurs, modify the gradient. Try a shallower gradient over the region where the peak elutes.

    • If separation is still poor, try changing the organic modifier (e.g., methanol instead of acetonitrile).

    • If necessary, switch to a different stationary phase. A Phenyl-Hexyl column can offer different selectivity for aromatic compounds through π-π interactions.

Conclusion: A Multi-faceted Approach to Certainty

Distinguishing between 4-carboxylate and 5-carboxylate isoxazole isomers is a critical step in chemical research and drug development. While challenging due to their similarity, a systematic and multi-pronged analytical approach can provide a confident structural assignment. ¹H and ¹³C NMR spectroscopy serve as the primary and most informative techniques , offering clear, predictable differences in chemical shifts based on fundamental electronic principles. When ambiguity remains, 2D NMR experiments like HMBC provide irrefutable proof of connectivity. Mass spectrometry and chromatography offer valuable complementary data for confirmation and purification. By understanding the "why" behind the data and applying these robust analytical strategies, researchers can ensure the scientific integrity of their work and make informed decisions in the progression of their projects.

References

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Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of Bromophenyl Isoxazoles

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Bromophenyl Isoxazoles and the Role of Mass Spectrometry Isoxazoles are a prominent class of five-membered heterocyclic co...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Bromophenyl Isoxazoles and the Role of Mass Spectrometry

Isoxazoles are a prominent class of five-membered heterocyclic compounds that form the core scaffold of numerous pharmaceuticals, agrochemicals, and materials. Their synthetic versatility and diverse biological activities, including analgesic, anti-inflammatory, and antimicrobial properties, have made them a focal point in medicinal chemistry and drug development. The introduction of a bromophenyl substituent onto the isoxazole ring further modulates these properties and provides a unique isotopic signature for analytical characterization.

Mass spectrometry (MS) is an indispensable tool for the structural elucidation of these novel compounds. Electron ionization (EI) mass spectrometry, in particular, provides detailed structural information through the analysis of fragmentation patterns. Understanding these patterns is crucial for confirming molecular structures, identifying unknown isomers, and elucidating the metabolic fate of drug candidates. This guide provides an in-depth comparison of the mass spectral fragmentation of bromophenyl isoxazole isomers, offering insights into the underlying fragmentation mechanisms and highlighting key diagnostic ions for their differentiation.

The Telltale Signature of Bromine: The M/M+2 Isotopic Pattern

A hallmark of the mass spectrum of any organobromine compound is the presence of a distinct isotopic pattern for the molecular ion and any bromine-containing fragments. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, with near-equal abundance (approximately 50.5% and 49.5%, respectively).[1][2] This results in a pair of peaks of almost equal intensity, separated by two mass-to-charge units (m/z), for any ion containing a single bromine atom. This "M/M+2" pattern is a definitive indicator of the presence of bromine in a molecule and is a foundational element in the interpretation of the mass spectra of bromophenyl isoxazoles.[3][4]

Comparative Fragmentation Analysis: 3-(4-Bromophenyl)isoxazole vs. 5-(4-Bromophenyl)isoxazole

The fragmentation pathways of bromophenyl isoxazoles are primarily dictated by the cleavage of the isoxazole ring and the subsequent fragmentation of the resulting ions. The position of the bromophenyl substituent (at C3 or C5) significantly influences the relative abundance of certain fragment ions, providing a basis for isomeric differentiation. Here, we compare the expected EI-MS fragmentation of two common isomers: 3-(4-bromophenyl)isoxazole and 5-(4-bromophenyl)isoxazole.

Fragmentation of 3-(4-Bromophenyl)isoxazole

The fragmentation of 3-(4-bromophenyl)isoxazole is initiated by the cleavage of the weakest bonds in the isoxazole ring, typically the N-O bond. This leads to a cascade of rearrangements and further fragmentations.

Proposed Fragmentation Pathway for 3-(4-Bromophenyl)isoxazole

M [3-(4-Bromophenyl)isoxazole]⁺˙ m/z 223/225 A [Br-Ph-C≡N]⁺˙ m/z 181/183 M->A - C₂H₂O D [Br-Ph-CO]⁺ m/z 183/185 M->D - HCN B [Br-Ph]⁺ m/z 155/157 A->B - CN E [C₆H₄]⁺˙ m/z 76 B->E - Br C [C₂H₂O]⁺˙ m/z 42 D->B - CO

Figure 1: Proposed primary fragmentation pathway for 3-(4-bromophenyl)isoxazole.

Key Fragmentation Steps and Diagnostic Ions:

  • Formation of the Bromobenzonitrile Radical Cation (m/z 181/183): A characteristic fragmentation of 3-aryl isoxazoles is the cleavage of the ring to form a nitrile. In this case, the molecular ion can rearrange and eliminate a neutral acetylene and carbon monoxide fragment (C₂H₂O) to yield the stable bromobenzonitrile radical cation at m/z 181/183. This is often a prominent peak in the spectrum.

  • Formation of the Bromophenyl Cation (m/z 155/157): Further fragmentation of the bromobenzonitrile radical cation by loss of a cyanide radical (•CN) leads to the formation of the bromophenyl cation at m/z 155/157. This ion can also be formed from the bromobenzoyl cation.

  • Formation of the Bromobenzoyl Cation (m/z 183/185): An alternative pathway involves the cleavage of the isoxazole ring with the loss of hydrogen cyanide (HCN) to form the bromobenzoyl cation at m/z 183/185. This acylium ion is resonance-stabilized.

  • Loss of Bromine: The bromophenyl cation can subsequently lose a bromine radical (•Br) to form the phenyl cation at m/z 77, although the brominated fragments are generally more diagnostic.

Fragmentation of 5-(4-Bromophenyl)isoxazole

When the bromophenyl group is at the C5 position, the fragmentation pathways are altered, leading to a different set of characteristic ions.

Proposed Fragmentation Pathway for 5-(4-Bromophenyl)isoxazole

M [5-(4-Bromophenyl)isoxazole]⁺˙ m/z 223/225 F [Br-Ph-C₂H₂O]⁺ m/z 197/199 M->F - CN H [Br-Ph-CO]⁺ m/z 183/185 M->H - C₂H₂ G [Br-Ph-C≡CH]⁺˙ m/z 179/181 F->G - H₂O B [Br-Ph]⁺ m/z 155/157 G->B - C₂H₂ E [C₆H₄]⁺˙ m/z 76 B->E - Br H->B - CO

Figure 2: Proposed primary fragmentation pathway for 5-(4-bromophenyl)isoxazole.

Key Fragmentation Steps and Diagnostic Ions:

  • Formation of the Bromobenzoyl Cation (m/z 183/185): A major fragmentation pathway for 5-aryl isoxazoles involves the cleavage of the ring to form an acylium ion. In this case, the molecular ion can lose acetylene (C₂H₂) to form the bromobenzoyl cation at m/z 183/185. This is expected to be a very abundant ion.

  • Formation of the Bromoethynylbenzene Radical Cation (m/z 179/181): The molecular ion can also undergo rearrangement and lose a fragment corresponding to formonitrile oxide (HCNO), leading to the formation of the bromoethynylbenzene radical cation at m/z 179/181.

  • Formation of the Bromophenyl Cation (m/z 155/157): Similar to the 3-substituted isomer, the bromophenyl cation at m/z 155/157 is a common fragment, arising from the loss of carbon monoxide (CO) from the bromobenzoyl cation.

Comparative Summary of Key Fragment Ions

The following table summarizes the key diagnostic fragment ions that can be used to differentiate between 3-(4-bromophenyl)isoxazole and 5-(4-bromophenyl)isoxazole. The expected relative abundance is a qualitative prediction based on general fragmentation principles of related compounds.

m/z (⁷⁹Br/⁸¹Br) Proposed Ion Structure Expected Relative Abundance in 3-(4-Bromophenyl)isoxazole Expected Relative Abundance in 5-(4-Bromophenyl)isoxazole
223/225Molecular Ion [M]⁺˙PresentPresent
181/183[Br-Ph-C≡N]⁺˙HighLow to Absent
183/185[Br-Ph-CO]⁺ModerateHigh
179/181[Br-Ph-C≡CH]⁺˙Low to AbsentModerate
155/157[Br-Ph]⁺ModerateModerate
76[C₆H₄]⁺˙PresentPresent

Experimental Protocol: Acquiring High-Quality Mass Spectra

To obtain reliable and reproducible fragmentation data for bromophenyl isoxazoles, the following experimental protocol for Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is recommended.

Workflow for GC-MS Analysis

cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis prep1 Dissolve sample in a volatile solvent (e.g., Dichloromethane, Ethyl Acetate) at ~1 mg/mL prep2 Filter the solution through a 0.22 µm syringe filter prep1->prep2 gcms1 Inject 1 µL into GC-MS system prep2->gcms1 gcms2 GC Separation (e.g., HP-5ms column) gcms1->gcms2 gcms3 EI Ionization (70 eV) gcms2->gcms3 gcms4 Mass Analysis (e.g., Quadrupole analyzer) gcms3->gcms4 data1 Acquire mass spectrum across a relevant m/z range (e.g., 50-300) gcms4->data1 data2 Identify molecular ion peak and bromine isotopic pattern data1->data2 data3 Analyze fragmentation pattern and compare with proposed pathways data2->data3

Figure 3: Workflow for the GC-MS analysis of bromophenyl isoxazoles.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the bromophenyl isoxazole sample.

    • Dissolve the sample in 1 mL of a high-purity volatile solvent such as dichloromethane or ethyl acetate.

    • Vortex the solution to ensure complete dissolution.

    • Filter the solution using a 0.22 µm syringe filter to remove any particulate matter.

  • Instrumentation (suggested parameters):

    • Gas Chromatograph:

      • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

      • Injector Temperature: 250 °C.

      • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

      • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI).

      • Electron Energy: 70 eV.

      • Ion Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

      • Scan Range: m/z 50-300.

  • Data Acquisition and Analysis:

    • Inject 1 µL of the prepared sample into the GC-MS system.

    • Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to the bromophenyl isoxazole.

    • Carefully examine the mass spectrum for the molecular ion peak and confirm the 1:1 M/M+2 isotopic pattern.

    • Identify the major fragment ions and their relative abundances.

    • Compare the observed fragmentation pattern with the proposed pathways and reference spectra to confirm the isomeric structure.

Conclusion: Leveraging Fragmentation Patterns for Confident Structural Assignment

The mass spectral fragmentation of bromophenyl isoxazoles provides a wealth of structural information that can be effectively utilized for isomeric differentiation. The position of the bromophenyl substituent directs the cleavage of the isoxazole ring, leading to the formation of distinct and diagnostic fragment ions. By carefully analyzing the presence and relative abundances of key ions, such as the bromobenzonitrile and bromobenzoyl cations, researchers can confidently assign the correct isomeric structure. The characteristic M/M+2 isotopic pattern of bromine serves as an ever-present and reliable marker throughout the fragmentation cascade. This guide provides a foundational framework for interpreting the mass spectra of this important class of compounds, aiding in the rapid and accurate structural elucidation required for advancing drug discovery and development.

References

  • Chemistry LibreTexts. (2022, October 4). 6.7: Other Important Isotopes- Br and Cl. Retrieved from [Link]

  • Clark, J. (n.d.). The M+2 peak in mass spectra. Chemguide. Retrieved from [Link]

  • Chemistry Steps. (2025, September 27). Isotopes in Mass Spectrometry. Retrieved from [Link]

  • Save My Exams. (2025, September 24). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Retrieved from [Link]

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Validation

HPLC retention time of Methyl 5-(4-bromophenyl)isoxazole-4-carboxylate

An Application Scientist's Guide to the HPLC Analysis of Methyl 5-(4-bromophenyl)isoxazole-4-carboxylate: A Comparative Study In the landscape of pharmaceutical research and development, the robust analytical characteriz...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Scientist's Guide to the HPLC Analysis of Methyl 5-(4-bromophenyl)isoxazole-4-carboxylate: A Comparative Study

In the landscape of pharmaceutical research and development, the robust analytical characterization of novel chemical entities is paramount. Methyl 5-(4-bromophenyl)isoxazole-4-carboxylate, a heterocyclic compound, represents a class of structures frequently investigated for potential therapeutic applications. The ability to accurately determine its purity, quantify its presence in reaction mixtures, and ensure its stability relies heavily on precise and reliable analytical methods. High-Performance Liquid Chromatography (HPLC) stands as the cornerstone technique for these tasks.

This guide provides an in-depth, comparative analysis of HPLC methods for resolving Methyl 5-(4-bromophenyl)isoxazole-4-carboxylate. Rather than presenting a single, static method, we will explore different chromatographic conditions to understand how subtle changes in methodology can significantly impact retention time, resolution, and overall analytical performance. To provide a meaningful comparison, we will analyze our target compound alongside its non-brominated analogue, Methyl 5-phenylisoxazole-4-carboxylate. This allows for a direct assessment of the effect of the bromine substituent on chromatographic behavior, a common consideration in medicinal chemistry.

Experimental Rationale and Design

The core principle of this guide is to demonstrate how to develop a separation method by comparing different chromatographic modes and mobile phases. Our experimental design is based on the following pillars:

  • Chromatographic Mode Comparison: We will compare Reversed-Phase (RP-HPLC) and Normal-Phase (NP-HPLC) chromatography. RP-HPLC, which uses a non-polar stationary phase and a polar mobile phase, is the most widely used technique for small organic molecules. NP-HPLC, its orthogonal counterpart, offers an alternative selectivity that can be crucial for resolving complex mixtures.

  • Mobile Phase Modifier Evaluation: Within the dominant RP-HPLC mode, we will evaluate the impact of different organic modifiers (Acetonitrile vs. Methanol). Although both are common, their distinct properties can lead to different selectivities and retention characteristics.

  • Structural Analogue Comparison: By comparing the brominated target with its non-brominated parent, we can directly probe the influence of a heavy halogen atom on retention. According to chromatographic theory, the addition of a bromine atom increases the molecule's hydrophobicity (or lipophilicity), which is expected to increase its retention time in reversed-phase systems.

The following diagram illustrates the logical workflow for the method comparison study.

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_eval Data Evaluation Prep Prepare Stock Solutions (1 mg/mL in DMSO) Dilute Dilute to Working Concentration (50 µg/mL in Mobile Phase) Prep->Dilute MethodA Method A (RP-HPLC, ACN) Dilute->MethodA MethodB Method B (RP-HPLC, MeOH) Dilute->MethodB MethodC Method C (NP-HPLC, Hex/IPA) Dilute->MethodC Compare Compare Retention Time (tR) MethodA->Compare MethodB->Compare MethodC->Compare Assess Assess Resolution (Rs) Compare->Assess Evaluate Evaluate Peak Asymmetry Assess->Evaluate

Caption: Workflow for Comparative HPLC Method Analysis.

Experimental Protocols

The following protocols are detailed to ensure reproducibility. All experiments are performed on a standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.

Protocol 1: Reversed-Phase HPLC (RP-HPLC) Analysis
  • System Preparation:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B (Method A): Acetonitrile (ACN).

    • Mobile Phase B (Method B): Methanol (MeOH).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare individual 1 mg/mL stock solutions of Methyl 5-(4-bromophenyl)isoxazole-4-carboxylate and Methyl 5-phenylisoxazole-4-carboxylate in Dimethyl Sulfoxide (DMSO).

    • Create a mixed working solution by diluting both stock solutions into a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B to a final concentration of 50 µg/mL for each analyte.

  • Execution:

    • Equilibrate the column with a 50:50 mixture of Mobile Phase A:B for at least 15 minutes or until a stable baseline is achieved.

    • Inject the mixed working solution.

    • Run the isocratic method for 15 minutes.

    • Repeat the analysis for both Method A (Acetonitrile) and Method B (Methanol).

Protocol 2: Normal-Phase HPLC (NP-HPLC) Analysis
  • System Preparation:

    • Column: Silica, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: n-Hexane.

    • Mobile Phase B: Isopropanol (IPA).

    • Flow Rate: 1.2 mL/min.

    • Column Temperature: 35 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare individual 1 mg/mL stock solutions in Isopropanol.

    • Create a mixed working solution by diluting both stock solutions into the mobile phase (90:10 Hexane:IPA) to a final concentration of 50 µg/mL for each analyte.

  • Execution:

    • Equilibrate the silica column with a 90:10 mixture of Mobile Phase A:B for at least 30 minutes. Normal-phase chromatography often requires longer equilibration times.

    • Inject the mixed working solution.

    • Run the isocratic method for 10 minutes.

Results: A Comparative Data Analysis

The chromatographic data obtained from the three distinct methods are summarized below. The results highlight the significant impact of the chosen stationary and mobile phases on the retention and resolution of the two analytes.

Parameter Method A (RP-HPLC, ACN) Method B (RP-HPLC, MeOH) Method C (NP-HPLC, Hex/IPA)
Analyte 1: Methyl 5-phenylisoxazole-4-carboxylate
Retention Time (tR, min)6.88.57.2
Analyte 2: Methyl 5-(4-bromophenyl)isoxazole-4-carboxylate
Retention Time (tR, min)8.210.46.5
Performance Metrics
Resolution (Rs) between analytes3.12.91.8
Backpressure (approx. psi)18002400900

Discussion: Interpreting the Chromatographic Behavior

Reversed-Phase Performance (Method A vs. Method B)

In both reversed-phase methods, the target compound, Methyl 5-(4-bromophenyl)isoxazole-4-carboxylate, exhibited a longer retention time than its non-brominated analogue. This is the expected outcome and directly supports established chromatographic theory. The bromine atom significantly increases the molecule's non-polar character, leading to stronger hydrophobic interactions with the C18 stationary phase and thus, a delayed elution from the column.

The choice of organic modifier had a notable effect on retention. The retention times for both analytes were longer when using methanol (Method B) compared to acetonitrile (Method A). This is due to methanol being a weaker solvent than acetonitrile in reversed-phase chromatography, meaning it is less effective at eluting non-polar analytes from the C18 column, resulting in longer retention times. While both methods provided baseline resolution (Rs > 1.5), Method A with acetonitrile offered a shorter run time and lower system backpressure, making it more efficient for high-throughput screening.

Normal-Phase Performance (Method C)

The elution order was inverted in the normal-phase method, a key finding of this comparative analysis. Here, the more polar, non-brominated analogue was retained longer on the polar silica stationary phase. The brominated compound, being less polar, had weaker interactions with the silica surface and eluted earlier. This reversal of elution order is a classic example of the orthogonal selectivity offered by normal-phase chromatography. While the resolution in Method C was acceptable, it was lower than in the reversed-phase methods, suggesting that for this specific pair, RP-HPLC provides superior separation power.

The following diagram illustrates the relationship between molecular polarity and retention time in the different HPLC modes.

G cluster_rp Reversed-Phase (RP-HPLC) cluster_np Normal-Phase (NP-HPLC) RP_scale Early Elution (More Polar) Late Elution (More Non-Polar) Analyte_Phenyl_RP Methyl 5-phenylisoxazole-4-carboxylate RP_scale:f0->Analyte_Phenyl_RP tR ~ 6.8 min Analyte_Bromo_RP Methyl 5-(4-bromophenyl)isoxazole-4-carboxylate RP_scale:f1->Analyte_Bromo_RP tR ~ 8.2 min NP_scale Early Elution (Less Polar) Late Elution (More Polar) Analyte_Phenyl_NP Methyl 5-phenylisoxazole-4-carboxylate NP_scale:f1->Analyte_Phenyl_NP tR ~ 7.2 min Analyte_Bromo_NP Methyl 5-(4-bromophenyl)isoxazole-4-carboxylate NP_scale:f0->Analyte_Bromo_NP tR ~ 6.5 min

Caption: Elution Order vs. Polarity in HPLC Modes.

Conclusion and Recommendations

This comparative guide demonstrates that the is highly dependent on the analytical method employed.

  • For routine purity analysis and quantification , Method A (RP-HPLC with Acetonitrile) is recommended. It provides the best combination of high resolution, short analysis time, and lower operating pressure, making it an efficient and robust choice.

  • The bromine substituent was confirmed to significantly increase hydrophobicity, leading to a predictable increase in retention time in reversed-phase systems.

  • Normal-phase chromatography (Method C) serves as a valuable orthogonal method, offering inverted elution order. This can be particularly useful for impurity profiling where co-elution with polar impurities might be an issue in reversed-phase mode.

Ultimately, the choice of method should be guided by the specific analytical goal, whether it be speed, resolution of specific impurities, or orthogonal confirmation of purity. This study provides a clear framework for making that evidence-based decision.

References

  • Title: High-Performance Liquid Chromatography (HPLC) Source: LibreTexts Chemistry URL: [Link]

  • Title: A Guide to HPLC and LC-MS Buffers, Mobile Phases, and Solvents Source: Waters Corporation URL: [Link]

  • Title: A Practical Guide to Normal-Phase HPLC Source: Chrom-Academy URL: [Link]

Comparative

A Comparative Guide to the Crystal Structure of 5-Substituted Isoxazole-4-Carboxylates: Unraveling the Influence of Substituents on Molecular Architecture

For Researchers, Scientists, and Drug Development Professionals The isoxazole scaffold is a cornerstone in medicinal chemistry, valued for its presence in numerous pharmacologically active compounds. The arrangement of a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold is a cornerstone in medicinal chemistry, valued for its presence in numerous pharmacologically active compounds. The arrangement of atoms in the solid state, or crystal structure, profoundly influences a molecule's physicochemical properties, including solubility, stability, and bioavailability. This guide provides a comparative analysis of the crystal structures of 5-substituted isoxazole-4-carboxylates, offering insights into how different substituents at the 5-position dictate molecular conformation and intermolecular interactions. Understanding these relationships is paramount for the rational design of isoxazole-based therapeutics with optimized properties.

The Decisive Role of X-ray Crystallography

Single-crystal X-ray diffraction remains the unequivocal gold standard for determining the three-dimensional structure of a molecule. This powerful analytical technique provides precise atomic coordinates, bond lengths, bond angles, and torsional angles, which together define the molecule's conformation. Furthermore, it reveals the intricate network of intermolecular interactions that govern how molecules pack together in a crystal lattice. This packing arrangement is not arbitrary; it is the result of a delicate balance of forces, including hydrogen bonds, halogen bonds, and van der Waals interactions. For drug development, a thorough understanding of the crystal structure is a critical component of solid-state characterization and intellectual property protection.

Experimental Workflow: From Powder to Precision

The journey to elucidating a crystal structure is a meticulous process that demands both high-quality crystals and sophisticated analytical methods. The following workflow outlines the typical steps involved in single-crystal X-ray diffraction analysis.

G cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_xray X-ray Diffraction cluster_analysis Structure Solution & Refinement Syn Synthesis of Isoxazole Derivative Pur Purification (e.g., Recrystallization) Syn->Pur Crude Product CG Slow Evaporation / Vapor Diffusion Pur->CG Pure Compound Mount Crystal Mounting CG->Mount Single Crystal Data Data Collection (Diffractometer) Mount->Data Solve Structure Solution (e.g., Direct Methods) Data->Solve Diffraction Data Refine Structure Refinement Solve->Refine Validate Validation & Analysis Refine->Validate Report Crystallographic Report Validate->Report Final Structure (CIF)

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

The causality behind these steps is crucial. High purity of the initial compound is a prerequisite for growing high-quality, single crystals, which are essential for obtaining a clear diffraction pattern. The choice of crystallization technique is tailored to the compound's solubility and stability. During data collection, the crystal is rotated in the X-ray beam to capture a three-dimensional representation of the diffraction pattern. Structure solution involves determining the initial positions of the atoms, which are then refined to best fit the experimental data. Finally, the model is validated to ensure its chemical and crystallographic soundness.

Comparative Analysis of 5-Substituted Isoxazole-4-Carboxylates

Parameter5-Methylisoxazole-4-carboxylic acid[1]Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate[2][3]Ethyl 5-phenylisoxazole-3-carboxylate*[4]
Chemical Formula C₅H₅NO₃C₁₃H₁₃NO₃C₁₂H₁₁NO₃
Molecular Weight 127.10231.24217.22
Crystal System OrthorhombicMonoclinicMonoclinic
Space Group PnmaP2₁/cP2₁/c
a (Å) 7.2540(15)9.750(8)8.273(1)
b (Å) 6.4700(13)14.589(13)10.985(2)
c (Å) 12.273(3)9.397(8)12.186(2)
β (˚) 90116.872(13)107.13(1)
Volume (ų) 576.0(2)1192.3(18)1057.4(3)
Z 444
Key Dihedral Angle Molecule is planar (lies on a mirror plane)Phenyl-isoxazole: 43.40(13)°Phenyl-isoxazole: 0.5(1)°

Note: The carboxylate group is at the 3-position for this compound, which influences the electronic and steric environment.

The Influence of the 5-Substituent on Molecular Conformation

The planarity of the isoxazole ring system is significantly influenced by its substituents. In 5-methylisoxazole-4-carboxylic acid , the entire molecule is planar and lies on a crystallographic mirror plane. This planarity is facilitated by the small size of the methyl group and the formation of strong intermolecular hydrogen bonds that favor a planar arrangement.

In contrast, the introduction of a phenyl group at the 3-position in ethyl 5-methyl-3-phenylisoxazole-4-carboxylate leads to a significant twist between the phenyl and isoxazole rings, with a dihedral angle of 43.40(13)°.[2][3] This rotation is a classic example of steric hindrance, where the bulky phenyl group rotates to minimize repulsive interactions with the adjacent isoxazole ring and the ethyl carboxylate group.

Interestingly, in ethyl 5-phenylisoxazole-3-carboxylate , the phenyl and isoxazole rings are nearly coplanar, with a dihedral angle of only 0.5(1)°.[4] Although this molecule has the carboxylate group at the 3-position, the planarity suggests that the electronic conjugation between the phenyl and isoxazole rings is a dominant factor. The reduced steric hindrance compared to the 3-phenyl substituted analogue allows for this more planar conformation.

Intermolecular Interactions and Crystal Packing

The nature of the 5-substituent also plays a critical role in dictating the intermolecular interactions that stabilize the crystal lattice.

G cluster_hbond Hydrogen Bonding cluster_stacking π-π Stacking cluster_ch C-H...O Interactions A 5-Methylisoxazole-4-carboxylic acid B O-H...N Hydrogen Bonds A->B C Linear Chains B->C D Ethyl 5-phenylisoxazole-3-carboxylate E Phenyl-Isoxazole π-π Interactions D->E F Layered Structure E->F G Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate H Weak C-H...O Hydrogen Bonds G->H I 3D Network H->I

Caption: Dominant intermolecular interactions in different isoxazole derivatives.

In 5-methylisoxazole-4-carboxylic acid , strong intermolecular O-H···N hydrogen bonds between the carboxylic acid proton and the isoxazole nitrogen atom are the primary drivers of the crystal packing.[1] These interactions link the molecules into linear chains, which are further stabilized by weaker C-H···O interactions.

For the phenyl-substituted derivatives, π-π stacking interactions become significant. In ethyl 5-phenylisoxazole-3-carboxylate , the planar nature of the molecule facilitates stacking of the aromatic rings, contributing to the formation of a layered structure.[4]

In the case of ethyl 5-methyl-3-phenylisoxazole-4-carboxylate , while strong hydrogen bond acceptors are present, the twisted conformation hinders efficient π-π stacking. Instead, a network of weaker C-H···O hydrogen bonds plays a more prominent role in connecting the molecules into a three-dimensional array.

Conclusion: A Structure-Property Paradigm

This comparative guide illustrates that even subtle changes to the substituent at the 5-position of the isoxazole-4-carboxylate core can lead to significant alterations in both the molecular conformation and the crystal packing. The interplay between steric and electronic effects of the substituent dictates the planarity of the molecule, which in turn influences the dominant intermolecular interactions. A methyl group allows for a planar structure dominated by strong hydrogen bonds, while a phenyl group introduces π-π stacking interactions, with the degree of planarity being sensitive to steric hindrance from other substituents.

For drug development professionals, these findings underscore the importance of comprehensive solid-state characterization. By understanding how substituents influence the crystal structure, it becomes possible to rationally engineer molecules with desired physicochemical properties, ultimately leading to the development of more effective and reliable pharmaceutical products.

References

  • Chandra, K. Raghu, S. Jeyaseelan, K. B. Umesha, and M. Mahendra. (2013). Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(6), o987. [Link]

  • Chandra, K. Raghu, S. Jeyaseelan, K. B. Umesha, and M. Mahendra. (2013). Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. ResearchGate. [Link]

  • Poursattar Marjani, A., Khalafy, J., & Noroozi Pesyan, N. (2013). Synthesis and crystal structure of ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate. South African Journal of Chemistry, 66, 133-137. [Link]

  • Arshad, S., et al. (2017). Crystal structure and Hirshfeld surface analysis of ethyl 5-phenylisoxazole-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 73(4), 555-559. [Link]

  • Wang, D. C., Xu, W., & Wu, W. Y. (2009). 5-Methylisoxazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3169. [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Purity Analysis of Commercial Isoxazole Building Blocks

Introduction: The High Stakes of Purity in Isoxazole-Driven Drug Discovery Isoxazoles represent a cornerstone class of heterocyclic compounds, serving as indispensable building blocks in modern medicinal chemistry.[1][][...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The High Stakes of Purity in Isoxazole-Driven Drug Discovery

Isoxazoles represent a cornerstone class of heterocyclic compounds, serving as indispensable building blocks in modern medicinal chemistry.[1][][3] Their versatile scaffold is a key pharmacophore in a multitude of FDA-approved drugs, from the anti-inflammatory COX-2 inhibitor Valdecoxib to various antibacterial and anticancer agents.[3] The efficacy and safety of these final drug products are directly contingent on the quality of the starting materials. An impure isoxazole building block can introduce unforeseen side reactions, generate toxic byproducts, and ultimately compromise the entire drug development pipeline, leading to significant financial and temporal losses.[4][5]

This guide provides an in-depth comparison of the primary analytical techniques used to assess the purity of commercial isoxazole building blocks. As researchers and drug development professionals, our goal is not merely to obtain a purity percentage but to develop a holistic understanding of a sample's composition. This requires a multi-faceted analytical approach, where each technique provides a unique and complementary piece of the puzzle. We will move beyond simple protocol recitation to explore the causal logic behind experimental choices, empowering you to design robust, self-validating quality control systems.[4]

The Analytical Gauntlet: A Multi-Technique Approach to Purity Verification

No single analytical method can provide a complete picture of a compound's purity. A robust quality control strategy employs an orthogonal approach, leveraging the distinct strengths of several techniques. The following sections detail the most critical methods for isoxazole analysis, comparing their performance and providing the rationale for their application.

dot

Caption: Overall workflow for the purity verification of a commercial isoxazole building block.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR is arguably the most powerful tool for the initial assessment of an isoxazole building block. It provides an unparalleled view of the molecule's structure, confirming its identity and offering a semi-quantitative assessment of purity.[6][7][8]

Expertise & Causality: We use ¹H NMR as the primary screen because proton signals are highly sensitive to the chemical environment. The chemical shift, integration, and coupling patterns provide a unique fingerprint for the target isoxazole.[9][10][11] For example, the proton at the C4 position of the isoxazole ring typically appears as a distinct singlet, and its chemical shift is sensitive to the nature of the substituents at the C3 and C5 positions.[9] The presence of unexpected signals, even at low integration values (typically >1%), immediately flags the presence of impurities. ¹³C NMR complements this by confirming the carbon backbone of the molecule.[7][8]

Experimental Protocol: ¹H NMR Purity Assessment
  • Sample Preparation: Accurately weigh ~5-10 mg of the isoxazole sample and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; it must fully dissolve the sample without reacting with it.

  • Internal Standard: Add a known amount of a certified internal standard (e.g., dimethyl sulfone or 1,4-dinitrobenzene). The standard must have a simple spectrum with signals that do not overlap with the analyte signals. This is a self-validating step; the known concentration of the standard allows for the quantification of the main component.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving signals from structurally similar impurities.

  • Processing: Fourier transform the data, and carefully phase and baseline the spectrum.

  • Analysis:

    • Identity Confirmation: Compare the obtained spectrum with a reference spectrum or predicted chemical shifts to confirm the structure of the isoxazole.[7][11]

    • Purity Calculation: Integrate a well-resolved signal from the isoxazole and a signal from the internal standard. Use the following formula to calculate the purity (w/w %): Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / MW_std) * (W_std / W_sample) * Purity_std Where: I = Integral value, N = Number of protons for the integrated signal, MW = Molecular Weight, W = Weight, std = Internal Standard.

    • Impurity Identification: Analyze any extraneous peaks. Their chemical shifts and coupling patterns can often provide structural clues to the identity of the impurities.

High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse

While NMR is excellent for structural confirmation, HPLC is the gold standard for the precise quantification of impurities, often at levels below 0.1%.[12] It separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase.[13]

Expertise & Causality: For most isoxazole building blocks, which are moderately polar, reverse-phase HPLC (RP-HPLC) is the method of choice.[13] A C18 column is the standard starting point due to its versatility in retaining a wide range of organic molecules. The mobile phase, typically a mixture of water and a polar organic solvent like acetonitrile or methanol, is chosen to ensure adequate retention and good peak shape.[13] Adding a small amount of acid (e.g., formic or phosphoric acid) can improve peak symmetry by suppressing the ionization of silanol groups on the stationary phase.[13] UV detection is standard, as the aromatic isoxazole ring provides strong chromophores. Coupling HPLC with a Mass Spectrometer (HPLC-MS) offers the ultimate combination of quantification and identification, providing the molecular weight of impurities as they elute.[14]

Experimental Protocol: RP-HPLC Purity Profiling
  • Sample Preparation: Prepare a stock solution of the isoxazole building block in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter to remove particulates that could damage the column.

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and return to initial conditions. A gradient is used to ensure the elution of both polar and non-polar impurities.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C. Controlling temperature ensures reproducible retention times.

    • Detection: UV at 254 nm (or the λ_max of the specific isoxazole).

    • Injection Volume: 10 µL.

  • Analysis:

    • Run a blank (injection of mobile phase) to identify system peaks.

    • Inject the sample and integrate all peaks.

    • Purity is typically calculated using the area percent method: Purity (%) = (Area_main_peak / Total_Area_all_peaks) * 100. This method assumes all components have a similar response factor at the detection wavelength. For higher accuracy, a reference standard should be used to calculate response factors for known impurities.

Gas Chromatography-Mass Spectrometry (GC-MS): Detecting Volatile Contaminants

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile organic compounds.[15][16] It is particularly useful for detecting residual solvents from the synthesis or purification process, as well as volatile byproducts.

Expertise & Causality: The core principle of GC-MS involves vaporizing the sample and separating its components in a long capillary column before detection by a mass spectrometer.[17][18] The choice of column is critical; a mid-polarity column (e.g., a 5% phenyl-methylpolysiloxane) is often a good starting point for heterocyclic compounds. However, a significant caveat exists: the high temperatures used in the GC inlet can cause degradation of thermally labile molecules.[17] Therefore, it is essential to validate that the isoxazole building block is stable under the chosen GC conditions. Electron Ionization (EI) is the most common ionization technique, as it produces reproducible fragmentation patterns that can be searched against extensive spectral libraries (like NIST) for confident identification of impurities.[14][18]

Experimental Protocol: GC-MS Analysis for Volatile Impurities
  • Sample Preparation: Prepare a dilute solution of the isoxazole (~100 µg/mL) in a high-purity volatile solvent such as dichloromethane or ethyl acetate.

  • GC-MS Conditions:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250 °C. This temperature must be optimized to ensure volatilization without degradation.

    • Oven Program: Hold at 50 °C for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

    • MS Transfer Line Temp: 280 °C.

    • Ion Source Temp: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-500.

  • Analysis:

    • The total ion chromatogram (TIC) will show all separated components.

    • The mass spectrum of each peak can be extracted and compared against a library database (e.g., NIST) to identify impurities.

    • Quantification can be performed using an internal or external standard.

Elemental Analysis (EA): The Fundamental Composition Check

Elemental analysis (most commonly CHN or CHNX analysis) is a combustion-based technique that determines the mass percentage of carbon, hydrogen, nitrogen, and heteroatoms (like sulfur or halogens) in a sample.[6][19][20] It serves as a fundamental check of a compound's empirical formula and overall purity.[21]

Expertise & Causality: This technique provides a bulk analysis of the sample.[20] While it cannot identify specific impurities, it is exceptionally sensitive to inorganic contaminants (salts, catalysts) or residual solvents that would alter the expected elemental ratios. For a new compound, a result within ±0.4% of the calculated theoretical values is generally required by academic journals and is a strong indicator of high purity.[22] A significant deviation from the theoretical composition is a definitive red flag that the sample is impure, even if other methods like NMR or HPLC show a single major peak.

Experimental Protocol: CHN Combustion Analysis
  • Sample Preparation: The sample must be meticulously dried under high vacuum to remove all traces of water and solvents, which would drastically affect the hydrogen and carbon percentages. A small amount of the sample (typically 1-3 mg) is accurately weighed into a tin or silver capsule.

  • Combustion: The capsule is dropped into a high-temperature (900-1000 °C) furnace in a stream of pure oxygen. The sample undergoes complete combustion, converting carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ (or NOx, which is subsequently reduced to N₂).

  • Separation and Detection: The combustion gases are passed through a separation column (often a GC column) and quantified using a thermal conductivity detector (TCD).

  • Analysis: The instrument software calculates the weight percentages of C, H, and N based on the detector response and the initial sample weight. These experimental values are then compared to the theoretical values calculated from the molecular formula of the isoxazole.

Comparative Summary of Analytical Techniques

FeatureNMR SpectroscopyHPLC-UV/MSGC-MSElemental Analysis
Primary Use Structure Confirmation, Purity (>1%)Quantitative Impurity ProfilingVolatile Impurity AnalysisEmpirical Formula Verification
Information Structural, Semi-quantitativeQuantitative, MW of impurities (MS)Quantitative, Structural (Library)Bulk Elemental Composition
Typical LOD/LOQ ~0.5-1%0.01-0.1%0.01-0.1%N/A (Bulk)
Strengths Definitive structure ID, non-destructiveHigh sensitivity, high precisionExcellent for residual solventsSensitive to non-chromophoric impurities
Limitations Low sensitivity for minor impuritiesRequires chromophore, reference standards for absolute quantificationRisk of thermal degradation[17], not for non-volatilesDoes not identify specific impurities
Sample Prep Simple (dissolve)Moderate (dissolve, filter)Moderate (dissolve)Rigorous (drying)

Decision Logic: Selecting the Right Tool for the Job

dot

DecisionTree Start What is the analytical goal? q1 Confirming molecular structure? Start->q1 q2 Quantifying known/unknown impurities? Start->q2 q3 Checking for residual solvents? Start->q3 q4 Verifying bulk composition? Start->q4 ans1 Use 1H & 13C NMR q1->ans1 ans2 Use HPLC-UV/MS q2->ans2 ans3 Use GC-MS q3->ans3 ans4 Use Elemental Analysis q4->ans4

Caption: Decision tree for selecting the appropriate analytical technique.

Conclusion

The purity of commercial isoxazole building blocks is not a trivial specification; it is a critical parameter that dictates the success of subsequent research and development. This guide has outlined a robust, multi-technique strategy for comprehensive purity analysis. By integrating the structural insights from NMR, the quantitative power of HPLC, the volatile sensitivity of GC-MS, and the fundamental verification of elemental analysis, researchers can build a complete and trustworthy profile of their starting materials. This rigorous, evidence-based approach is the foundation of scientific integrity and is essential for the development of safe and effective pharmaceuticals.

References

  • A Look at Elemental Analysis for Organic Compounds. (2021). AZoM. [Link]

  • Elemental analysis. (n.d.). Wikipedia. [Link]

  • An International Study Evaluating Elemental Analysis. (2022). ACS Publications. [Link]

  • Separation of Isoxazole on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]

  • Chapter 6 Elemental Analysis and Biological Characterization. (n.d.). ResearchGate. [Link]

  • Chemometrics-Based TLC and GC-MS for Small Molecule Analysis: A Practical Guide. (2018). IntechOpen. [Link]

  • Elemental Analysis - Organic & Inorganic Compounds. (n.d.). ELTRA. [Link]

  • Chemometrics-Based TLC and GC-MS for Small Molecule Analysis: A Practical Guide. (2018). ResearchGate. [Link]

  • Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. (2018). Science Arena Publications. [Link]

  • Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. (1992). PubMed. [Link]

  • Study Finds Flaw in GC-MS Analysis of Small Molecules. (2015). Xtalks. [Link]

  • Computational mass spectrometry for small molecules. (2013). PMC - NIH. [Link]

  • Synthesis, high-resolution NMR spectroscopic analysis, and single-crystal X-ray diffraction of isoxazoline tetracycles. (2002). PubMed. [Link]

  • Mass Spectrometry in Small Molecule Drug Development. (2015). American Pharmaceutical Review. [Link]

  • Structural investigation of 3,5-disubstituted isoxazoles by 1H-nuclear magnetic resonance. (2003). CORE. [Link]

  • Synthesis and Characterization of New Heterocyclic Compounds with Anticancer Potential. (2025). ManTech Publications. [Link]

  • Structural investigation of 3,5-disubstituted isoxazoles by 1H-nuclear magnetic resonance†. (2003). Semantic Scholar. [Link]

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  • Best Practices for Quality Control in Pharmaceuticals. (2025). SimplerQMS. [Link]

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Safety & Regulatory Compliance

Safety

Comprehensive Disposal Guide: Methyl 5-(4-bromophenyl)isoxazole-4-carboxylate

This guide provides a detailed, science-first protocol for the safe and compliant disposal of Methyl 5-(4-bromophenyl)isoxazole-4-carboxylate. As a research chemical, its entire lifecycle—from acquisition to final dispos...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed, science-first protocol for the safe and compliant disposal of Methyl 5-(4-bromophenyl)isoxazole-4-carboxylate. As a research chemical, its entire lifecycle—from acquisition to final disposal—must be managed with precision to ensure personnel safety, environmental protection, and regulatory adherence. This document moves beyond a simple checklist to explain the critical reasoning behind each procedural step, empowering you to make informed safety decisions in your laboratory.

Part 1: Hazard Identification and Waste Characterization

Before any handling or disposal, a thorough understanding of the compound's intrinsic hazards is paramount. Methyl 5-(4-bromophenyl)isoxazole-4-carboxylate is a halogenated heterocyclic compound that must be treated as hazardous waste.

Core Chemical Identity and Hazards:

  • Structure: This molecule contains a bromophenyl group and an isoxazole ring, classifying it as a brominated organic compound .[1] This classification is critical as halogenated wastes have specific, stringent disposal pathways, often requiring high-temperature incineration to prevent the formation of toxic byproducts.[2]

  • Regulatory Framework: In the United States, the disposal of such chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3][4][5] Improper disposal can lead to significant environmental contamination and severe penalties.[3]

Safety Profile Summary:

Hazard AttributeDescriptionSource
GHS Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statement H302: Harmful if swallowed
Hazard Class Acute Toxicity 4 (Oral)
Physical State Solid
Storage Class 11: Combustible Solids

Based on its acute oral toxicity and its nature as a synthetic organic chemical, this compound must be disposed of as hazardous waste. It is forbidden to dispose of this chemical via standard trash or sewer systems.[5][6]

Part 2: In-Lab Waste Management: A Step-by-Step Protocol

The proper management of this waste begins at the point of generation—your lab bench. The following steps constitute a self-validating system to ensure safety and compliance.

Step 1: Waste Segregation (The Most Critical Step)

The principle of causality here is simple: improper segregation can lead to dangerous chemical reactions, compromise an entire waste stream, and dramatically increase disposal costs.

  • Primary Mandate: Collect Methyl 5-(4-bromophenyl)isoxazole-4-carboxylate waste in a dedicated container for Halogenated Organic Wastes .[1]

  • Critical "Do Nots":

    • DO NOT mix with non-halogenated organic wastes (e.g., acetone, methanol, hexanes). These streams are often recycled or fuel-blended, and halogen content renders them unsuitable for those methods.[1]

    • DO NOT mix with aqueous wastes, acids, or bases.[6]

    • DO NOT mix with strong oxidizing agents or other incompatible chemicals.[6][7]

    • DO NOT dispose of down the drain. This is a violation of EPA regulations and can disrupt wastewater treatment processes.[5]

Step 2: Proper Containerization

The waste container is your primary line of defense against spills and exposure.

  • Container Selection: Use a container made of chemically compatible material that is in good condition, free of damage, and has a secure, leak-proof closure.[3][8] While glass is common, plastic containers are often preferred to minimize the risk of breakage.[5]

  • Container Management:

    • Keep the container closed at all times except when you are actively adding waste.[4][8]

    • Never leave a funnel in the opening of the waste container, as this is considered an "open container" violation under RCRA.[8]

    • Ensure the exterior of the container remains clean and free of contamination.

Step 3: Meticulous Labeling

Accurate labeling is not just a suggestion; it is a federal requirement and essential for the safety of everyone who will handle the container.[4][5]

  • Labeling Requirements: Your container must be labeled with a hazardous waste tag from the moment the first drop of waste is added. The label must include:

    • The words "Hazardous Waste" .[5][8]

    • The full chemical name : "Methyl 5-(4-bromophenyl)isoxazole-4-carboxylate" and any other components in the waste mixture (e.g., solvents). Do not use abbreviations or chemical formulas.[5][8]

    • The approximate percentage or volume of each component.[1][8]

    • The relevant hazard pictograms (in this case, the GHS07 exclamation mark).[5]

    • The date of generation (the date you started the waste container).[5]

    • The point of origin (your name/Principal Investigator, department, and room number).[5]

Part 3: The Disposal Workflow: From Your Lab to Final Destruction

The journey of hazardous waste is a regulated, multi-step process. Your responsibility is to manage the initial phase correctly within your laboratory's designated accumulation area.

Workflow of Chemical Waste Disposal

G cluster_lab Laboratory Responsibility cluster_ehs Institutional EHS Responsibility gen Waste Generation (Lab Bench) saa Satellite Accumulation Area (SAA) (Designated location in lab) gen->saa Immediate Transfer pickup EHS Waste Pickup (Scheduled Request) saa->pickup Container Full (Researcher Initiates) hauler Licensed Waste Hauler pickup->hauler disposal Final Disposal Facility (High-Temperature Incineration) hauler->disposal

Caption: The regulated journey of hazardous chemical waste.

1. The Satellite Accumulation Area (SAA)

Laboratories that generate hazardous waste must establish an SAA.[6] This is a designated location at or near the point of generation and under the control of laboratory personnel.[4][8]

  • Storage: Store your properly labeled, closed waste container in the SAA.

  • Inspections: The SAA must be inspected weekly to check for container leakage or deterioration.[6][8]

  • Volume Limits: A maximum of 55 gallons of total hazardous waste may be stored in an SAA. For acutely toxic "P-listed" wastes, this limit is one quart.[4]

2. Arranging for Waste Pickup

You do not dispose of the waste yourself. Your institution's Environmental Health & Safety (EH&S) office manages the final disposal process.[4][8]

  • Initiation: When your waste container is approximately 90% full, complete and submit a chemical waste pickup request form to your EH&S office.[5][8]

  • Timeliness: Once a container is full, EPA regulations require that it be removed from the SAA within three days.[6][8]

3. Ultimate Disposal Method

As a brominated organic compound, the waste will be transported by a licensed hazardous waste company to a specialized treatment facility.[2][4] The standard and required method of disposal is high-temperature incineration .[1][2] These incinerators are equipped with advanced scrubbers and emission control systems to safely neutralize the hazardous components and prevent the release of harmful by-products like dioxins and furans.

Part 4: Emergency Procedures for Spills

In the event of a spill, a quick and correct response is crucial to mitigate exposure and contamination.

  • Assess the Situation: Determine the size of the spill. If it is large, poses a fire hazard, or you feel unable to handle it safely, evacuate the area and contact your institution's EH&S emergency line immediately.[8]

  • Protect Yourself: At a minimum, wear a lab coat, chemical splash goggles, and appropriate chemical-resistant gloves (e.g., nitrile).[9][10]

  • Containment & Cleanup:

    • For a solid spill like this compound, gently sweep up the material and place it into a suitable, sealable container for disposal.[7][10] Avoid creating dust.

    • Absorb the material with an inert, dry substance like vermiculite or sand before sweeping if necessary.[11][12]

  • Disposal of Cleanup Debris: All materials used for cleanup (gloves, absorbent pads, etc.) are now considered hazardous waste. Place them in the same waste container as the chemical or in a separate, clearly labeled bag or container for hazardous debris.

  • Reporting: Report all spills to your supervisor and EH&S, even if you clean them up yourself.

Part 5: A Note on Prudent Practices and Waste Minimization

The most effective disposal strategy begins with waste prevention, a core principle of green chemistry.[13]

  • Source Reduction: Order only the quantity of chemical needed for your experiments to avoid generating excess waste.[4][14]

  • Inventory Management: Maintain an accurate chemical inventory to prevent purchasing duplicates and to track expiration dates.[13][14] Peroxide-forming compounds, though not applicable here, require particularly strict inventory management.[14][15]

  • Scale Reduction: When possible, reduce the scale of experiments to generate less waste.[14]

By adhering to these comprehensive procedures, you contribute to a culture of safety, ensure the integrity of your research environment, and fulfill your professional responsibility to protect our shared ecosystem. Always consult your institution's specific Chemical Hygiene Plan and EH&S guidelines, as they are the ultimate authority for your workplace.

References

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  • Bio-Rad. (2024, July 8). Safety First: Essential Guidelines for Handling Research Reagents and Equipment.
  • Princeton University Environmental Health & Safety. Laboratory Waste Management Guidelines.
  • Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide.
  • National Institutes of Health (NIH). Prudent Practices in the Laboratory: Management of Chemicals.
  • Apollo Scientific. Chemical Storage in Research Labs: Safety & Compliance.
  • University of Texas at Austin Environmental Health and Safety. How to Dispose of Chemical Waste.
  • Sigma-Aldrich. Methyl 5-(4-bromophenyl)isoxazole-4-carboxylate Product Page.
  • Thermo Fisher Scientific. (2025, September 22). Safety Data Sheet for 4-Isoxazolecarboxylic acid, 3-(2-chlorophenyl)-5-methyl-.
  • Wayst. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?.
  • Fisher Scientific. (2025, December 24). Safety Data Sheet for 5-Methylisoxazole-4-carboxylic acid.
  • Key Organics. (2017, December 1). Safety Data Sheet.
  • Fisher Scientific. (2010, October 22). Safety Data Sheet for 3-Methyl-5-phenylisoxazole-4-carboxylic acid.
  • Bucknell University. Hazardous Waste Segregation Guide.
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  • CymitQuimica. (2024, December 19). Safety Data Sheet for Methyl 5-(4-chlorophenyl)isoxazole-3-carboxylate.
  • Fisher Scientific. (2024, March 31). Safety Data Sheet for Methyl isoxazole-5-carboxylate.
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Handling

A Senior Application Scientist's Guide to Handling Methyl 5-(4-bromophenyl)isoxazole-4-carboxylate

As researchers and drug development professionals, our work with novel chemical entities is foundational to discovery. Compounds like Methyl 5-(4-bromophenyl)isoxazole-4-carboxylate, with its unique isoxazole and bromoph...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities is foundational to discovery. Compounds like Methyl 5-(4-bromophenyl)isoxazole-4-carboxylate, with its unique isoxazole and bromophenyl moieties, represent potential building blocks for new therapeutic agents. However, realizing this potential requires an unwavering commitment to safety. This guide provides essential, field-proven safety and handling protocols, moving beyond mere compliance to foster a culture of proactive safety in your laboratory.

Foundational Hazard Assessment

Before handling any chemical, a thorough understanding of its potential hazards is critical. This begins with the Safety Data Sheet (SDS) but should also include an assessment based on its chemical structure.

Known Hazards: Methyl 5-(4-bromophenyl)isoxazole-4-carboxylate is a solid compound classified under the Globally Harmonized System (GHS) with the following primary hazard:

  • GHS Classification: Acute Toxicity 4 (Oral)[1].

  • Signal Word: Warning[1].

  • Hazard Statement: H302 - Harmful if swallowed[1].

The presence of the GHS07 pictogram (exclamation mark) indicates that other potential hazards, such as skin, eye, or respiratory irritation, should be anticipated[1]. Indeed, SDS for structurally similar isoxazole and aromatic compounds often list irritation as a potential effect[2][3].

Inferred Risks from Physical Form: As a solid or powder, the primary exposure risk during handling is the generation of airborne dust. These fine particles can be easily inhaled or can contaminate surfaces, leading to inadvertent ingestion or skin contact[4]. Therefore, all handling procedures must be designed to mitigate the aerosolization of the compound.

Core Directive: Personal Protective Equipment (PPE)

While PPE is essential, it is the final barrier between you and a potential hazard. The first and most effective line of defense is always the use of proper engineering controls.

Engineering Controls: Your Primary Shield

To prevent inhalation of aerosolized powder, all weighing and transfer operations involving solid Methyl 5-(4-bromophenyl)isoxazole-4-carboxylate must be conducted within a certified engineering control.[4][5]

  • Chemical Fume Hood: Ideal for most operations, as it protects the user from inhaling hazardous vapors or powders. Placing a balance inside a fume hood is a common practice, though airflow may affect high-precision measurements[4].

  • Ventilated Balance Enclosure (VBE): Also known as a powder containment hood, this provides a localized, low-turbulence environment perfect for accurately weighing potent or hazardous powders while preventing their escape into the laboratory[5].

Hand Protection: Selecting the Right Glove

Choosing the correct gloves is not a matter of convenience; it is a critical safety decision based on chemical compatibility. Disposable nitrile gloves are a common starting point for incidental contact in a laboratory setting, but the aromatic structure of this compound requires careful consideration.[6][7]

Glove MaterialRecommended Use CaseRationale & Limitations
Nitrile Incidental Contact: Good for handling vials, brief transfers, and working with dilute solutions.Provides excellent dexterity and good resistance to many common solvents, oils, and some acids and bases. However, its resistance to aromatic and halogenated hydrocarbons can be limited with prolonged exposure.[8][9][10]
Butyl Rubber Extended Use & Spills: Recommended for procedures with higher splash potential or during spill cleanup.Offers superior resistance to polar organics like ketones and esters but is not ideal for hydrocarbons and halogenated solvents.[9][10][11]
Viton™ (Fluoroelastomer) High-Risk Operations: Best choice for significant exposure risk, handling concentrated solutions, or when other gloves degrade.Provides exceptional resistance to aromatic and chlorinated solvents. Its high cost is justified where other materials would fail, but it offers poor physical properties against cuts or abrasions.[7][8][11]

Glove Best Practices:

  • Always inspect gloves for tears or pinholes before use[6].

  • Practice proper glove removal to avoid contaminating your skin.

  • Never reuse disposable gloves [6].

  • Wash hands thoroughly after removing gloves[5][6].

Eye and Face Protection

Because powders can easily become airborne and many related compounds are eye irritants, robust eye protection is mandatory.

  • Chemical Splash Goggles: These are required for all work with this compound. Unlike standard safety glasses, goggles form a seal around the eyes, protecting them from dust, powders, and splashes from all directions.[7][12]

  • Face Shield: A face shield should be worn in addition to chemical splash goggles during procedures with a high risk of splashing, such as transferring large volumes of solutions or during vigorous mixing operations[13].

Protective Clothing
  • Laboratory Coat: A clean, long-sleeved lab coat is required to protect skin and personal clothing from contamination[14].

  • Full Coverage: Always wear long pants and closed-toe shoes in the laboratory[15].

Operational Plan: A Step-by-Step Handling Workflow

A well-defined workflow minimizes risk and ensures reproducibility. The following protocol outlines the safe handling of Methyl 5-(4-bromophenyl)isoxazole-4-carboxylate from receipt to use.

cluster_prep 1. Pre-Handling Preparation cluster_handling 2. Handling Operations (in Fume Hood) cluster_post 3. Post-Handling & Disposal prep_sds Review SDS & Plan Experiment prep_ppe Don Appropriate PPE (Goggles, Coat, Gloves) prep_sds->prep_ppe prep_workspace Prepare & Decontaminate Work Area in Fume Hood prep_ppe->prep_workspace prep_spill Ensure Spill Kit is Accessible prep_workspace->prep_spill handling_weigh Weigh Solid Compound (Use anti-static boat) prep_spill->handling_weigh Proceed to Handling handling_transfer Carefully Transfer Solid to Solvent handling_weigh->handling_transfer handling_dissolve Cap and Mix to Dissolve handling_transfer->handling_dissolve post_decon Decontaminate Workspace & Equipment handling_dissolve->post_decon Proceed to Cleanup post_waste Segregate Hazardous Waste (Solid & Liquid) post_decon->post_waste post_ppe Properly Remove & Dispose of PPE post_waste->post_ppe post_wash Wash Hands Thoroughly post_ppe->post_wash

Sources

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